molecular formula C13H15N3O B1627186 (1H-indol-3-yl)(piperazin-1-yl)methanone CAS No. 610802-16-9

(1H-indol-3-yl)(piperazin-1-yl)methanone

Cat. No.: B1627186
CAS No.: 610802-16-9
M. Wt: 229.28 g/mol
InChI Key: FBXWDVALKBNEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-3-yl)(piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWDVALKBNEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586002
Record name (1H-Indol-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610802-16-9
Record name (1H-Indol-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1H-indol-3-yl)(piperazin-1-yl)methanone synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of this compound. This compound serves as a crucial scaffold in medicinal chemistry, and a thorough understanding of its synthesis is paramount for researchers in drug discovery and development. This document emphasizes the underlying chemical principles, providing field-proven insights into experimental design and execution, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

This compound is a key heterocyclic structure featuring an indole nucleus connected to a piperazine ring via a carbonyl linker. The indole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, while the piperazine ring is a common pharmacophore used to modulate physicochemical properties and target interactions[1][2]. The synthesis of this molecule is fundamentally an exercise in amide bond formation , one of the most critical reactions in medicinal chemistry[3].

The primary challenge in coupling indole-3-carboxylic acid with piperazine lies in the activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions, as the hydroxyl group is a poor leaving group[4]. Therefore, an effective synthesis hinges on the selection of an appropriate strategy to convert the carboxylic acid into a more reactive electrophile that is susceptible to nucleophilic attack by the piperazine amine.

This guide will focus on the two most prevalent and practical strategies:

  • Route A: The Acyl Chloride Pathway. A classic, high-reactivity approach involving the conversion of the carboxylic acid to a highly electrophilic acyl chloride intermediate.

  • Route B: The Peptide Coupling Pathway. A milder, more controlled approach utilizing modern coupling agents to facilitate direct amide bond formation from the carboxylic acid and amine.

Comparative Analysis of Synthetic Pathways

The choice between the acyl chloride and coupling agent pathways depends on factors such as substrate compatibility, desired reaction conditions (mild vs. harsh), and the availability of reagents.

ParameterRoute A: Acyl ChlorideRoute B: Peptide Coupling (e.g., EDCI/HOBt)
Starting Materials Indole-3-carboxylic acid, PiperazineIndole-3-carboxylic acid, Piperazine
Key Reagents Thionyl chloride (SOCl₂), Oxalyl chlorideEDCI, HOBt, DCC, HATU; Organic Base (DIPEA, Et₃N)[5][6]
Reaction Conditions Harsher (reflux in SOCl₂); requires anhydrous conditionsMilder (often room temperature); more tolerant of functional groups
Mechanism Two-step: Acid to Acyl Chloride, then Nucleophilic Acyl SubstitutionOne-pot: In situ activation of carboxylic acid followed by amination[7]
Advantages High reactivity, inexpensive reagents (SOCl₂)High yields, low epimerization risk, broad functional group tolerance[8]
Disadvantages Generates HCl byproduct, harsh conditions can be incompatible with sensitive functional groups[4]More expensive reagents, formation of byproducts (e.g., urea) that require removal
Typical Yields Good to ExcellentExcellent

Reaction Mechanism: The Peptide Coupling Pathway

The peptide coupling pathway is often preferred in modern drug discovery for its mild conditions and high efficiency. The mechanism using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is a cornerstone of this approach.

The "Why": Causality Behind Reagent Choice

  • EDCI (Carbodiimide): This is the primary activating agent. It reacts with the carboxylate of indole-3-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid[4].

  • HOBt (Additive): The O-acylisourea intermediate is unstable and can rearrange to a stable, unreactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-activated ester. This new intermediate is still highly reactive towards the amine but is less prone to side reactions, thereby increasing the overall yield and purity of the product[5].

  • DIPEA (Base): A non-nucleophilic organic base is often added to ensure the piperazine amine is deprotonated and thus maximally nucleophilic. It also neutralizes any acidic species generated during the reaction[6].

The detailed mechanism is illustrated below.

Experimental_Workflow start Start dissolve 1. Dissolve indole-3-carboxylic acid, HOBt, and piperazine in DCM. start->dissolve cool 2. Cool solution to 0°C (ice bath). dissolve->cool add_reagents 3. Add DIPEA, followed by portion-wise addition of EDCI·HCl. cool->add_reagents react 4. Stir at 0°C for 30 min, then warm to room temperature. React for 6-12 hours (Monitor by TLC). add_reagents->react workup 5. Quench & Work-up: - Dilute with DCM - Wash with NaHCO₃(aq) - Wash with Brine react->workup dry 6. Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify 7. Purify crude product via silica gel column chromatography. dry->purify end End: Pure Product purify->end

References

A Comprehensive Spectroscopic and Analytical Guide to (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of (1H-indol-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of consolidated, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and data from closely related analogues to present a predictive but robust profile. We furnish detailed, predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretations grounded in structural theory. Furthermore, this guide includes field-proven, step-by-step experimental protocols for data acquisition, designed to ensure reproducibility and scientific rigor. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, quality control, and structural elucidation of this compound and its derivatives.

Introduction and Molecular Structure

This compound is a molecule that marries the privileged indole scaffold with a flexible piperazine moiety via a ketone linker. The indole core is a ubiquitous feature in numerous natural products and pharmaceuticals, while the piperazine ring is a common constituent in centrally active agents, conferring desirable pharmacokinetic properties. The robust and unambiguous characterization of such molecules is a critical prerequisite for any advanced biological or medicinal investigation. Spectroscopic techniques provide the necessary "fingerprint" for confirming molecular identity, assessing purity, and elucidating structural features that govern biological activity.

This guide provides an in-depth, predicted spectroscopic profile to facilitate these objectives. The numbering convention used for spectral assignments is detailed in the structure below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this molecule, key insights are derived from the aromatic indole protons, the exchangeable N-H protons, and the piperazine ring protons, which may exhibit complex behavior due to chair conformations and restricted rotation around the amide bond.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Aprotic solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common. DMSO-d₆ is often preferred as it reliably allows for the observation of exchangeable N-H protons from both the indole and piperazine moieties, which might be broadened or exchange too rapidly in other solvents.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of 3-acylindoles and N-acylpiperazines.[1][2] The chemical shifts for the piperazine protons are presented as broad signals, anticipating conformational exchange at room temperature.[3][4]

Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-1 (Indole N-H)~11.5 - 12.0broad singlet (br s)Observable in DMSO-d₆; highly deshielded.
H-2 (Indole C-H)~8.2 - 8.4singlet (s) or narrow multipletDeshielded by adjacent N and acyl group.
H-4 (Indole C-H)~8.0 - 8.2doublet (d) or multiplet (m)Deshielded by proximity to the carbonyl group.
H-7 (Indole C-H)~7.5 - 7.6doublet (d) or multiplet (m)Typical aromatic proton shift.
H-5, H-6 (Indole C-H)~7.2 - 7.3multiplet (m)Overlapping signals in the aromatic region.
H-12', H-15' (Piperazine)~3.7 - 3.9broad multiplet (br m)Protons on carbons adjacent to the amide nitrogen.
H-11', H-16' (Piperazine)~2.8 - 3.0broad multiplet (br m)Protons on carbons adjacent to the secondary amine.
H-14' (Piperazine N-H)~2.5 - 3.5broad singlet (br s)Shift and broadening are concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR shifts are based on established data for indole and piperazine derivatives.[5][6][7] The carbonyl carbon is expected to be the most downfield signal.

Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Notes
C-10 (C=O)~165 - 168Amide carbonyl, deshielded.
C-7a (Indole)~136Quaternary carbon of the benzene ring fused to the pyrrole.
C-2 (Indole)~133 - 135Deshielded by adjacent nitrogen.
C-3a (Indole)~126Quaternary carbon of the benzene ring fused to the pyrrole.
C-4, C-5, C-6, C-7 (Indole)~120 - 124Aromatic carbons of the benzene ring.
C-3 (Indole)~115Quaternary carbon attached to the carbonyl group.
C-12', C-15' (Piperazine)~42 - 47Carbons adjacent to the amide nitrogen; may show broadness.
C-11', C-16' (Piperazine)~45 - 48Carbons adjacent to the secondary amine.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by characteristic vibrations of the N-H bonds, the aromatic C-H bonds, and the strong C=O stretch of the amide.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3400N-H StretchIndole N-HMedium, sharp
~3300N-H StretchPiperazine N-HMedium-Broad
3100 - 3000C-H StretchAromatic (Indole)Medium
2950 - 2850C-H StretchAliphatic (Piperazine)Medium
1630 - 1650 C=O Stretch (Amide I) Ketone/Amide Strong, Sharp
1580 - 1450C=C StretchAromatic RingMedium-Strong
~1420C-N StretchAmide/AmineMedium

Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1630-1650 cm⁻¹.[8][9] Its position at a lower frequency than a typical ketone is due to the resonance delocalization with the nitrogen lone pair of the piperazine ring. The sharp N-H stretch of the indole ring around 3400 cm⁻¹ is another key identifier.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Molecular Weight: C₁₃H₁₅N₃O = 229.28 g/mol Predicted [M+H]⁺: m/z = 230.13

Proposed Fragmentation Pathway: Collision-Induced Dissociation (CID) of the parent ion (m/z 230) is predicted to proceed via cleavage at the most labile bonds: the amide C-N bond and fragmentation of the piperazine ring.

fragmentation cluster_path1 Pathway 1: Amide Bond Cleavage cluster_path2 Pathway 2: Piperazine Ring Fission cluster_path3 Pathway 3: Indole Fragmentation parent [M+H]⁺ m/z = 230.13 frag1 Indole-3-carbonyl cation m/z = 144.05 parent->frag1 α-cleavage loss1 - C₄H₉N₂ (Piperazine radical) frag2 m/z = 173.09 parent->frag2 ring opening loss2 - C₂H₅N (Ethylenimine) frag3 Indolyl cation m/z = 116.05 frag1->frag3 decarbonylation loss3 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Predicted m/z Proposed Fragment Structure Notes
230.13[C₁₃H₁₆N₃O]⁺Protonated molecular ion ([M+H]⁺).
173.09[C₁₁H₁₁N₂O]⁺Loss of ethylenimine (C₂H₅N) from the piperazine ring.
144.05 [C₉H₆NO]⁺ Indole-3-carbonyl cation. A highly characteristic fragment from cleavage of the amide bond.
116.05[C₈H₆N]⁺Loss of CO from the m/z 144 fragment.

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

General Workflow for Spectroscopic Analysis

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize Compound purify Purify (e.g., Chromatography, Recrystallization) synthesis->purify sample_prep Prepare Samples (NMR, IR, MS) purify->sample_prep nmr Acquire ¹H & ¹³C NMR Spectra sample_prep->nmr ir Acquire FTIR Spectrum sample_prep->ir ms Acquire Mass Spectrum (ESI-MS) sample_prep->ms analyze Process & Analyze Data nmr->analyze ir->analyze ms->analyze elucidate Confirm Structure & Purity analyze->elucidate

Caption: General workflow for the characterization of a synthetic compound.

NMR Sample Preparation

This protocol is adapted from standard laboratory procedures.[12][13]

  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Vortex or gently agitate the vial until the sample is fully dissolved. If particulates remain, the solution must be filtered.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To filter, plug the pipette with a small amount of cotton or glass wool.[14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

  • Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, shimming, and data acquisition as per the instrument's standard operating procedure.

FTIR Sample Preparation (ATR Method)

The Attenuated Total Reflectance (ATR) method is a rapid and common technique for solid samples.[15][16]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty accessory to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation

This protocol is designed to prepare samples for high-resolution mass spectrometry (HRMS).[17][18]

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or water.

  • Working Solution: Create a dilute working solution by taking 10 µL of the stock solution and diluting it to 1 mL with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be in the low µg/mL range. Note: Formic acid is added to promote protonation for positive ion mode analysis.

  • Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

  • Transfer: Transfer the final, clear solution to an appropriate autosampler vial.

  • Analysis: Place the vial in the mass spectrometer's autosampler. Set up the acquisition method to scan for the expected [M+H]⁺ ion and perform tandem MS (MS/MS) experiments to generate fragmentation data.

References

Initial biological activity screening of (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Activity Screening of (1H-indol-3-yl)(piperazin-1-yl)methanone Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The confluence of the indole nucleus and a piperazine ring in the this compound scaffold presents a compelling starting point for drug discovery. Both moieties are privileged structures, frequently appearing in compounds with significant therapeutic effects. This guide outlines a comprehensive, multi-tiered strategy for the initial biological activity screening of novel derivatives based on this scaffold. We move beyond a simple checklist of assays, delving into the scientific rationale behind the screening cascade, from broad-based primary assays to more targeted secondary validation and early-stage computational profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven protocols and a logical framework for efficiently identifying and prioritizing lead candidates.

Introduction: The Scientific Rationale

The indole ring system is a cornerstone in medicinal chemistry, forming the core of neurotransmitters like serotonin and melatonin, as well as numerous approved drugs. Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets. Similarly, the piperazine ring is a common N-heterocycle in pharmaceuticals, valued for its ability to improve aqueous solubility and its utility as a linker that can be readily substituted to modulate pharmacokinetic and pharmacodynamic properties.

The combination of these two scaffolds into a methanone-linked structure, this compound, creates a molecule with significant potential for diverse biological activities. The indole can serve as a pharmacophore for targets like kinases, tubulin, or receptors, while the piperazine offers a vector for modifying properties such as cell permeability, target selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Given this structural promise, a systematic and logically tiered screening approach is paramount. The objective is not merely to test for any activity but to efficiently triage novel analogues, identify promising "hits," and generate a preliminary understanding of their therapeutic potential and liabilities.

A Tiered Screening Strategy: From Broad Strokes to Fine Detail

A successful initial screening campaign must balance breadth with resource efficiency. We propose a three-tiered approach that funnels compounds from broad, high-throughput assays to more specific, mechanism-of-action studies and in silico profiling. This ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Early-Stage Profiling T1_Anticancer Anticancer Screen (MTT Assay) T2_Apoptosis Cytotoxicity Mechanism (e.g., Apoptosis Assay) T1_Anticancer->T2_Apoptosis If 'Hit' T2_AntiInflam Anti-inflammatory (Protein Denaturation) T1_Anticancer->T2_AntiInflam Parallel or Follow-up Testing T1_Antimicrobial Antimicrobial Screen (Agar Well Diffusion) T2_MIC Antimicrobial MIC Determination T1_Antimicrobial->T2_MIC If 'Hit' T1_Antimicrobial->T2_AntiInflam Parallel or Follow-up Testing T1_Antioxidant Antioxidant Screen (DPPH Assay) T1_Antioxidant->T2_AntiInflam Parallel or Follow-up Testing T3_ADMET In Silico ADMET Prediction T2_MIC->T3_ADMET Prioritize 'Confirmed Hits' T2_Apoptosis->T3_ADMET Prioritize 'Confirmed Hits' T2_AntiInflam->T3_ADMET Prioritize 'Confirmed Hits' Lead_Candidate Lead Candidate for Optimization T3_ADMET->Lead_Candidate Data-Driven Selection Compound Novel (1H-indol-3-yl) (piperazin-1-yl)methanone Derivative Compound->T1_Anticancer Broad Initial Testing Compound->T1_Antimicrobial Broad Initial Testing Compound->T1_Antioxidant Broad Initial Testing

Caption: Tiered screening workflow for novel compounds.

Tier 1: Primary Biological Activity Screening

The goal of Tier 1 is to cast a wide net using robust, cost-effective, and high-throughput assays to identify any significant biological activity.

In Vitro Anticancer Activity: The MTT Assay

Causality: Many indole derivatives exhibit anticancer properties by interfering with cellular processes like proliferation. The MTT assay is a cornerstone for initial screening because it provides a rapid, colorimetric readout of a cell's metabolic activity, which is directly proportional to the number of viable, proliferating cells.[1][2] A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals indicates cytotoxicity or a cytostatic effect.[2][3]

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) in their appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[4]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Compound IDMCF-7 (Breast)NCI-H460 (Lung)SF-268 (Glioma)
Test Cmpd 1 12.5 ± 1.825.3 ± 3.1> 100
Test Cmpd 2 > 100> 100> 100
Doxorubicin 0.9 ± 0.21.1 ± 0.30.8 ± 0.1
In Vitro Antimicrobial Activity: Agar Well Diffusion Method

Causality: The structural features of the scaffold are common in antimicrobial agents. The agar well diffusion method is a widely used, preliminary test to evaluate the antimicrobial activity of compounds.[6][7] It is a qualitative assay where the diffusion of an active compound through the agar inhibits the growth of a seeded microorganism, resulting in a clear zone of inhibition. The size of this zone is proportional to the compound's activity.[6][8]

  • Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth.[9]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.[6][7]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[6]

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) into each well.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.[10]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone Measurement: Measure the diameter (in mm) of the zone of inhibition around each well.

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Cmpd 1 18 ± 1.015 ± 0.8No Zone
Test Cmpd 2 No ZoneNo ZoneNo Zone
Ciprofloxacin 25 ± 1.228 ± 1.5N/A
Fluconazole N/AN/A22 ± 1.1
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Causality: The indole nucleus is an excellent electron donor and can act as a scavenger of free radicals, which are implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to assess this activity.[11][12] The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically.[13]

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[14]

  • Sample Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid or Trolox can be used as a positive control.[13]

  • Reaction Setup: In a 96-well plate, add 100 µL of each sample concentration to different wells. Add 100 µL of the DPPH working solution to each well.[13]

  • Controls: Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.[14]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[11][13]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Compound IDDPPH Scavenging Activity (%)
Test Cmpd 1 75.6 ± 4.2%
Test Cmpd 2 8.1 ± 1.5%
Ascorbic Acid 96.4 ± 2.1%

Tier 2: Hit Confirmation and Mechanistic Elucidation

Compounds that show promising activity ("hits") in Tier 1 assays are advanced to Tier 2 for confirmation and a preliminary investigation into their mechanism.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15] The ability of a compound to prevent the denaturation of proteins (like Bovine Serum Albumin or egg albumin) induced by heat is a recognized method for screening for in vitro anti-inflammatory activity.[16][17] This assay is a cost-effective way to identify compounds that may stabilize proteins and thus exhibit anti-inflammatory potential.

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% Bovine Serum Albumin (BSA) solution and 1.8 mL of phosphate-buffered saline (PBS, pH 6.5). Add 200 µL of various concentrations of the test compound.[18]

  • Controls: Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control. The control sample contains the reaction mixture without the test compound.[15]

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 57°C for 10 minutes.[18]

  • Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.[19][20]

  • Calculation: Calculate the percentage inhibition of denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Further Actions for Tier 1 "Hits"
  • Anticancer Hits: If a compound shows significant cytotoxicity (e.g., IC₅₀ < 20 µM), follow-up studies could include apoptosis assays (e.g., Annexin V/PI staining) to determine if cell death is programmed, or cell cycle analysis to see if the compound arrests cells in a specific phase.[4]

  • Antimicrobial Hits: For compounds showing a clear zone of inhibition, the next logical step is to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth. This provides quantitative data on the compound's potency.[8][21]

G cluster_cell Living, Metabolically Active Cell cluster_reagents Assay Reagents cluster_product Result Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductase enzymes Formazan Formazan (Purple, Insoluble Crystals) Enzymes->Formazan Reduction by Viable Cells MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Enters Cell Spectrophotometer Spectrophotometer Formazan->Spectrophotometer Solubilized (DMSO) Absorbance measured ~570 nm

Caption: Principle of the MTT cell viability assay.

Tier 3: Early-Stage In Silico ADMET Profiling

Causality: A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or toxicity.[22][23] Performing in silico ADMET screening early in the discovery process allows for the flagging of compounds with potential liabilities, such as poor absorption, rapid metabolism, or predicted toxicity. This helps prioritize resources for compounds that not only have good biological activity but also possess more "drug-like" properties.[22][24]

This step involves using computational models and software to predict key properties.

  • Model Input: The 2D structure of the hit compound is used as input for various predictive models.[24]

  • Properties Predicted:

    • Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption (HIA).

    • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Prediction of susceptibility to metabolism by key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of potential for hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

  • Analysis: The output is often a composite score or a qualitative flag system (e.g., low, medium, high risk). This allows for a direct comparison between different "hit" compounds, aiding in the selection of the best candidates to move forward into lead optimization.[22]

G cluster_admet In Silico ADMET Filters Input Confirmed 'Hit' Compound Structures Absorption Absorption (e.g., HIA) Input->Absorption Distribution Distribution (e.g., BBB) Absorption->Distribution Metabolism Metabolism (e.g., CYP Stability) Distribution->Metabolism Excretion Excretion Metabolism->Excretion Toxicity Toxicity (e.g., hERG, Ames) Excretion->Toxicity Output Prioritized Lead with Favorable ADMET Profile Toxicity->Output

Caption: In Silico ADMET screening funnel for lead prioritization.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. However, realizing this potential requires a disciplined, evidence-based screening strategy. The three-tiered approach detailed in this guide provides a robust framework for efficiently identifying active compounds, confirming their effects, and evaluating their drug-like potential from the earliest stages. By integrating in vitro biological assays with in silico predictive modeling, research teams can make more informed decisions, increasing the probability of success as promising compounds advance through the drug discovery pipeline.

References

An In-Depth Technical Guide to the In Vitro Evaluation of Novel (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Indole-Piperazine Scaffold

The confluence of the indole and piperazine heterocycles within a single molecular framework, specifically the (1H-indol-3-yl)(piperazin-1-yl)methanone core, represents a highly strategic approach in modern medicinal chemistry. The indole nucleus is a quintessential "privileged scaffold," integral to a multitude of natural products and FDA-approved drugs, renowned for its ability to interact with a wide array of biological targets.[1][2][3] Similarly, the piperazine ring is a common pharmacophore in centrally active agents, valued for its physicochemical properties and ability to engage with various receptors and enzymes.[4][5]

The combination of these two moieties creates derivatives with significant therapeutic promise, particularly in oncology and immunology.[6][7][8] The initial preclinical assessment of these novel compounds relies on a robust suite of in vitro assays designed to quantify their biological activity, elucidate their mechanism of action, and establish a preliminary safety profile. This guide provides a detailed exploration of the core in vitro methodologies essential for characterizing novel this compound derivatives, with a focus on anticancer and anti-inflammatory applications. The protocols and insights presented herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data for drug development professionals.

Section 1: In Vitro Anticancer Activity Assessment

The evaluation of novel chemical entities for anticancer potential is a primary objective. The initial screening phase is designed to assess broad cytotoxicity against various cancer cell lines, followed by more targeted mechanistic studies to understand how these compounds exert their effects.

A. Primary Screening: Cytotoxicity and Antiproliferative Assays

The foundational step is to determine the concentration-dependent effect of the derivatives on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) are key parameters derived from these assays. Two widely adopted, reliable, and high-throughput methods are the MTT and Sulforhodamine B (SRB) assays.

1. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay quantifies cell viability by measuring mitochondrial metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11] This allows for the conversion of MTT to formazan crystals by live cells.

  • Solubilization: Carefully aspirate the supernatant. Add 100 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compounds (24h post-seeding) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4h (Formazan Formation) D->E F 6. Solubilize Crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for determining compound cytotoxicity via MTT assay.

2. The Sulforhodamine B (SRB) Assay

The SRB assay is a cell staining method that indirectly measures cell mass by quantifying total cellular protein content.[12][13] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[10] This assay is less dependent on metabolic activity and offers excellent linearity and sensitivity.[13]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step is crucial as it fixes proteins to the plate.[12]

  • Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound TCA and media components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Data Presentation: Summarizing Cytotoxicity Results

Quantitative data should be presented clearly for comparative analysis.

Compound IDSubstitution PatternMCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)HCT116 GI₅₀ (µM)
IND-PIP-01 Unsubstituted15.2 ± 1.821.5 ± 2.318.9 ± 1.5
IND-PIP-02 5-Fluoro (Indole)2.1 ± 0.34.8 ± 0.63.5 ± 0.4
IND-PIP-03 4-Chloro (Piperazine)8.9 ± 0.912.1 ± 1.110.4 ± 1.0
Doxorubicin Positive Control0.08 ± 0.010.12 ± 0.020.10 ± 0.01

Table represents hypothetical data for illustrative purposes.

B. Mechanistic Insight: Tubulin Polymerization Assay

Many indole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[2] A direct biochemical assay to confirm this mechanism of action is the tubulin polymerization assay. This assay measures the effect of a compound on the in vitro assembly of purified tubulin dimers into microtubules.

The assay follows polymerization by monitoring the fluorescence enhancement of a reporter dye (like DAPI) that incorporates into microtubules as they form.[14][15] Inhibitors of polymerization will decrease the rate and extent of fluorescence increase, while stabilizers may enhance it.

  • Reagent Preparation: Prepare all reagents on ice. This includes purified tubulin (>99%), GTP stock, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[15]

  • Reaction Setup: In a 96-well plate, assemble the reaction mixture on ice. A typical reaction contains tubulin (final concentration ~2 mg/mL), GTP (1 mM), a fluorescent reporter, and the test compound at various concentrations.[15]

  • Controls: Include a negative control (vehicle), a positive control for inhibition (e.g., Vinblastine), and a positive control for stabilization (e.g., Paclitaxel).[14]

  • Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Kinetic Reading: Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes. The polymerization process typically shows a nucleation phase, a growth phase, and a steady-state plateau.[14]

  • Data Analysis: Plot fluorescence intensity versus time. Analyze the curves to determine the effect of the compounds on the lag time (nucleation), Vmax (growth rate), and the final polymer mass (plateau height).

Tubulin_Workflow cluster_prep On Ice Preparation A 1. Prepare Reaction Mix: Tubulin, GTP, Buffer, Fluorescent Reporter B 2. Add Test Compounds & Controls to 96-well Plate A->B C 3. Transfer Plate to 37°C Plate Reader B->C D 4. Initiate Kinetic Read (Fluorescence vs. Time) C->D E 5. Monitor Nucleation, Growth, and Plateau Phases D->E F 6. Analyze Polymerization Curves E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Section 2: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is a driver of numerous pathologies, making anti-inflammatory activity a valuable therapeutic attribute. In vitro models provide a rapid and ethical means to screen for compounds that can modulate inflammatory responses.[16]

A. Inhibition of Nitric Oxide (NO) Production in Macrophages

This is a cornerstone assay for evaluating anti-inflammatory potential.[17] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a strong inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[18][19] The assay measures the ability of test compounds to inhibit this NO production.

NO is an unstable gas, so its production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reagent.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation.

  • Inflammation Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

  • Incubation & Reading: Incubate for 10-15 minutes at room temperature in the dark, allowing a magenta azo dye to form. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. A concurrent cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.[18]

NO_Workflow A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Compounds A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Collect Culture Supernatant D->E F 6. Perform Griess Assay (Measure Nitrite) E->F G 7. Read Absorbance (540 nm) F->G H 8. Calculate % NO Inhibition G->H

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

B. Inhibition of Protein Denaturation

Protein denaturation is a key feature of inflammatory diseases like arthritis.[20] The ability of a compound to prevent heat-induced denaturation of a protein, such as Bovine Serum Albumin (BSA), can be a useful indicator of its anti-inflammatory properties. This assay is simple, cost-effective, and provides a preliminary screen for this mechanism.

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA solution.

  • Controls: Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

  • Cooling & Reading: Cool the solutions to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Conclusion

The in vitro evaluation of novel this compound derivatives is a critical, multi-faceted process that forms the bedrock of their preclinical development. The methodologies outlined in this guide—from broad cytotoxicity screening using MTT and SRB assays to specific mechanistic studies like tubulin polymerization and key anti-inflammatory assessments—provide a robust framework for characterizing the biological activity of these promising compounds. Adherence to these detailed protocols, complete with appropriate controls and logical data interpretation, will ensure the generation of high-quality, reliable data, thereby enabling informed decisions in the progression of new therapeutic candidates from the laboratory toward clinical application.

References

The Synthesis and Biological Exploration of Novel Indole-Piperazine Methanone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, consistently appears in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structure allows it to mimic peptides and interact with a multitude of biological targets, making it a cornerstone in modern drug discovery.[2][3][4] When coupled with the versatile piperazine moiety—a six-membered heterocyclic ring known to enhance pharmacokinetic properties such as solubility and bioavailability—the resulting indole-piperazine methanone framework presents a promising avenue for the development of novel therapeutics.[5][6] This guide provides an in-depth exploration of the discovery and synthesis of these compounds, offering detailed experimental protocols, insights into structure-activity relationships (SAR), and a discussion of their diverse pharmacological potential.

The Strategic Imperative for Indole-Piperazine Methanone Scaffolds

The indole ring system is a fundamental component of numerous alkaloids, peptides, and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Its planar, electron-rich nature facilitates interactions with various receptors and enzymes. The piperazine ring, on the other hand, is a common constituent in many clinically approved drugs due to its ability to improve the aqueous solubility and oral bioavailability of drug candidates.[5][6] The combination of these two pharmacophores in the indole-piperazine methanone scaffold creates a molecule with the potential for both potent biological activity and favorable drug-like properties.

The methanone linker provides a rigid connection between the indole and piperazine moieties, allowing for precise orientation of substituents and targeted interactions with biological macromolecules. The versatility of this scaffold allows for substitutions at various positions on both the indole and piperazine rings, enabling the fine-tuning of pharmacological activity and selectivity.

Synthetic Pathways to Indole-Piperazine Methanone Derivatives

The synthesis of indole-piperazine methanone compounds typically involves a multi-step process, beginning with the preparation of a suitable indole-carboxylic acid derivative followed by amide coupling with a substituted piperazine. The following sections detail a generalizable and robust synthetic workflow.

Synthesis of the Indole Carboxylic Acid Intermediate

A common starting point is the synthesis of an indole-5-carboxylic acid. One established method involves the following sequence:

Synthesis_of_Indole_Carboxylic_Acid A Substituted Aniline B Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA) A->B Step 1 C Intermediate 3 B->C D Cyclization with Methyl Acetoacetate C->D Step 2 E Methyl 1H-Indole-5-carboxylate (4) D->E F Hydrolysis E->F Step 3 G 1H-Indole-5-carboxylic acid (5) F->G

Caption: Synthetic route to 1H-indole-5-carboxylic acid.

Experimental Protocol: Synthesis of 1H-Indole-5-carboxylic acid (5) [7]

  • Step 1: Synthesis of Intermediate 3. A solution of the appropriately substituted aniline in a suitable solvent is treated with dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate.

  • Step 2: Synthesis of Methyl 1H-indole-5-carboxylate (4). The intermediate from Step 1 is dissolved in a mixture of methanol and tetrahydrofuran. The solution is heated, and a cyclizing agent such as methyl acetoacetate is added. The reaction is refluxed for several hours. After completion, the reaction mixture is filtered and concentrated to yield the methyl indole-5-carboxylate.

  • Step 3: Synthesis of 1H-indole-5-carboxylic acid (5). The methyl ester from Step 2 is subjected to hydrolysis, typically using a base like sodium hydroxide in a mixture of water and methanol. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified to precipitate the carboxylic acid, which is collected by filtration, washed, and dried.

Amide Coupling to Form the Indole-Piperazine Methanone Core

The final step in the synthesis is the coupling of the indole-5-carboxylic acid with a desired N-substituted piperazine. This is a standard amide bond formation reaction.

Amide_Coupling_Reaction IndoleAcid 1H-Indole-5-carboxylic acid (5) Coupling Amide Coupling (e.g., HATU, EDCI/HOBt) IndoleAcid->Coupling Piperazine N-Substituted Piperazine Piperazine->Coupling Product (1H-Indol-5-yl)(4-substituted-piperazin-1-yl)methanone Coupling->Product

Caption: General scheme for amide coupling.

Experimental Protocol: Synthesis of (1H-Indol-5-yl)(4-substituted-piperazin-1-yl)methanone [7][8]

  • To a solution of 1H-indole-5-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is added.

  • A base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the reaction mixture.

  • The desired N-substituted piperazine is then added, and the reaction is stirred at room temperature for several hours to overnight.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired indole-piperazine methanone compound.

Biological Evaluation and Structure-Activity Relationships (SAR)

The indole-piperazine methanone scaffold has been explored for a wide range of biological activities. The specific therapeutic application is often determined by the nature and position of substituents on both the indole and piperazine rings.

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9] The introduction of a piperazine moiety can enhance these activities.

  • SAR Insights:

    • Substituents on the indole ring, such as halogens (e.g., chloro) or electron-donating groups (e.g., methoxy), can significantly influence anticancer potency.[5]

    • The nature of the substituent on the distal nitrogen of the piperazine ring is crucial. Aromatic or heteroaromatic rings can lead to potent compounds.

Table 1: Representative Anticancer Activity Data

Compound IDIndole SubstituentPiperazine SubstituentCell LineIC50 (µM)
A-1 5-Chloro4-MethylMCF-78.5
A-2 5-Methoxy4-PhenylHeLa5.2
A-3 H4-(2-pyridyl)A54910.1
Anti-inflammatory Activity

The indole nucleus is a key component of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[10] Novel indole-piperazine methanones have been investigated as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.

  • SAR Insights:

    • Electron-withdrawing groups on the indole ring can enhance anti-inflammatory activity.

    • Bulky substituents on the piperazine nitrogen may improve selectivity for COX-2 over COX-1.

Central Nervous System (CNS) Activity

The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-piperazine methanones as ligands for various CNS receptors, including serotonin (5-HT) and dopamine receptors.[11][12]

  • SAR Insights:

    • The substitution pattern on the indole nitrogen can modulate receptor affinity and selectivity. For instance, arylsulfonyl groups have been shown to yield potent 5-HT6 receptor antagonists.[12]

    • The choice of substituent on the piperazine ring is critical for targeting specific CNS receptors.

Table 2: Representative CNS Receptor Binding Data

Compound IDIndole N1-SubstituentPiperazine N4-SubstituentReceptor TargetKi (nM)
B-1 H4-Phenyl5-HT2A25.4
B-2 Benzenesulfonyl4-Methyl5-HT63.4
B-3 H4-(2-Methoxyphenyl)D250.8

Future Directions and Conclusion

The indole-piperazine methanone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic routes are well-established and amenable to the creation of large compound libraries for high-throughput screening. Future research in this area will likely focus on:

  • Exploring Novel Substitutions: The continued exploration of diverse substituents on both the indole and piperazine rings will undoubtedly lead to the discovery of compounds with novel biological activities and improved pharmacological profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development.

  • Optimization of Pharmacokinetic Properties: While the piperazine moiety generally improves drug-like properties, further optimization of ADME (absorption, distribution, metabolism, and excretion) profiles will be necessary to identify clinical candidates.

References

Potential Therapeutic Targets for (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The (1H-indol-3-yl)(piperazin-1-yl)methanone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent versatility, arising from the electron-rich indole nucleus coupled with the conformationally flexible piperazine ring, allows for diverse structural modifications and fine-tuning of pharmacological properties. This guide provides a comprehensive exploration of the key therapeutic targets for derivatives of this scaffold, focusing on the underlying mechanisms, and presents robust experimental workflows for their validation. We will delve into the established roles of these compounds as antipsychotic agents targeting dopamine and serotonin receptors, as well as their emerging potential in oncology.

Part 1: Dual Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: A Cornerstone of Atypical Antipsychotic Activity

The most prominent therapeutic application of this compound derivatives lies in the treatment of schizophrenia and other psychotic disorders. The therapeutic efficacy of atypical antipsychotics is largely attributed to their ability to modulate dopaminergic and serotonergic neurotransmission, specifically through antagonism of the dopamine D2 and serotonin 5-HT2A receptors.

Mechanistic Rationale: The Dopamine-Serotonin Hypothesis

Schizophrenia is characterized by a hyperdopaminergic state in the mesolimbic pathway, leading to positive symptoms like hallucinations and delusions. While first-generation antipsychotics effectively block D2 receptors, they often induce significant extrapyramidal side effects (EPS) due to non-selective dopamine antagonism in other brain regions. Atypical antipsychotics, many of which are based on the this compound scaffold, exhibit a dual D2/5-HT2A antagonism profile. The blockade of 5-HT2A receptors in the nigrostriatal pathway is believed to disinhibit dopamine release, thereby mitigating the risk of EPS. This dual-receptor interaction provides a more favorable balance of antipsychotic efficacy and tolerability.

Signaling Pathways

Both D2 and 5-HT2A receptors are G-protein coupled receptors (GPCRs). The D2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the 5-HT2A receptor couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

GPCR_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o D2R->Gi Antagonist Blocks AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP HT2AR 5-HT2A Receptor Gq Gq/11 HT2AR->Gq Antagonist Blocks PLC Phospholipase C (Activation) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Validation Workflow

A tiered approach is recommended for validating the activity of novel this compound derivatives at D2 and 5-HT2A receptors.

Validation_Workflow Start Novel Compound Synthesis Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay Binding_Assay->Functional_Assay Determine Ki Selectivity_Panel Selectivity Profiling: Receptor Panel Screening Functional_Assay->Selectivity_Panel Determine IC50/EC50 Lead_Compound Lead Compound Identification Selectivity_Panel->Lead_Compound Assess Off-Target Effects

Caption: Tiered experimental workflow for receptor activity validation.

This initial step determines the affinity of the test compound for the target receptors.

Principle: Competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Protocol: D2 Receptor Binding Assay

  • Preparation of Membranes: Homogenize tissues or cells expressing the D2 receptor (e.g., rat striatum, CHO-K1 cells stably expressing human D2 receptor) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) at a concentration close to its Kd.

    • Test compound at various concentrations (typically from 10 µM down to 0.1 nM).

    • Membrane preparation (typically 50-100 µg of protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation after fitting the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).

Protocol: 5-HT2A Receptor Binding Assay

The protocol is analogous to the D2 receptor binding assay, with the following modifications:

  • Receptor Source: Membranes from cells expressing the 5-HT2A receptor (e.g., HEK293 cells) or from brain regions with high 5-HT2A receptor density (e.g., rat cortex).

  • Radioligand: [3H]-Ketanserin or [3H]-MDL 100,907.

  • NSB determination: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Mianserin).

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Principle: Measure the downstream signaling events following receptor activation or inhibition.

Protocol: D2 Receptor Functional Assay (cAMP Measurement)

  • Cell Culture: Plate CHO-K1 cells stably expressing the human D2 receptor in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value.

Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

  • Cell Culture and Dye Loading: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add a known 5-HT2A receptor agonist (e.g., serotonin or α-methylserotonin) to stimulate the receptor.

    • Measure the transient increase in intracellular calcium by monitoring the change in fluorescence intensity.

  • Data Analysis: Determine the IC50 of the antagonist by measuring the inhibition of the agonist-induced calcium response.

Assay Receptor Parameter Measured Typical Radioligand/Agonist Data Output
Radioligand BindingD2Binding Affinity[3H]-SpiperoneKi
Radioligand Binding5-HT2ABinding Affinity[3H]-KetanserinKi
Functional AssayD2cAMP levelsQuinpiroleIC50
Functional Assay5-HT2AIntracellular Ca2+SerotoninIC50

Part 2: Emerging Potential in Oncology: Targeting Cancer Cell Proliferation

Recent studies have highlighted the anticancer potential of various heterocyclic compounds, including those containing the indole and piperazine moieties. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, suggesting that they may interact with molecular targets crucial for cancer cell survival and proliferation.

Putative Mechanisms of Action

The precise mechanisms by which these compounds exert their anticancer effects are still under investigation, but several plausible targets have been proposed:

  • Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in many known tubulin polymerization inhibitors (e.g., Vinca alkaloids). Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Many small molecule kinase inhibitors incorporate indole or piperazine rings. These compounds could potentially target protein kinases involved in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

  • Induction of Apoptosis: The compounds may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways, possibly by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspases.

Experimental Validation of Anticancer Activity

A systematic approach is required to identify the mechanism of action of novel this compound derivatives with anticancer potential.

Anticancer_Workflow Start Compound with Potential Anticancer Activity Cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) Start->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Determine IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Cycle->Apoptosis Identify Cell Cycle Arrest Mechanism Mechanism of Action Studies (Western Blot, Kinase Profiling) Apoptosis->Mechanism Confirm Apoptotic Induction Lead Lead Optimization Mechanism->Lead

Caption: Workflow for validating anticancer activity and elucidating the mechanism of action.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: This technique uses a DNA-staining dye (e.g., propidium iodide, PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with tubulin polymerization inhibition.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can detect this translocation. Propidium iodide (PI) is used as a marker for late apoptotic or necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described above.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the design of novel therapeutic agents. Its established role in the development of atypical antipsychotics through dual D2/5-HT2A receptor antagonism provides a solid foundation for further optimization of CNS-active compounds. The emerging evidence of its anticancer potential opens up exciting new avenues for research. Future drug discovery efforts should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency, selectivity, and pharmacokinetic properties of these derivatives for both CNS and oncology applications.

  • In vivo efficacy studies: To validate the therapeutic potential of lead compounds in relevant animal models of schizophrenia and cancer.

  • Target deconvolution: For compounds with demonstrated anticancer activity, comprehensive studies are needed to definitively identify their molecular targets and elucidate their mechanisms of action.

By employing the systematic experimental workflows outlined in this guide, researchers can effectively characterize the pharmacological profile of novel this compound derivatives and accelerate their development as next-generation therapeutics.

A Comprehensive Technical Guide to the Crystal Structure Analysis of (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of (1H-indol-3-yl)(piperazin-1-yl)methanone, a molecule of significant interest in medicinal chemistry due to the prevalence of the indole and piperazine scaffolds in pharmacologically active compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD), this guide establishes a robust methodology for its determination and analysis.[1][2][3][4] By leveraging established protocols and drawing insights from the crystal structures of closely related analogues, we present a complete workflow from synthesis and crystallization to data analysis and interpretation. This document is intended to serve as a valuable resource for researchers in structural chemistry and drug development, offering both practical experimental guidance and a predictive exploration of the molecule's structural characteristics.

Introduction: The Significance of Structural Elucidation

The indole nucleus and the piperazine ring are privileged scaffolds in drug discovery, appearing in a vast array of therapeutic agents.[5][6] The title compound, this compound, combines these two important pharmacophores. A detailed understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining such precise structural information, revealing details of molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the physicochemical properties of the solid state.[7][8]

Synthesis and Crystallization: The Foundation of a Successful Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the coupling of a suitable indole precursor with piperazine. A common method would be the reaction of indole-3-carboxylic acid with piperazine using a peptide coupling agent.

Synthesis

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often a matter of empirical optimization. For indole derivatives, slow evaporation from a suitable solvent or solvent mixture is a commonly successful technique.[9][10]

  • Purification: The synthesized compound should be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

  • Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), they should be carefully harvested and prepared for mounting on the diffractometer.[11]

Single-Crystal X-ray Diffraction: Data Acquisition

The collection of high-quality diffraction data is critical for an accurate structure determination.

XrayWorkflow

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent degradation from air and moisture.[12]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.[7][12]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[12]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

Structure Solution and Refinement: From Data to Model

The processed diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

The Power of SHELX

The SHELX suite of programs is a powerful and widely used tool for crystal structure solution and refinement.[13][14][15]

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson synthesis. The program SHELXT is often used for this purpose.

  • Structure Refinement: The initial model is refined using a least-squares minimization procedure with a program like SHELXL.[16] This process iteratively adjusts the atomic coordinates, and anisotropic displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 0.05 for good quality data).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability. The final data is then typically deposited in a crystallographic database like the CCDC.[1][2]

Anticipated Structural Features of this compound

Based on the known crystal structures of similar compounds, we can predict several key structural features for the title compound.

Molecular Conformation

The piperazine ring is expected to adopt a stable chair conformation. The indole ring system is likely to be essentially planar. The relative orientation of the indole and piperazine moieties will be determined by the torsion angles around the C-C and C-N bonds of the methanone linker.

Intermolecular Interactions

Hydrogen bonding is expected to play a crucial role in the crystal packing. The N-H group of the indole ring and the N-H group of the piperazine ring are both potential hydrogen bond donors. The carbonyl oxygen of the methanone group and the tertiary nitrogen of the piperazine ring are potential hydrogen bond acceptors. It is highly probable that N-H···O and N-H···N hydrogen bonds will be observed, linking the molecules into chains, sheets, or a three-dimensional network.[17][18][19][20]

H_Bonding

Comparative Crystallographic Data

The following table presents representative crystallographic data from a related indole-piperazine derivative to provide a reference for the expected values for the title compound.

ParameterRepresentative Value (for a related structure)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
V (ų)~1500-2000
Z4
R-factor< 0.05

Note: These are typical values and the actual parameters for this compound may differ.

Conclusion: A Pathway to Structural Insight

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and reliable three-dimensional model of this important molecule. The predictive analysis of its structural features, based on data from analogous compounds, provides a valuable starting point for understanding its solid-state behavior and its potential interactions in a biological context. The elucidation of this crystal structure will undoubtedly contribute to the broader fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note & Protocol: Solubilization of (1H-indol-3-yl)(piperazin-1-yl)methanone for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and best-practice guidelines for the solubilization and handling of (1H-indol-3-yl)(piperazin-1-yl)methanone, a member of the indole-piperazine compound class relevant to drug discovery and chemical biology. Proper preparation of this and similar small molecules is paramount for generating accurate, reproducible, and interpretable data in cell-based assays. This guide explains the rationale behind solvent selection, stock solution preparation, and the generation of working solutions to ensure compound stability and minimize experimental artifacts.

Introduction: The Challenge of Compound Solubility

This application note serves as an authoritative guide, explaining the causality behind each step to empower researchers to confidently prepare this compound for various cell culture applications, including cytotoxicity assays, signaling pathway analysis, and high-throughput screening.[3][4]

Compound Information & Physicochemical Properties

Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound. All personnel must review the manufacturer-provided Safety Data Sheet (SDS) for specific handling and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValueRationale & Implications for Cell Culture
Molecular Formula C₁₃H₁₅N₃OThe presence of multiple aromatic and heterocyclic rings suggests low water solubility.
Molecular Weight 229.28 g/mol Essential for accurate calculation of mass needed for stock solutions.
Appearance Typically a solid powder (white to off-white).Visual confirmation of complete dissolution is critical.
Purity >98% (recommended)Impurities can confound biological results; always use high-purity material.
Solubility Profile DMSO: >10 mg/mLEthanol: Sparingly solubleWater: InsolubleDimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules.[5] The final concentration of DMSO in cell culture media must be kept low (typically <0.5%) to avoid solvent-induced toxicity.[6]
Storage Store solid at -20°C, protected from light.Protects the compound from degradation. Piperazine-containing drugs can be susceptible to oxidation and hydrolysis.[7]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution in DMSO. Preparing a concentrated stock is essential for minimizing the volume of organic solvent added to the final cell culture medium.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes and sterile, low-retention filter tips

Workflow for Stock Solution Preparation

G cluster_0 Preparation Workflow start START: Obtain Compound Powder calc Step 1: Calculate Mass Mass (mg) = 10 mM * 229.28 g/mol * Volume (L) * 1000 start->calc weigh Step 2: Weigh Powder Accurately weigh the calculated mass. calc->weigh transfer Step 3: Transfer to Vial Use a sterile, light-protecting vial. weigh->transfer add_dmso Step 4: Add DMSO Add the calculated volume of sterile DMSO. transfer->add_dmso dissolve Step 5: Dissolve Compound - Vortex vigorously - Use sonication if needed add_dmso->dissolve verify Step 6: Verify Dissolution Visually inspect for any particulates. dissolve->verify store Step 7: Aliquot & Store Store at -20°C or -80°C. Avoid freeze-thaw cycles. verify->store end_node FINISH: 10 mM Stock Solution Ready store->end_node

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Methodology
  • Calculation: Determine the required mass of the compound to prepare the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 229.28 g/mol * 1000 mg/g = 2.29 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of this compound. Transfer the powder to a sterile, amber-colored vial to protect it from light.[7]

  • Solvent Addition: Add the calculated volume of sterile, cell culture-grade DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • Causality: Vigorous mixing provides the necessary energy to break the crystal lattice of the solid and allow solvent molecules to surround the compound.

    • Troubleshooting: If particulates remain, place the vial in a water bath sonicator for 5-10 minutes.[8] Gentle warming to 37°C can also aid dissolution, but ensure this is done cautiously to avoid compound degradation.[8]

  • Storage: Once fully dissolved, it is best practice to aliquot the master stock solution into smaller, single-use volumes. Store these aliquots in a tightly sealed container at -20°C or -80°C.

    • Causality: Aliquoting prevents contamination of the entire stock and minimizes degradation that can occur from repeated freeze-thaw cycles.

Protocol: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the master stock into the appropriate cell culture medium immediately before use.

Serial Dilution Workflow

The following diagram illustrates a typical serial dilution scheme to generate a range of concentrations for testing in a 96-well plate format.

G cluster_dilutions Serial Dilution in Culture Medium stock 10 mM Stock in DMSO int_dil Intermediate Dilution (e.g., 1:100) 10 µL Stock + 990 µL Medium = 100 µM Top Concentration stock->int_dil Dilute into Medium well1 Well 1 100 µM int_dil->well1 Add to plate well2 Well 2 50 µM well1->well2 1:2 Dilution well3 Well 3 25 µM well2->well3 1:2 Dilution well_n ... well3->well_n Continue...

References

High-throughput screening assay for (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening Assay for Novel (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives as Potential Enzyme Inhibitors

Introduction: The Pursuit of Novel Therapeutics

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent in silico studies have highlighted the potential of these compounds as inhibitors of various enzymes, including kinases and hydrolases, as well as modulators of G-protein coupled receptors (GPCRs).[1] A notable example is the computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), a promising therapeutic target for neurological and inflammatory diseases, as well as cancer.[2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[4] This document provides a detailed guide for developing and implementing a robust HTS assay to screen for novel this compound derivatives with enzyme inhibitory activity.

Pillar 1: Assay Principle & Design Rationale

The selection of an appropriate HTS assay format is critical for the successful identification of true positive "hits". The choice depends on the specific biological target and the desired screening outcome. For enzyme targets, both biochemical and cell-based assays can be employed.[5][6]

  • Biochemical assays directly measure the effect of a compound on the activity of a purified enzyme. They are generally simpler to develop and less prone to off-target effects.[7]

  • Cell-based assays measure the effect of a compound on a specific cellular process or signaling pathway. They provide more physiologically relevant data but can be more complex to interpret.[8]

For the initial large-scale screening of a compound library against a purified enzyme, a biochemical assay is often the preferred starting point. This application note will focus on a luminescence-based biochemical assay for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[9][10]

The proposed assay will monitor the activity of an enzyme that consumes ATP, such as a kinase. The principle relies on the quantification of the remaining ATP after the enzymatic reaction using a luciferase/luciferin system.[11] The amount of light produced is directly proportional to the ATP concentration, and therefore inversely proportional to the enzyme's activity. Inhibitors of the enzyme will result in a higher luminescence signal.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Luminescence Detection Enzyme Enzyme Phosphorylated_Substrate Phosphorylated_Substrate Enzyme->Phosphorylated_Substrate + Substrate + ATP Substrate Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Enzyme blocks Remaining_ATP Remaining_ATP Light_Signal Light_Signal Remaining_ATP->Light_Signal + Luciferase/Luciferin Luciferase_Luciferin Luciferase_Luciferin HTS_Workflow Start Start Dispense_Compounds 1. Dispense 5 µL of 4X Compounds/Controls Start->Dispense_Compounds Dispense_Enzyme 2. Add 5 µL of 2X Enzyme Solution Dispense_Compounds->Dispense_Enzyme Incubate_1 3. Incubate for 15 min at RT Dispense_Enzyme->Incubate_1 Dispense_Substrate_ATP 4. Add 10 µL of 4X Substrate/ATP Solution Incubate_1->Dispense_Substrate_ATP Incubate_2 5. Incubate for 60 min at RT Dispense_Substrate_ATP->Incubate_2 Dispense_KinaseGlo 6. Add 20 µL of Kinase-Glo® Reagent Incubate_2->Dispense_KinaseGlo Incubate_3 7. Incubate for 10 min at RT Dispense_KinaseGlo->Incubate_3 Read_Luminescence 8. Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End Data_Analysis_Workflow Start Start Raw_Data Raw Luminescence Data Start->Raw_Data QC Calculate Z'-Factor Raw_Data->QC Normalization Calculate % Inhibition QC->Normalization Hit_Selection Apply Hit Selection Criteria Normalization->Hit_Selection Primary_Hits Primary_Hits Hit_Selection->Primary_Hits Confirmation Confirm Hits Primary_Hits->Confirmation Dose_Response Generate Dose-Response Curves (IC50) Confirmation->Dose_Response Confirmed_Hits Confirmed_Hits Dose_Response->Confirmed_Hits End End Confirmed_Hits->End

References

Application Notes & Protocols: Utilizing FINO2 as a Chemical Probe for Inducing Ferroptosis via Glutathione Peroxidase 4 (GPX4) Inactivation and Iron Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Axis in Regulated Cell Death

The landscape of regulated cell death extends far beyond apoptosis. A distinct, iron-dependent form of non-apoptotic cell death, termed ferroptosis, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegeneration.[1] This process is characterized by the overwhelming accumulation of lipid peroxides, leading to catastrophic membrane damage.[2]

At the heart of the cellular defense against ferroptosis lies Glutathione Peroxidase 4 (GPX4) , a unique selenoenzyme that detoxifies lipid hydroperoxides within biological membranes, using glutathione (GSH) as a cofactor.[3][4] The inhibition or inactivation of GPX4 is a central event that triggers the ferroptotic cascade.[5][6]

This guide details the application of FINO2 , an endoperoxide-containing 1,2-dioxolane, as a potent and specific chemical probe to induce and study ferroptosis.[1][7] Unlike canonical ferroptosis inducers such as erastin (which inhibits cystine import, depleting GSH) or RSL3 (which directly and covalently inhibits GPX4), FINO2 presents a dual mechanism of action. It indirectly inhibits GPX4's enzymatic function and directly oxidizes intracellular ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[1][8][9] This multi-pronged attack on the cell's antioxidant defenses makes FINO2 a valuable tool for dissecting the nuances of the ferroptosis pathway and exploring its therapeutic potential, particularly in cancer cells that have developed resistance to apoptosis.[8][10]

Mechanism of Action: The Dual Impact of FINO2

To effectively use FINO2 as a chemical probe, understanding its mechanism is paramount. Ferroptosis is fundamentally a failure of the GSH-dependent lipid peroxide defense network. FINO2 bypasses the initial steps targeted by other inducers and launches a direct assault on two core pillars of this defense system.

  • Indirect Inactivation of GPX4: While FINO2 does not directly bind to the active site of GPX4 like RSL3, it leads to a loss of GPX4's enzymatic activity within the cell.[1][8] The precise mechanism of this indirect inhibition is an area of active investigation but is distinct from the GSH depletion caused by erastin. This allows researchers to probe the consequences of GPX4 functional loss without the confounding variable of global GSH depletion.

  • Direct Iron Oxidation: A defining feature of FINO2 is its ability to directly oxidize the labile iron pool within the cell.[8][11] The Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals, is a key driver of lipid peroxidation. By oxidizing Fe²⁺ to Fe³⁺, FINO2 may potentiate the generation of other radical species that accelerate the lipid peroxidation cascade, leading to rapid and widespread membrane damage.[12]

This dual mechanism distinguishes FINO2 as a unique class of ferroptosis inducer, providing a powerful pharmacological tool to explore cellular responses to distinct ferroptotic stimuli.

FINO2_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL LPOO PUFA-PL-OOH (Lipid Peroxide) PUFA->LPOO Oxidation LOH PUFA-PL-OH (Lipid Alcohol) LPOO->LOH Reduction Ferroptosis Ferroptosis LPOO->Ferroptosis GPX4 GPX4 GPX4->LPOO Inhibits accumulation GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor FINO2 FINO2 FINO2->GPX4 Indirectly Inhibits Iron_Fe2 Fe²⁺ FINO2->Iron_Fe2 Directly Oxidizes Iron_Fe3 Fe³⁺ Iron_Fe2->Iron_Fe3 ROS ROS Iron_Fe2->ROS Fenton Reaction ROS->PUFA

Caption: FINO2's dual mechanism in the ferroptosis pathway.

Experimental Protocols: A Guide to Using FINO2

The following protocols provide a framework for using FINO2 to induce and characterize ferroptosis in cultured cells. It is essential to optimize parameters such as cell density, FINO2 concentration, and incubation time for each specific cell line and experimental setup.

Protocol 1: Induction of Ferroptosis and Cell Viability Assessment

This protocol details the fundamental procedure for treating cells with FINO2 and quantifying the resulting cell death.

A. Materials and Reagents

  • FINO2 (e.g., MedChemExpress, HY-129457)[13]

  • Cell line of interest (e.g., HT-1080 fibrosarcoma cells are highly susceptible)

  • Complete cell culture medium

  • DMSO (for stock solution preparation)

  • 96-well clear or white-walled microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or resazurin-based assays)[14]

  • Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control

  • Deferoxamine (DFO) as an iron chelator control

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of FINO2 (e.g., 10 mM in DMSO). Create serial dilutions in complete culture medium to achieve the desired final concentrations. A typical starting concentration range for FINO2 is 1-20 µM.[1] Prepare control compounds (e.g., Fer-1 at 2 µM, DFO at 100 µM) in a similar manner.

  • Cell Treatment:

    • For the primary experiment, remove the old medium and add the medium containing the various concentrations of FINO2.

    • For control wells, add medium with vehicle (DMSO) only.

    • For rescue experiments, co-treat cells with a fixed concentration of FINO2 (e.g., 10 µM) and a dose range of Fer-1 or DFO.[8]

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The optimal time should be determined empirically.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer/fluorometer.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells (representing 100% viability) and plot the dose-response curve to determine the EC₅₀ value.

Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare FINO2 & Control Dilutions C 3. Treat Cells (Vehicle, FINO2, FINO2 + Inhibitor) A->C B->C D 4. Incubate (24-48 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo) D->E F 6. Read Plate (Luminometer) E->F G 7. Analyze Data (Normalize to control, plot curve) F->G

Caption: Workflow for cell viability assessment after FINO2 treatment.

Protocol 2: Measurement of Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid peroxides. This can be quantified using fluorescent probes or by measuring secondary products of lipid degradation.

A. Lipid ROS Detection with C11-BODIPY 581/591

This method uses a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis by flow cytometry.

  • Cell Treatment: Treat cells in a 6-well plate with FINO2 (e.g., 10 µM) or vehicle for a shorter duration (e.g., 6 hours), as lipid peroxidation is an earlier event than cell death.[1]

  • Probe Loading: During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the medium at a final concentration of 1-5 µM.

  • Cell Harvest: Gently wash the cells with PBS, then detach them using trypsin. Neutralize the trypsin with medium and centrifuge to pellet the cells.

  • Flow Cytometry: Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) detectors.

  • Data Analysis: An increase in the green/red fluorescence ratio indicates lipid peroxidation.

B. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.[8][15]

  • Cell Treatment & Lysis: Treat cells as described above. After treatment, wash with PBS, scrape cells into a lysis buffer containing an antioxidant like BHT to prevent ex vivo oxidation, and homogenize.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., via Bradford assay) for normalization.

  • Reaction: Add thiobarbituric acid (TBA) solution to the lysate, followed by an acid (e.g., trichloroacetic acid). Heat the mixture at 95°C for 60 minutes.

  • Measurement: Cool the samples, centrifuge to pellet any precipitate, and measure the absorbance of the supernatant at ~532 nm.

  • Quantification: Calculate the concentration of MDA equivalents using a standard curve generated with an MDA standard. Normalize the results to the total protein content.[1]

Protocol 3: Assessment of GPX4 Activity

FINO2 indirectly inhibits GPX4. This protocol, adapted from published research, describes an LC-MS-based method to measure GPX4 activity in lysates from treated cells.[1][8]

  • Cell Treatment: Treat cells with FINO2 (10 µM), RSL3 (as a positive control for direct inhibition), and vehicle for 6-8 hours.

  • Lysate Preparation: Harvest and lyse the cells in a non-denaturing buffer. Keep lysates on ice.

  • Enzymatic Reaction: To the cell lysate, add the specific GPX4 substrate phosphatidylcholine hydroperoxide (PCOOH) and the cofactor glutathione (GSH).

  • Reaction Quenching: After a defined incubation period, quench the reaction.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining, un-reduced PCOOH substrate.

  • Data Analysis: A higher amount of remaining PCOOH in FINO2-treated samples compared to vehicle indicates reduced GPX4 activity.

Protocol 4: In Vitro Iron Oxidation Assay

This assay directly measures the capacity of FINO2 to oxidize ferrous iron (Fe²⁺).[8][11]

  • Reaction Setup: In a 96-well plate, prepare a solution of a ferrous iron salt (e.g., FeSO₄) in a suitable buffer.

  • Initiate Reaction: Add FINO2, a known oxidant (e.g., H₂O₂) as a positive control, or vehicle (DMSO) to the iron solution.

  • Detection: Immediately add a Fe²⁺-specific chelator that forms a colored complex (e.g., ferrozine).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~562 nm for the ferrozine-Fe²⁺ complex) over time.

  • Analysis: A decrease in absorbance in the FINO2-treated wells compared to the vehicle control indicates the oxidation of Fe²⁺ to Fe³⁺, as Fe³⁺ does not form the colored complex with ferrozine.

Data Summary and Expected Outcomes

The following table summarizes typical concentrations and expected outcomes when using FINO2 in a susceptible cell line like HT-1080.

Assay Inducer/Control Typical Concentration Expected Outcome Citation(s)
Cell Viability FINO25-20 µMDecreased cell viability[1][12]
FINO2 + Ferrostatin-110 µM + 2 µMRescue of cell viability[8][12]
FINO2 + Deferoxamine10 µM + 100 µMRescue of cell viability[1][8]
Lipid Peroxidation FINO210 µMIncreased C11-BODIPY green fluorescence[1][7]
FINO210 µMIncreased TBARS levels[1][8]
GPX4 Activity FINO210 µMReduced ability of lysate to process PCOOH[1][8][16]
Iron Oxidation FINO2500 µM (in vitro)Decreased levels of Fe²⁺[8][11]

References

Application of Indole-Piperazine Scaffolds in Neuroscience Research: A Technical Guide Featuring Lurasidone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole-Piperazine Moiety

The (1H-indol-3-yl)(piperazin-1-yl)methanone core structure represents a privileged scaffold in medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders. The indole nucleus, a key component of the neurotransmitter serotonin, and the piperazine ring, a common constituent in many psychoactive drugs, combine to create a versatile platform for interacting with a range of neuroreceptors. While the direct application of the unsubstituted parent compound is not extensively documented in neuroscience literature, its derivatives have led to the development of groundbreaking therapeutics.

This guide will focus on a prominent and clinically significant example of an indole-piperazine derivative: Lurasidone . An atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression, Lurasidone's complex pharmacology and therapeutic efficacy provide an excellent case study for understanding the application of this chemical scaffold in neuroscience research.[1][2] We will delve into its mechanism of action, provide detailed protocols for its preclinical evaluation, and explore its broader implications for drug discovery.

Lurasidone: A Multifaceted Modulator of Neurotransmission

Lurasidone, marketed under the brand name Latuda, is a second-generation antipsychotic that exhibits a unique receptor binding profile, contributing to its therapeutic effects and favorable side-effect profile.[2][3][4] Its mechanism of action is not fully understood but is believed to involve a combination of antagonist and partial agonist activities at key dopamine and serotonin receptors.[1]

Mechanism of Action: A Multi-Receptor Engagement

Lurasidone's therapeutic efficacy is attributed to its high-affinity interactions with several G protein-coupled receptors (GPCRs) in the brain:

  • Dopamine D2 Receptor Antagonism: Like other antipsychotics, Lurasidone is a potent antagonist at D2 receptors.[1][4][5] This action in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

  • Serotonin 5-HT2A Receptor Antagonism: Strong antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics.[1][4] This action is thought to mitigate the extrapyramidal side effects (EPS) associated with D2 blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[4][6]

  • Serotonin 5-HT7 Receptor Antagonism: Lurasidone displays a particularly high affinity for 5-HT7 receptors, where it acts as an antagonist.[1] This antagonism is linked to its pro-cognitive and antidepressant effects.[3]

  • Serotonin 5-HT1A Receptor Partial Agonism: As a partial agonist at 5-HT1A receptors, Lurasidone can modulate serotonergic activity.[1][5] This action is believed to contribute to its anxiolytic and antidepressant properties.[3][6]

  • α2C-Adrenergic Receptor Antagonism: Lurasidone also shows moderate affinity for α2C-adrenergic receptors, which may further enhance its antidepressant and pro-cognitive effects.[4][7]

Notably, Lurasidone has low to negligible affinity for histamine H1 and muscarinic M1 receptors, which is why it is associated with a lower incidence of side effects like sedation, weight gain, and cognitive impairment compared to some other atypical antipsychotics.[3][7]

Signaling Pathway Overview

The following diagram illustrates the primary receptor interactions of Lurasidone and their downstream effects on neuronal signaling.

Lurasidone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates HT7R 5-HT7 Receptor Serotonin->HT7R Activates HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates ↓ cAMP Decreased cAMP D2R->↓ cAMP ↑ IP3/DAG Increased IP3/DAG HT2AR->↑ IP3/DAG ↑ cAMP Increased cAMP HT7R->↑ cAMP HT1AR->↓ cAMP Lurasidone Lurasidone Lurasidone->D2R Antagonist Lurasidone->HT2AR Antagonist Lurasidone->HT7R Antagonist Lurasidone->HT1AR Partial Agonist Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Testing cluster_safety Safety & Toxicology Binding Receptor Binding Assays (D2, 5-HT2A, 5-HT7, 5-HT1A) Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Antipsychotic Antipsychotic Models (e.g., Amphetamine-induced hyperlocomotion) Functional->Antipsychotic Proceed if active Antidepressant Antidepressant Models (e.g., Forced Swim Test) Cognitive Cognitive Models (e.g., Novel Object Recognition) EPS EPS Liability Assessment (e.g., Catalepsy Test) Antidepressant->EPS Assess side effects Metabolic Metabolic Profiling (Weight gain, glucose tolerance) Cognitive->Metabolic Tox General Toxicology

References

Application Notes & Protocols for the In Vivo Administration of (1H-indol-3-yl)(piperazin-1-yl)methanone in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Pre-formulation Considerations

(1H-indol-3-yl)(piperazin-1-yl)methanone is a heterocyclic compound featuring both an indole and a piperazine moiety. Such scaffolds are common in medicinal chemistry and are investigated for a wide range of biological activities.[1][2] The successful in vivo evaluation of this and similar compounds in rodent models is critically dependent on the appropriate selection of administration route, vehicle, and dosage. This document provides a comprehensive guide to the key considerations and detailed protocols for the administration of this compound to mice and rats.

The indole and piperazine components suggest that the compound may have limited aqueous solubility, a common challenge with many small molecule drug candidates.[3][4] Therefore, prior to any in vivo administration, a thorough pre-formulation assessment is mandatory. This initial step is crucial for ensuring accurate dosing, maximizing bioavailability, and minimizing potential vehicle-induced toxicity.

Physicochemical Property Assessment

A fundamental understanding of the compound's physicochemical properties is the first step. While experimental data for this compound is not widely published, in silico prediction tools can provide initial guidance on properties such as solubility, lipophilicity (LogP), and pKa.[1][5] However, these predictions must be confirmed experimentally.

Key experimental assessments include:

  • Solubility Testing: Determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This is a critical step to identify a suitable vehicle for achieving the desired concentration for dosing.

  • Stability Testing: The stability of the formulated compound in the chosen vehicle must be assessed under the intended storage and administration conditions.[6][7][8][9] This ensures that the compound does not degrade prior to or during administration, which would lead to inaccurate dosing.[6]

Vehicle Selection

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and potential toxicity of the vehicle itself. For indole and piperazine-containing compounds, which are often lipophilic, a multi-component vehicle system may be necessary.[10][11]

Table 1: Common Vehicles for In Vivo Rodent Studies

Vehicle SystemCompositionSuitabilityConsiderations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Suitable for water-soluble compounds.Ideal for intravenous administration. May not be suitable for poorly soluble compounds like many indole derivatives.[10]
Co-solvents PEG 300/400, Propylene Glycol, Ethanol, DMSOUsed to dissolve compounds with poor aqueous solubility.Often diluted with aqueous solutions. High concentrations of organic solvents can cause irritation and toxicity. DMSO should be used with caution and at low percentages.[10][11]
Surfactants Tween® 80, Cremophor® ELUsed to create stable emulsions or micellar solutions for lipophilic compounds.Can improve solubility and bioavailability but may have their own biological effects and potential for hypersensitivity reactions (especially Cremophor® EL).
Lipid-based Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds for oral or intraperitoneal administration.Not suitable for intravenous administration.[11]

Recommendation for this compound: Based on the common properties of related structures, a formulation strategy starting with a co-solvent system (e.g., DMSO or PEG 400) with a surfactant (e.g., Tween® 80) and diluted in saline or PBS is a logical starting point for parenteral routes. For oral administration, a suspension in a vehicle like 0.5% methylcellulose or an oil-based vehicle could be explored.

Dosage Formulation and Stability Testing Protocol

This protocol outlines the steps to prepare and validate a dosing solution of this compound.

Materials
  • This compound

  • Selected vehicle components (e.g., DMSO, PEG 400, Tween® 80, Saline)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • pH meter

  • HPLC or LC-MS/MS system for stability analysis

Protocol for Formulation Preparation
  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: If using a co-solvent system, first dissolve the compound in the minimum required volume of the organic solvent (e.g., DMSO or PEG 400). Vortex and sonicate if necessary to aid dissolution.

  • Addition of Surfactant: If using a surfactant, add the required volume of Tween® 80 and mix thoroughly.

  • Dilution: Slowly add the aqueous component (e.g., saline) to the desired final volume while vortexing to prevent precipitation.

  • Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the formulation is not suitable and requires optimization. For suspensions, ensure uniform particle size and distribution.

  • Sterilization: For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm filter if it is a solution. Suspensions cannot be sterile-filtered and must be prepared aseptically.

Protocol for Stability Assessment
  • Prepare the final dosing formulation as described above.

  • Analyze an initial sample (T=0) by a validated analytical method (e.g., HPLC) to determine the initial concentration and purity.

  • Store aliquots of the formulation under the intended storage conditions (e.g., 4°C, room temperature) and also at an elevated temperature (e.g., 40°C) for accelerated stability testing.[9]

  • Analyze the stored samples at various time points (e.g., 1, 4, 8, 24 hours) to monitor for any degradation of the parent compound or appearance of degradation products.

  • A formulation is considered stable if the concentration of the active compound remains within 90-110% of the initial concentration with no significant appearance of degradation products.

In Vivo Administration Protocols

All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[12][13]

Oral Gavage (PO)

Oral gavage is a common method for administering precise doses of a compound directly to the stomach.[14][15]

Table 2: Oral Gavage Parameters for Rodents

ParameterMouseRat
Gavage Needle Gauge 18-20 G16-18 G
Gavage Needle Length 1-1.5 inches2-3 inches
Maximum Volume 10 mL/kg10-20 mL/kg

Source:[15][16][17]

  • Animal Restraint: Properly restrain the mouse or rat to ensure the head and body are in a straight line.[15][18]

  • Measure Gavage Needle: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length.[17][18]

  • Compound Administration: Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.[18][19] Administer the compound slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or misdosing (e.g., fluid from the nose) for at least 15 minutes after administration.[16][19]

Diagram 1: Workflow for Oral Gavage Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep1 Calculate Dose Volume prep2 Prepare Formulation prep1->prep2 prep3 Draw Dose into Syringe prep2->prep3 admin1 Weigh and Restrain Animal prep3->admin1 admin2 Measure Gavage Needle Length admin1->admin2 admin3 Insert Needle into Esophagus admin2->admin3 admin4 Administer Compound Slowly admin3->admin4 post1 Withdraw Needle admin4->post1 post2 Monitor Animal for Distress post1->post2 post3 Return to Cage post2->post3

Caption: A streamlined workflow for oral gavage in rodents.

Intraperitoneal Injection (IP)

IP injection is a common parenteral route where the substance is injected into the peritoneal cavity.[12][13]

Table 3: Intraperitoneal Injection Parameters for Rodents

ParameterMouseRat
Needle Gauge 25-27 G23-25 G
Maximum Volume < 10 mL/kg< 10 mL/kg

Source:[12][13]

  • Animal Restraint: Restrain the animal with its head tilted downwards to allow the abdominal organs to shift forward.[20][21]

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[12][20]

  • Needle Insertion: Insert the needle at a 30-40 degree angle into the peritoneal cavity.[12]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13][22]

  • Compound Injection: Inject the compound at a steady rate.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Diagram 2: Decision Tree for Intraperitoneal Injection

G start Restrain Animal & Locate Injection Site insert_needle Insert Needle into Lower Right Quadrant start->insert_needle aspirate Aspirate Syringe insert_needle->aspirate fluid_drawn Fluid Drawn? aspirate->fluid_drawn inject Inject Compound fluid_drawn->inject No withdraw_reinject Withdraw & Re-inject with Fresh Needle fluid_drawn->withdraw_reinject Yes monitor Monitor Animal inject->monitor withdraw_reinject->start

Caption: A decision-making process for safe IP injections.

Intravenous Injection (IV)

IV injection, typically via the lateral tail vein, provides direct entry into the systemic circulation, resulting in 100% bioavailability.[14][23]

Table 4: Intravenous Injection Parameters for Rodents

ParameterMouseRat
Needle Gauge 27-30 G25-27 G
Maximum Volume (Bolus) 5 mL/kg0.5 mL (for a rat)

Source:[23][24]

  • Animal Warming: Warm the animal for 5-10 minutes using a heating pad or warming box to dilate the tail veins.[23][24]

  • Restraint: Place the animal in a suitable restrainer.[14][23]

  • Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with alcohol can help with visualization.[14]

  • Needle Insertion: Insert the needle, bevel up, parallel to the vein.[23][24] A successful insertion may result in a flash of blood in the needle hub.

  • Compound Injection: Inject the solution slowly and steadily. If resistance is felt or a blister forms, the needle is not in the vein and should be removed.[23][25]

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[14][25]

Dose Selection and Pharmacokinetic Considerations

For a novel compound like this compound, dose selection should be approached systematically.

  • In Vitro to In Vivo Extrapolation: Initial dose ranges can be estimated from the compound's in vitro potency (e.g., IC50 or EC50 values) in relevant assays.

  • Dose Range Finding Studies: A dose range-finding study with a small number of animals is essential to determine the maximum tolerated dose (MTD) and to observe any acute toxicities.

  • Pharmacokinetic (PK) Studies: A preliminary PK study is highly recommended to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[26] This data, including half-life (t1/2), peak plasma concentration (Cmax), and area under the curve (AUC), is crucial for designing rational dosing schedules for efficacy studies.[4][27][28] For instance, a compound with a short half-life may require more frequent administration.

Conclusion

The successful in vivo assessment of this compound in rodent models is a multi-step process that begins with careful pre-formulation and stability testing. The choice of administration route and vehicle must be tailored to the compound's physicochemical properties and the scientific question at hand. The detailed protocols provided herein offer a robust framework for researchers to develop and execute their in vivo studies with scientific rigor and in accordance with animal welfare guidelines. A systematic approach to dose selection, informed by both in vitro data and preliminary in vivo studies, will ultimately lead to more reliable and reproducible results.

References

Experimental protocol for kinase inhibition assay using (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Evaluation of (1H-indol-3-yl)(piperazin-1-yl)methanone in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have emerged as a major class of therapeutic targets in drug discovery.[2] The indole and piperazine scaffolds are prevalent in many biologically active compounds, and derivatives containing these moieties have shown promise as kinase inhibitors.[3][4][5] This application note presents a detailed experimental protocol for characterizing the inhibitory potential of a novel compound, this compound, using a robust and widely applicable luminescence-based kinase assay. The methodologies described herein are designed to provide a comprehensive framework for screening and profiling potential kinase inhibitors.

Selecting an Appropriate Kinase Assay Format

The choice of an appropriate assay is crucial for the successful identification and characterization of kinase inhibitors. Several methods are available, each with its own advantages and disadvantages. Radiometric assays, historically considered the "gold standard" for their sensitivity, involve the use of radioactive ATP, which poses safety and disposal challenges.[6][7] Fluorescence-based assays, such as Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), offer non-radioactive alternatives with high sensitivity and are amenable to high-throughput screening (HTS).[8][9][10][11][12][13][14][15][16] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, have gained popularity due to their high sensitivity, broad dynamic range, and resistance to interference from fluorescent compounds.[17][18][19][20][21][22]

For the purpose of this protocol, we will focus on the ADP-Glo™ Kinase Assay . This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is universal for any ADP-generating enzyme and is well-suited for screening diverse compound libraries.[17][18] Its high sensitivity allows for the use of low enzyme concentrations, and its luminescent signal is less prone to interference from colored or fluorescent test compounds.[22]

Experimental Protocol: Kinase Inhibition Assay using ADP-Glo™

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against a representative protein kinase (e.g., a serine/threonine or tyrosine kinase).

Materials and Reagents
  • Kinase: Purified, active protein kinase of interest.

  • Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: this compound.

  • Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Staurosporine).

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, and a protein stabilizer (e.g., BSA). The optimal buffer composition may vary depending on the kinase.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • DMSO: Dimethyl sulfoxide, anhydrous, for dissolving the test compound.

  • Multi-well Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Plate Reader: A luminometer capable of reading multi-well plates.

Workflow Overview

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Compound Dilutions This compound C Dispense Compound/Control to Plate A->C B Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) D Add Kinase to Plate B->D C->D E Incubate (Pre-incubation) D->E F Initiate Reaction with ATP E->F G Incubate (Kinase Reaction) F->G H Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) G->H I Incubate H->I J Add Kinase Detection Reagent (Convert ADP to ATP, generate light) I->J K Incubate J->K L Measure Luminescence K->L M Calculate % Inhibition L->M N Plot Dose-Response Curve M->N O Determine IC50 Value N->O

Caption: Experimental workflow for the kinase inhibition assay.

Step-by-Step Procedure

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions). c. Prepare a stock solution of the control inhibitor in DMSO.

2. Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for 0% inhibition control) to the appropriate wells.[23] b. Prepare a kinase reaction mixture containing the kinase, its substrate, and kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically to ensure the reaction is in the linear range.[24][25] c. Add 2.5 µL of the kinase to each well.[23] d. Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[23] e. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[6] f. Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.[23]

3. ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[23] b. Incubate for 40 minutes at room temperature.[17][23] c. Add 20 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.[23] d. Incubate for 30 minutes at room temperature.[23]

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[17] c. Calculate the percentage of kinase inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)) d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. e. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[23]

Data Presentation

The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its selectivity. The results can be summarized in a table as shown below.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Table 1: Example of inhibitory activity of a test compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[23]

Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Inhibitor (1H-indol-3-yl) (piperazin-1-yl)methanone Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene

Caption: A generic kinase signaling cascade and a potential point of inhibition.

Troubleshooting and Best Practices

  • Compound Interference: Although luminescence assays are less prone to interference, some compounds may still affect the luciferase enzyme. It is advisable to perform a counterscreen to identify such compounds.[22]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1-2%.[16][22]

  • Enzyme and Substrate Concentrations: To obtain reliable IC50 values, it is important to work under initial velocity conditions. This typically means keeping substrate conversion below 10-20%.[25]

  • Data Quality: A Z'-factor is often calculated to assess the quality of an assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.[18][26]

Conclusion

This application note provides a comprehensive and detailed protocol for evaluating the inhibitory activity of the novel compound this compound against protein kinases. The use of the ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput method for determining inhibitor potency and selectivity. By following the outlined procedures and best practices, researchers can effectively characterize new chemical entities and advance the development of novel kinase-targeted therapies.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of (1H-indol-3-yl)(piperazin-1-yl)methanone in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1H-indol-3-yl)(piperazin-1-yl)methanone in human plasma and urine. The accurate measurement of this compound is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a comprehensive guide, including sample preparation protocols, optimized instrument parameters, and a summary of validation data, designed for researchers, scientists, and professionals in drug development. The method utilizes a straightforward protein precipitation for plasma and a dilute-and-shoot approach for urine, followed by chromatographic separation on a C18 reversed-phase column and detection with a triple quadrupole mass spectrometer.

Introduction

This compound is an organic compound featuring an indole core linked to a piperazine ring, a structure found in various pharmacologically active molecules. The piperazine moiety is a common scaffold in drug discovery. Accurate quantification of this analyte in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This note describes a fully validated method that meets the rigorous standards required for regulated bioanalysis.

Pre-Analytical Considerations: Ensuring Sample Integrity

The reliability of any bioanalytical data begins with proper sample handling. To ensure the integrity of the collected specimens, the following steps are crucial:

  • Sample Collection:

    • Plasma: Whole blood should be collected in tubes containing K2EDTA as an anticoagulant. Plasma is separated by centrifugation at 1500 x g for 10 minutes at 4°C within one hour of collection.

    • Urine: Random or timed urine samples should be collected in sterile, polypropylene containers.

  • Storage and Stability:

    • Immediately after processing, all samples should be stored at -70°C or lower to minimize degradation of the analyte.

    • Freeze-thaw stability should be assessed during method validation to understand the impact of temperature fluctuations.

Analytical Methodology: A Step-by-Step Protocol

The cornerstone of this application is a highly selective and sensitive LC-MS/MS method. The combination of chromatographic separation and mass spectrometric detection allows for precise quantification even in complex biological matrices.[3]

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte, such as (1H-indol-3-yl)(piperazin-1-yl-d8)methanone, is highly recommended to compensate for matrix effects and procedural variability.[4]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade).

  • Biological Matrices: Drug-free human plasma and urine for calibration standards and quality control samples.

Sample Preparation Protocols

Effective sample preparation is critical for removing interferences and ensuring the longevity of the analytical column and mass spectrometer.[5]

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[6]

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7][8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

For urine samples, a simple dilution is often sufficient to reduce matrix effects.[4]

  • Aliquot 50 µL of urine sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 400 µL of LC-MS grade water containing 0.1% formic acid.

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 228.1 → 144.1 (Quantifier), m/z 228.1 → 116.1 (Qualifier)

    • Internal Standard (d8-analyte): m/z 236.1 → 144.1

Method Validation

The described method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[11] The validation assesses the accuracy, precision, selectivity, sensitivity, and stability of the method.[2]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL for both plasma and urine. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Human Plasma0.5 - 500>0.995
Human Urine0.5 - 500>0.996
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

MatrixQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Plasma 0.5≤ 8.5≤ 9.2-4.8 to 5.1
1.5≤ 6.3≤ 7.5-3.2 to 4.5
75≤ 5.1≤ 6.8-2.5 to 3.8
400≤ 4.5≤ 5.9-1.9 to 2.7
Urine 0.5≤ 9.1≤ 10.3-5.2 to 6.3
1.5≤ 7.2≤ 8.1-4.1 to 5.0
75≤ 5.8≤ 6.9-3.1 to 4.2
400≤ 4.9≤ 6.2-2.2 to 3.1
Matrix Effect and Recovery

Matrix effects, which can cause ion suppression or enhancement, were evaluated.[12][13] The use of a stable isotope-labeled internal standard effectively compensated for these effects.[14]

MatrixAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Factor
Plasma85.2 - 92.187.5 - 93.40.95 - 1.04
Urine90.3 - 96.891.2 - 97.10.97 - 1.06
Stability

The analyte was found to be stable in both plasma and urine under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-70°C for 3 months).

Experimental Workflow Diagrams

cluster_plasma Plasma Sample Preparation p_sample 100 µL Plasma p_is Add Internal Standard p_sample->p_is p_ppt Add 300 µL Acetonitrile (0.1% FA) p_is->p_ppt p_vortex Vortex p_ppt->p_vortex p_centrifuge Centrifuge (14,000 rpm, 10 min) p_vortex->p_centrifuge p_supernatant Transfer Supernatant p_centrifuge->p_supernatant p_analysis LC-MS/MS Analysis p_supernatant->p_analysis cluster_urine Urine Sample Preparation u_sample 50 µL Urine u_is Add Internal Standard u_sample->u_is u_dilute Add 400 µL Water (0.1% FA) u_is->u_dilute u_vortex Vortex u_dilute->u_vortex u_transfer Transfer to Vial u_vortex->u_transfer u_analysis LC-MS/MS Analysis u_transfer->u_analysis

References

Synthesis of radiolabeled (1H-indol-3-yl)(piperazin-1-yl)methanone for binding studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis and Qualification of Radiolabeled (1H-Indol-3-yl)(piperazin-1-yl)methanone for High-Fidelity Receptor Binding Studies

Introduction: The Imperative for Precision in Receptor Pharmacology

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a wide array of receptors, particularly within the central nervous system. To accurately characterize the interaction of these ligands with their biological targets—quantifying receptor density (Bmax) and binding affinity (Kd)—the use of a high-purity, high-specific-activity radiolabeled version of the compound is indispensable.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis, purification, and quality control of --INVALID-LINK--(piperazin-1-yl)methanone, designed to serve as a robust tool for in vitro receptor binding assays.

Radiolabeling with Carbon-14 is the industry standard for these applications due to its long half-life (5,730 years), metabolic stability as part of the molecule's carbon backbone, and easily quantifiable soft β-emission.[3][4] The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, emphasizing the scientific rationale behind each choice to ensure the generation of a radioligand fit for purpose in preclinical drug development.

Section 1: Strategic Considerations for Radiosynthesis

The success of a binding study is fundamentally dependent on the quality of the radioligand.[5] Two primary considerations dictate the synthetic strategy: the choice of isotope and the position of the radiolabel.

  • Isotope Selection (14C vs. 3H): While Tritium (3H) labeling can sometimes be achieved via simpler, late-stage hydrogen isotope exchange reactions, Carbon-14 (14C) is often preferred for its greater metabolic stability.[6][7] A 14C atom incorporated into the core scaffold is less susceptible to metabolic cleavage or back-exchange than a tritium atom, ensuring that the detected radioactivity remains associated with the parent molecule or its primary metabolites throughout the experiment.[4]

  • Label Position: The ideal radiolabeling strategy introduces the isotope as late as possible in the synthetic sequence.[8] This approach maximizes the overall radiochemical yield, minimizes radioactive waste, and simplifies the handling of radioactive materials. For this compound, placing the 14C label at the carbonyl carbon of the methanone bridge is an optimal strategy. This position is synthetically accessible in the final coupling step and is metabolically stable.

Section 2: Synthesis of the Non-Radiolabeled Reference Standard

Before embarking on the radiosynthesis, the preparation and thorough characterization of the non-radiolabeled ("cold") analogue is mandatory. This standard is essential for co-injection during chromatographic analysis to confirm the identity and purity of the radiolabeled product.

The synthesis involves a standard amide coupling reaction between indole-3-carboxylic acid and piperazine.

cluster_0 Synthesis of Non-Labeled Standard Indole_Acid Indole-3-carboxylic Acid Activated_Intermediate Activated Ester Indole_Acid->Activated_Intermediate Activation Activator Activating Agent (e.g., HATU, HOBt/EDC) Piperazine Piperazine (Boc-protected or excess) Product This compound Piperazine->Product Solvent Aprotic Solvent (e.g., DMF, DCM) Activated_Intermediate->Product Nucleophilic Acyl Substitution

Caption: General synthesis scheme for the non-labeled compound.

Protocol 1: Synthesis of Non-Radiolabeled this compound

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N2 or Argon), dissolve indole-3-carboxylic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

  • Coupling Reaction: Add a solution of tert-butyl piperazine-1-carboxylate (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents) to the reaction mixture.

    • Scientist's Note: Using Boc-protected piperazine prevents double acylation and simplifies purification. The Boc group can be removed in a subsequent step. Alternatively, a large excess of piperazine can be used, though this complicates purification.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification (Boc-protected intermediate): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. Stir for 1-2 hours at room temperature.

  • Final Isolation: Remove the solvent in vacuo. The resulting hydrochloride salt can be neutralized with a base and extracted to yield the final free-base product, which should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry.

Section 3: Synthesis of carbonyl-14C(piperazin-1-yl)methanone

This protocol utilizes commercially available [carbonyl-14C]indole-3-carboxylic acid as the radiolabeled precursor. All manipulations must be performed in a certified radiochemical laboratory following appropriate safety procedures.

cluster_1 Radiosynthesis Workflow Start [14C]Indole-3-carboxylic Acid (Precursor) Coupling Amide Coupling (Microscale) Start->Coupling Step 1 Purification Preparative HPLC Coupling->Purification Step 2 QC Quality Control Analysis Purification->QC Step 3 Final Qualified Radioligand (Solution) QC->Final Release

Caption: High-level workflow for the radiosynthesis and qualification.

Protocol 2: Microscale Radiosynthesis

  • Precursor Handling: In a 1 mL conical reaction vial, dissolve [carbonyl-14C]indole-3-carboxylic acid (typically 1-5 mCi, with a specific activity >50 mCi/mmol) in 100 µL of anhydrous DMF.

  • Activation: Add a solution of HATU (1.1 equivalents based on the mass of the precursor) in 50 µL of DMF. Let the mixture stand at room temperature for 20 minutes.

    • Scientist's Note: Performing the synthesis at a high specific activity is crucial.[9] It is often preferable to conduct the synthesis with minimal addition of non-radioactive carrier to achieve a final product suitable for detecting low-density receptors.[3]

  • Coupling: Add a solution of tert-butyl piperazine-1-carboxylate (1.5 equivalents) and DIPEA (2.5 equivalents) in 50 µL of DMF.

  • Reaction: Cap the vial tightly and stir the reaction mixture at room temperature for 4-6 hours.

  • Quenching & Preparation for HPLC: Uncap the vial in a fume hood and add 100 µL of a 50:50 acetonitrile/water mixture to quench the reaction and prepare the sample for purification.

Section 4: Purification and Self-Validating Quality Control

The purification of a radioligand is a critical step to remove radioactive and non-radioactive impurities that could interfere with the binding assay, leading to erroneous results.[10] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[9]

Protocol 3: Purification and Quality Control

  • Preparative HPLC: Purify the crude reaction mixture using reversed-phase preparative HPLC. The system should be equipped with a UV detector and an in-line radioactivity detector.

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: Monitor the elution profile using the UV detector (at a wavelength where the compound absorbs, e.g., 280 nm) and the radioactivity detector.

  • Fraction Collection: Collect the peak that is positive on both the UV and radioactivity detectors and corresponds to the retention time of the non-labeled standard (Boc-protected intermediate).

  • Deprotection: Evaporate the solvent from the collected fraction under a stream of nitrogen. Add 200 µL of 4M HCl in dioxane and let stand for 1 hour.

  • Final Purification: Re-purify the deprotected product on the same HPLC system to remove the cleaved Boc group and any byproducts. Collect the final product peak.

  • Solvent Exchange & Formulation: Evaporate the HPLC solvent and reformulate the purified radioligand in a suitable buffer for storage and use (e.g., ethanol or a buffered saline solution).

  • Quality Control Analysis:

    • Radiochemical and Chemical Purity: Inject an aliquot of the final product onto an analytical HPLC system with UV and radioactivity detectors. Co-inject with the non-labeled reference standard. The radiochemical purity is the percentage of total radioactivity that co-elutes with the standard. The chemical purity is determined from the UV chromatogram.

    • Identity Confirmation: The identity is confirmed by the co-elution of the radioactive peak with the authentic non-labeled standard on HPLC.

    • Specific Activity Determination: The specific activity (measured in Curies per millimole, Ci/mmol) is a measure of the amount of radioactivity per unit mass. It is calculated by quantifying the total radioactivity (via liquid scintillation counting of a known volume) and dividing by the total number of moles of the compound (quantified from the UV peak area by comparison to a standard curve of the non-labeled compound).

Table 1: Quality Control Specifications for the Radioligand

ParameterMethodAcceptance CriteriaRationale
Identity Analytical HPLC with co-injectionRetention time of the radioactive peak must match that of the non-labeled standard.Confirms that the radioactivity is associated with the correct chemical structure.
Radiochemical Purity Analytical Radio-HPLC≥ 98%Ensures that observed binding is not due to radioactive impurities.[11][12]
Chemical Purity Analytical HPLC (UV detection)≥ 95%Minimizes competition for binding from non-radioactive impurities.[9]
Specific Activity LSC and HPLC-UV quantificationAs high as achievable; typically > 50 Ci/mmolHigh specific activity is required to detect receptors present at low concentrations.[9]

Section 5: Application in Receptor Binding Assays

The qualified radioligand is now ready for use in binding studies.[13]

  • Saturation Binding: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation (e.g., cell membranes or tissue homogenates). Non-specific binding is determined in a parallel set of incubations containing a high concentration of a non-labeled competing ligand.[2]

  • Competition Binding: To determine the affinity (Ki) of unlabeled test compounds, a fixed concentration of the radioligand (typically at its Kd value) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound.[5]

The high purity and specific activity of the synthesized radioligand ensure that the data generated from these assays are accurate and reproducible, providing a solid foundation for drug discovery and development decisions.

References

Application Notes & Protocols for Fragment-Based Drug Discovery Using (1H-indol-3-yl)(piperazin-1-yl)methanone as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. By screening low molecular weight fragments (<300 Da), FBDD explores chemical space more effectively and often yields leads with superior physicochemical properties compared to traditional high-throughput screening. This document provides a detailed guide on the application of (1H-indol-3-yl)(piperazin-1-yl)methanone, a compound embodying the key features of an ideal fragment, in an FBDD campaign. We will detail the underlying principles, provide step-by-step experimental protocols for screening and validation, and discuss strategies for evolving this fragment hit into a potent lead molecule.

Introduction: The Rationale for this compound in FBDD

The success of any FBDD project hinges on the quality of the fragment library. Fragments are small, simple molecules that are screened at high concentrations to identify weak but efficient binding to a biological target. The ideal fragment adheres to the "Rule of Three":

  • Molecular weight ≤ 300 Da

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • cLogP ≤ 3

This compound is an exemplary fragment scaffold. With a molecular weight of approximately 229.28 g/mol , two hydrogen bond donors (the indole N-H and the piperazine N-H), and two hydrogen bond acceptors (the carbonyl oxygen and the second piperazine nitrogen), it fits comfortably within these guidelines. Its structure is also compelling: the indole moiety is a well-known "privileged" scaffold found in numerous approved drugs, capable of participating in various interactions like hydrogen bonding and π-stacking. The piperazine ring provides a robust, three-dimensional exit vector, offering a perfect handle for synthetic elaboration to grow the fragment into a more potent, drug-like molecule.

This guide uses this compound as a model to illustrate a complete FBDD workflow, from initial screening to lead generation.

Part 1: The FBDD Workflow - A Conceptual Overview

The FBDD process is a multi-stage funnel designed to identify and optimize small binding molecules. The journey begins with a large library of fragments and ends with a potent, selective lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation A Fragment Library (~2000 compounds) (Incl. Indole-Piperazine Scaffold) B Primary Screen (High Throughput) Target Protein + Fragments e.g., SPR, NMR, Thermal Shift A->B High Concentration (100 µM - 1 mM) C Primary Hits (Weak Binders) B->C D Orthogonal Biophysical Method e.g., ITC, X-ray Crystallography C->D Triage & Prioritize E Validated Hits (Confirmed Binders with Kd) D->E F Structural Analysis (Binding Mode & Pose) E->F G Structure-Guided Chemistry (Fragment Growing/Linking) F->G Inform Chemical Design H Potent Lead Compound (High Affinity & Selectivity) G->H Iterative Design Cycles

Caption: High-level overview of the Fragment-Based Drug Discovery (FBDD) workflow.

Part 2: Experimental Protocols for Fragment Screening & Validation

The core of FBDD is the use of sensitive biophysical techniques to detect the low-affinity interactions typical of fragments. Below are detailed protocols for primary screening using Surface Plasmon Resonance (SPR) and hit validation using Isothermal Titration Calorimetry (ITC).

Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip. It is a powerful primary screening tool due to its sensitivity and real-time nature.

Objective: To identify fragments from a library that bind to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein (≥95% purity), dialyzed into an appropriate buffer (e.g., HBS-EP+).

  • Fragment library stock solutions (e.g., 10 mM in DMSO).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.

  • Fragment Screening:

    • Prepare fragment screening plates by diluting stock solutions into running buffer to the final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and is low (e.g., ≤2%) to avoid artifacts. Include buffer-only blanks for double referencing.

    • Set the instrument temperature (e.g., 25°C) and flow rate (e.g., 30 µL/min).

    • Perform a single-concentration screen. Inject each fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, regenerate the surface if necessary with a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.0), ensuring the protein activity is retained.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and then the buffer blank injections (double referencing).

    • A "hit" is defined as a fragment that produces a steady-state binding response significantly above the baseline noise (e.g., >3 standard deviations of the mean of control responses or a set RU threshold).

    • For our model fragment, this compound, a positive result would be a clear, concentration-dependent increase in RU during the association phase.

Protocol 2.2: Hit Validation & Thermodynamic Characterization via ITC

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

Objective: To validate the binding of a fragment hit and determine its complete thermodynamic profile.

Materials:

  • ITC instrument (e.g., MicroCal, Malvern Panalytical).

  • Validated fragment hit (e.g., this compound), solid or high-concentration stock.

  • Target protein (≥95% purity).

  • Dialysis buffer identical to the experimental buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

Methodology:

  • Sample Preparation (Critical Step):

    • Dialyze the protein extensively against the final ITC buffer to minimize buffer mismatch effects.

    • Prepare the fragment solution by dissolving it in the exact same buffer used for the final dialysis step. Mismatched buffers are a primary source of artifacts.

    • Accurately determine the concentration of both protein and fragment using a reliable method (e.g., A280 for protein, quantitative NMR for the fragment).

    • Degas both solutions immediately before the experiment to prevent bubbles in the cell or syringe.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell (typically ~200 µL) with the protein solution at a concentration that satisfies the condition 10 < c < 500, where c = [Protein]/KD. For a weak fragment with an expected KD of 100 µM, a protein concentration of ~50-100 µM is a good starting point.

    • Fill the injection syringe (~40 µL) with the fragment solution at a concentration 10-15 times that of the protein (e.g., 1-1.5 mM).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them (e.g., 150 seconds) to allow the signal to return to baseline.

    • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Binding events result in heat changes, appearing as peaks in the raw data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of [Fragment]/[Protein].

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model) to extract the key thermodynamic parameters: KD, ΔH, and stoichiometry (n).

Part 3: Data Interpretation & Fragment Evolution

A successful FBDD campaign relies on interpreting the screening data to guide synthetic chemistry efforts.

Ligand Efficiency Metrics

To prioritize fragments, we use "ligand efficiency" (LE) metrics, which normalize binding affinity for the size of the molecule. This helps ensure that affinity gains during optimization are not simply due to adding mass.

MetricFormulaDesired Value for Fragments
Ligand Efficiency (LE) ΔG / NHAC = -RTlnKD / NHAC≥ 0.3 kcal/mol per heavy atom
Binding Efficiency Index (BEI) pKD / MW (kDa)> 18

Where NHAC is the number of heavy (non-hydrogen) atoms.

For our fragment, this compound (MW = 229.28, NHAC = 17), a validated KD of 100 µM (pKD = 4) would yield:

  • LE: ( - (1.987 * 298 * ln(100e-6)) / 17 ) / 1000 ≈ 0.32 kcal/mol/atom

  • BEI: 4 / 0.229 ≈ 17.5

These values indicate that the fragment is an efficient binder and a promising starting point for optimization.

Structure-Guided Evolution

If a co-crystal structure of the fragment bound to the target is obtained, it provides a powerful roadmap for chemical elaboration. The structure reveals the binding pose and identifies unoccupied pockets near the fragment.

Fragment_Evolution cluster_0 Chemical Elaboration Vectors A This compound (Initial Hit, Kd ~100 µM) B Vector 1: Piperazine N'-H (Grows into solvent or new pocket) A->B Analysis of Binding Pose C Vector 2: Indole N-H (Modify H-bond network) A->C Analysis of Binding Pose D Vector 3: Indole Ring (e.g., C5) (Explore hydrophobic pocket) A->D Analysis of Binding Pose E Synthesize Analogs (e.g., N'-acylated piperazines) B->E C->E D->E F Measure Affinity (SPR/ITC) & Calculate LE E->F G Improved Analog (Kd ~10 µM) F->G Identify LE-improved compounds H Iterative SBDD Cycles (Design -> Synthesize -> Test) G->H I Potent Lead (Kd < 100 nM) H->I

Caption: Strategy for structure-guided evolution of the indole-piperazine fragment.

Using the structure of this compound, chemists can design new analogs by:

  • Growing: Adding functionality to the piperazine N'-H position to probe nearby pockets for additional interactions. For example, adding a small alkyl chain or an aromatic ring.

  • Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a much higher affinity compound.

  • Modifying: Swapping the indole for another aromatic system or modifying substituents on the indole ring (e.g., at the 5- or 6-position) to improve binding or physicochemical properties.

Each new compound is synthesized and tested, and the resulting structure-activity relationship (SAR) data is used to design the next iteration. This cycle of design, synthesis, and testing, guided by biophysical data and structural biology, is the engine of fragment-to-lead optimization.

Application Notes and Protocols: A Cell-Based Calcium Flux Assay to Measure the Activity of Novel (1H-indol-3-yl)(piperazin-1-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (1H-indol-3-yl)(piperazin-1-yl)methanone scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse pharmacological activities. Its derivatives have been explored for their potential to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2][3] Given this chemical versatility, a robust and adaptable cell-based assay is essential for the initial screening and characterization of novel analogs to determine their biological function.

This application note provides a detailed protocol for a cell-based assay to measure the activity of this compound derivatives. We will focus on a common and physiologically relevant signaling pathway: the activation of a Gq-coupled GPCR, leading to an increase in intracellular calcium.[4][5] This assay is a widely used method in drug discovery for identifying and characterizing agonists and antagonists of this receptor class.

The protocol is designed for researchers, scientists, and drug development professionals and offers a comprehensive guide, from the underlying scientific principles to step-by-step experimental procedures and data analysis.

Scientific Rationale and Assay Principle

GPCRs are the largest family of cell surface receptors and a major target class for drug development.[6][7] They are integral membrane proteins that, upon binding of an extracellular ligand, undergo a conformational change that activates intracellular G proteins. G proteins are heterotrimeric, consisting of α, β, and γ subunits. The Gα subunit defines the primary signaling pathway. In the case of Gq-coupled receptors, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid and transient increase in intracellular calcium concentration serves as a second messenger, initiating a cascade of downstream cellular responses.

This assay utilizes a fluorescent calcium indicator dye that can be loaded into cells. These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.[4] By measuring the change in fluorescence over time, we can quantify the activity of our test compounds in modulating the Gq-coupled receptor and its signaling pathway.

Below is a diagram illustrating the Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand (1H-indol-3-yl) (piperazin-1-yl)methanone Analog GPCR Gq-Coupled Receptor Ligand->GPCR 1. Binding Gq Gq Protein (α, β, γ) GPCR->Gq 2. Activation PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 4. Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Gq->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding ER Endoplasmic Reticulum (ER) Ca_cyto Increased Cytosolic Ca2+ ER->Ca_cyto 6. Ca2+ Release Ca_ER Ca2+ Ca_ER->IP3R IP3R->ER Cellular_Response Downstream Cellular Response Ca_cyto->Cellular_Response 7. Signaling Cascade

Caption: Gq-coupled GPCR signaling pathway.

Materials and Reagents

Cell Line:

  • HEK293 cells stably expressing a Gq-coupled receptor of interest (e.g., 5-HT2A receptor). Alternatively, a cell line endogenously expressing a suitable receptor can be used.

Reagents:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (if required by the dye manufacturer to prevent dye extrusion)

  • This compound analogs (test compounds)

  • Known agonist and antagonist for the target receptor (positive and negative controls)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Equipment:

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Fluorescence plate reader with automated injection capabilities

  • 96- or 384-well black, clear-bottom microplates

  • Multichannel pipettes

  • Automated cell counter or hemocytometer

Experimental Protocol

The following is a detailed, step-by-step protocol for the cell-based calcium flux assay.

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis A 1. Culture HEK293 cells expressing the target GPCR. B 2. Seed cells into a 96-well black, clear-bottom plate. A->B C 3. Incubate overnight (37°C, 5% CO2). B->C E 5. Prepare and load calcium-sensitive dye into the cells. C->E D 4. Prepare compound plate with serial dilutions of test compounds, agonist, and antagonist controls. I 9. Inject compounds from the compound plate into the cell plate. D->I F 6. Incubate for dye loading (e.g., 1 hour at 37°C). E->F G 7. Place the cell plate in the fluorescence plate reader. F->G H 8. Initiate fluorescence reading (baseline). G->H H->I J 10. Continue kinetic fluorescence reading to measure calcium flux. I->J K 11. Normalize fluorescence data. J->K L 12. Generate dose-response curves. K->L M 13. Calculate EC50 (for agonists) or IC50 (for antagonists). L->M

Caption: Workflow for the calcium flux assay.

Part 1: Cell Culture and Seeding

  • Cell Culture: Maintain the HEK293 cell line expressing the target Gq-coupled receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • On the day before the assay, harvest the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Count the cells and adjust the density to achieve 80-90% confluency on the day of the assay. A typical seeding density for a 96-well plate is 40,000 to 80,000 cells per well in 100 µL of medium.

    • Seed the cells into a 96-well black, clear-bottom microplate.

    • Incubate the plate overnight at 37°C with 5% CO2.

Part 2: Compound Preparation

  • Stock Solutions: Prepare 10 mM stock solutions of the this compound analogs and control compounds (agonist and antagonist) in 100% DMSO.

  • Serial Dilutions:

    • On the day of the assay, prepare a compound plate by performing serial dilutions of the stock solutions in assay buffer.

    • The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

    • Include wells with assay buffer and DMSO only as a vehicle control.

Part 3: Dye Loading and Assay Execution

  • Dye Preparation: Prepare the calcium-sensitive fluorescent dye working solution according to the manufacturer's instructions. If required, include probenecid in the dye solution.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add an equal volume of the dye working solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 1 hour, or as recommended by the manufacturer, to allow the dye to enter the cells and be cleaved into its active form.

  • Assay Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~520 nm emission for Fluo-4).

    • Place the cell plate into the reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Program the reader to perform a kinetic read:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Automatically inject the compounds from the compound plate into the cell plate.

      • Continue to measure the fluorescence intensity every 1-2 seconds for a total of 90-120 seconds to capture the peak calcium response.

Data Analysis and Interpretation

  • Data Normalization: The raw fluorescence data should be normalized to the baseline. The response can be expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the average baseline fluorescence before compound addition. Alternatively, the response can be expressed as the change in fluorescence (F - F0).

  • Dose-Response Curves: Plot the peak fluorescence response against the logarithm of the compound concentration.

  • EC50/IC50 Calculation:

    • For Agonists: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration), which represents the concentration of the compound that elicits 50% of the maximal response.

    • For Antagonists: To determine the IC50 (half-maximal inhibitory concentration), pre-incubate the cells with the antagonist before adding a known concentration of the agonist (typically the EC80). The IC50 is the concentration of the antagonist that inhibits the agonist response by 50%.

Expected Results:

The following table summarizes the expected outcomes for different types of compounds in this assay.

Compound TypeExpected Calcium ResponseDose-Response CurveCalculated Parameter
Agonist Concentration-dependent increase in intracellular calcium.Sigmoidal curve with a clear maximum.EC50
Antagonist No intrinsic activity. Inhibits the response of a known agonist.Inhibitory sigmoidal curve.IC50
Inactive Compound No change in intracellular calcium, similar to the vehicle control.Flat line near the baseline.N/A

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives

Welcome to the technical support guide for the synthesis and optimization of this compound derivatives. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting strategies and optimized protocols grounded in established chemical principles.

Core Synthetic Strategy: Amide Bond Formation

The formation of this compound derivatives is fundamentally an amide coupling reaction. The primary challenge lies in efficiently activating the indole-3-carboxylic acid (or a related synthon like indole-3-glyoxylic acid) for nucleophilic attack by the piperazine nitrogen. The indole nucleus itself, being electron-rich, can be sensitive to harsh acidic conditions, leading to potential side reactions like polymerization.[1]

The most prevalent and effective method involves the reaction of an indole with oxalyl chloride to form a highly reactive indole-3-glyoxylyl chloride intermediate. This intermediate is then treated in situ with the desired piperazine derivative to yield the final product.[2]

G cluster_0 Step 1: Activation of Indole cluster_1 Step 2: Amide Coupling Indole 1H-Indole Derivative Intermediate Indole-3-glyoxylyl Chloride (Highly Reactive Intermediate) Indole->Intermediate Anhydrous Solvent (e.g., THF, DCM) OxalylCl Oxalyl Chloride (COCl)₂ OxalylCl->Intermediate Product This compound (Final Product) Intermediate->Product Nucleophilic Attack Piperazine Piperazine Derivative Piperazine->Product Base Non-nucleophilic Base (e.g., DIPEA, Et₃N) Base->Product HCl Scavenger

Caption: General two-step, one-pot synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common culprits?

Low yield in amide coupling reactions typically stems from one of four issues:

  • Inefficient Carboxylic Acid Activation: The activating agent (e.g., coupling reagent or oxalyl chloride) may be degraded due to moisture or used in insufficient stoichiometry.[3]

  • Poor Nucleophilicity of the Amine: The piperazine nitrogen can be protonated by an acidic species in the reaction, rendering it non-nucleophilic. An appropriate non-nucleophilic base is crucial to prevent this.[3]

  • Steric Hindrance: Bulky substituents on either the indole ring or the piperazine can physically impede the reaction, requiring longer reaction times, higher temperatures, or more potent coupling reagents.[3]

  • Hydrolysis of Intermediates: The presence of water can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself. Using anhydrous solvents and reagents is critical for success.[3]

Q2: Which coupling reagents are recommended for this synthesis?

For direct coupling of an indole-3-carboxylic acid with piperazine, uronium/aminium-based reagents are highly effective. For the more common indole-glyoxylyl route, direct activation with oxalyl or thionyl chloride is standard.

Reagent SystemTypical TimeProsCons
Oxalyl Chloride / Base 1-4 hoursHigh reactivity, cost-effective.Generates HCl, sensitive to moisture.
HATU / DIPEA 15-60 minVery fast, high yields, low racemization.[4]Expensive, can be difficult to remove byproducts.
EDC / HOBt 2-12 hoursCost-effective, water-soluble byproducts simplify workup.[4]Slower, can lead to N-acylurea side product.[4]
PyBOP / DIPEA 1-3 hoursEffective for hindered couplings.Byproducts can be difficult to remove.

Q3: What are the best solvents and bases for this reaction?

  • Solvents: Anhydrous aprotic solvents are essential. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for the activation step with oxalyl chloride.[2] Dimethylformamide (DMF) is often used for coupling reactions due to its high polarity, which helps solubilize polar starting materials and intermediates.[5]

  • Bases: A non-nucleophilic organic base is required to scavenge the HCl produced during the reaction without competing with the piperazine nucleophile. N,N-Diisopropylethylamine (DIPEA) and triethylamine (Et₃N) are standard choices.[2][3]

Troubleshooting Guide: Specific Experimental Issues

G cluster_yield Low or No Yield cluster_purity Purity Issues Problem Problem Detected: Low Yield or Impure Product StartMat Unreacted Starting Materials Remain Problem->StartMat Check TLC/LC-MS SideProduct Side Products Observed (e.g., N-acylurea) Problem->SideProduct Check TLC/LC-MS Tar Tar / Polymer Formation Problem->Tar NoReaction No Reaction with Activated Intermediate StartMat->NoReaction Sol_Moisture Reagents/Solvents Wet? → Use Anhydrous Conditions StartMat->Sol_Moisture Sol_Stoich Incorrect Stoichiometry? → Verify Reagent Molarity StartMat->Sol_Stoich Sol_Temp Temperature Too Low? → Increase Temperature StartMat->Sol_Temp Sol_Sterics Steric Hindrance? → Heat reaction or use PyAOP NoReaction->Sol_Sterics Sol_Base Insufficient Base? → Piperazine is protonated NoReaction->Sol_Base Sol_Reagent Wrong Coupling Reagent? → Use HATU to avoid N-acylurea SideProduct->Sol_Reagent Sol_Additive Missing Additive? → Add HOBt with EDC SideProduct->Sol_Additive Sol_Acid Acid-catalyzed Side Reaction? → Ensure sufficient base SideProduct->Sol_Acid Sol_TarAcid Reaction Too Acidic? → Control pH carefully Tar->Sol_TarAcid Sol_TarTemp Temperature Too High? → Run at lower temp Tar->Sol_TarTemp

Caption: Decision tree for troubleshooting common synthesis problems.

Scenario 1: Low or No Product Yield

Q: My LC-MS analysis shows only unreacted indole and piperazine starting materials. What went wrong?

A: This points to a failure in the initial activation step.

  • Cause: The most likely reason is the degradation of the activating agent (e.g., oxalyl chloride or a coupling reagent like HATU) by atmospheric moisture.

  • Solution:

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Use fresh, anhydrous solvents. Solvents should be passed through a drying system (e.g., alumina column) or stored over molecular sieves.

    • Use a fresh bottle of the activating agent or one that has been properly stored under an inert atmosphere (Nitrogen or Argon).[3]

    • Verify the stoichiometry. For the indole-glyoxylyl chloride route, at least 1.1-1.2 equivalents of oxalyl chloride are typically used.[2]

Q: I can see my activated intermediate forming, but it doesn't react with the piperazine. Why?

A: This indicates an issue with the nucleophilicity of the piperazine.

  • Cause 1: Protonation. Piperazine has two amine nitrogens and can be easily protonated, especially by the HCl generated when using oxalyl chloride. A protonated amine is not nucleophilic.

    • Solution: Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA are present in the reaction mixture before or during the addition of the piperazine.[3] One equivalent neutralizes the HCl byproduct, and the other ensures the reacting piperazine nitrogen remains deprotonated.

  • Cause 2: Steric Hindrance. If the piperazine is heavily substituted (e.g., at the 2 and 6 positions), its approach to the electrophilic carbonyl carbon may be blocked.

    • Solution: Increase the reaction temperature (e.g., refluxing in THF) to provide more energy to overcome the activation barrier.[2] Alternatively, switch to a more powerful phosphonium-based coupling reagent like PyAOP, which is known to be effective for sterically demanding couplings.[6]

Scenario 2: Significant Side Product Formation

Q: I am using EDC to couple indole-3-carboxylic acid directly and see a major byproduct with a mass corresponding to my acid + EDC - H₂O. What is this?

A: You are observing the formation of an N-acylurea byproduct.

  • Cause: Carbodiimide reagents like EDC or DCC activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by the amine (piperazine), it can rearrange into a stable, unreactive N-acylurea.[4]

  • Solution: Add an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react rapidly with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine. Use 1.0-1.2 equivalents of both EDC and HOBt.[3][4]

Q: My reaction mixture is turning dark and forming a tar-like substance, especially during workup.

A: This is likely due to the acid-catalyzed polymerization or degradation of the indole ring.

  • Cause: The indole nucleus, particularly the C3 position, is highly susceptible to attack by electrophiles and can polymerize under strong acidic conditions.[1][7] This can be exacerbated by high temperatures.

  • Solution:

    • Strict pH Control: Maintain meticulous control over the amount of acid present. Ensure the base (DIPEA) is added promptly to neutralize any generated HCl.

    • Temperature Management: Avoid excessive heating. If the reaction requires heat, increase it gradually and maintain the minimum temperature necessary for conversion.

    • Aqueous Workup: When quenching the reaction, use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases to neutralize residual acid before extraction.

Recommended Experimental Protocols

Protocol 1: Synthesis via Indole-3-glyoxylyl Chloride (General Procedure)

This method is adapted from established procedures for synthesizing indole-3-glyoxylamides.[2]

  • Setup: Under an inert atmosphere (N₂ or Ar), add the substituted 1H-indole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Dissolution: Dissolve the indole in anhydrous THF or DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Activation: Add oxalyl chloride (1.2 eq) dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate (the glyoxylyl chloride intermediate) may form. Stir the mixture at 0 °C for 1 hour after addition is complete.

  • Amine Addition: In a separate flask, dissolve the piperazine derivative (1.1 eq) and DIPEA (2.5 eq) in anhydrous THF or DCM.

  • Coupling: Add the piperazine/DIPEA solution dropwise to the reaction mixture at 0 °C. After addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring & Completion: Stir the reaction for 2-18 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-45 °C.[2]

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Direct Coupling using HATU (For Indole-3-Carboxylic Acids)

This protocol is based on standard, highly efficient HATU-mediated couplings.[3][4]

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) in a flame-dried flask.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add the piperazine derivative (1.0-1.2 eq) to the reaction mixture.

  • Monitoring & Completion: Stir at room temperature for 30-90 minutes. The reaction is typically very fast. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Stabilizing (1H-indol-3-yl)(piperazin-1-yl)methanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-indol-3-yl)(piperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in solution. By understanding the potential degradation pathways, you can implement effective strategies to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Instability

This compound incorporates three key structural features that influence its stability: an indole ring, a piperazine ring, and a carboxamide linker. Each of these moieties is susceptible to specific degradation pathways, particularly in solution. The indole nucleus is prone to oxidation, especially under aerobic conditions, which can be accelerated by light and the presence of metal ions. The piperazine ring can also undergo oxidation.[1][2][3] The amide bond, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5][6] Consequently, discoloration (e.g., turning yellow or brown), precipitation, or the appearance of new peaks in analytical chromatograms often signals degradation.

This guide provides a series of frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to help you mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellow-brown color. What is causing this?

A1: The discoloration is a common indicator of oxidative degradation of the indole ring. The electron-rich indole nucleus is susceptible to oxidation, which can produce colored byproducts.[7] This process can be initiated by atmospheric oxygen, light exposure, or trace metal ion contaminants.

Q2: What is the optimal pH for storing a solution of this compound?

Q3: Which solvents should I use or avoid?

A3: For stock solutions, anhydrous and aprotic solvents such as DMSO or DMF are often preferred for their ability to solubilize the compound and minimize hydrolytic degradation. For aqueous working solutions, the choice of co-solvent and buffer is critical. Avoid using solvents that can generate peroxides (e.g., old ethers like THF or dioxane) as these can accelerate oxidation.

Q4: How can I prevent oxidative degradation?

A4: To prevent oxidation, you should minimize the exposure of the solution to oxygen and light. This can be achieved by:

  • Degassing Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution.

  • Inert Atmosphere: Store the solution under an inert atmosphere.

  • Light Protection: Use amber-colored vials or wrap your vials in aluminum foil to protect the solution from light.[7]

  • Antioxidants: Consider adding an antioxidant to your solution.[8][9][10]

Q5: What type of antioxidant is suitable and at what concentration?

A5: The choice of antioxidant depends on your solvent system. For aqueous solutions, water-soluble antioxidants like ascorbic acid (Vitamin C) are suitable. For organic or lipid-based solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective.[8][9] A typical starting concentration for these antioxidants is in the range of 0.01% to 0.1% (w/v). However, the optimal concentration should be determined experimentally.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid discoloration of the solution Oxidative degradation due to oxygen, light, or metal ions.Prepare fresh solution using deoxygenated solvents. Store under an inert atmosphere (nitrogen or argon) in an amber vial. Consider adding an antioxidant like ascorbic acid or BHT. If metal catalysis is suspected, add a chelating agent like EDTA (0.01-0.05%).
Appearance of new peaks in HPLC/LC-MS Compound degradation (oxidation, hydrolysis, or photolysis).Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[11] Re-evaluate storage conditions (pH, temperature, light exposure).
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions immediately before use. Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).
Precipitation of the compound from solution Poor solubility or formation of insoluble degradation products.Confirm the solubility of the compound in the chosen solvent system. If degradation is suspected, analyze the precipitate to identify its composition. Consider using a co-solvent or adjusting the pH to improve solubility.

Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

cluster_main Degradation of this compound cluster_degradation Degradation Products A This compound (Parent Compound) B Oxidized Indole Species A->B Oxidation (O₂, light, metal ions) C Piperazine N-Oxide A->C Oxidation (O₂, peroxides) D Indole-3-carboxylic acid + Piperazine (Hydrolysis Products) A->D Hydrolysis (Acid or Base)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with enhanced stability by incorporating measures to prevent oxidative degradation.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Preparation: Place the required volume of anhydrous DMSO in a flask. Bubble inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Add BHT to the deoxygenated DMSO to a final concentration of 0.05% (w/v). Mix until fully dissolved.

  • Compound Dissolution: Weigh the required amount of this compound and add it to the prepared solvent to achieve the desired stock concentration.

  • Inert Atmosphere: Gently flush the headspace of the vial with inert gas before sealing the cap tightly.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Workflow for a Solution Stability Study

This protocol outlines a typical workflow to assess the stability of your compound under various conditions using HPLC.

cluster_workflow Stability Study Workflow cluster_analysis Time Point Analysis prep 1. Prepare Solutions (e.g., different pH, temp, light conditions) t0 2. Time Zero (T=0) Analysis (Establish baseline purity via HPLC) prep->t0 incubate 3. Incubate Samples (Store under defined conditions) t0->incubate tx 4. Analyze at Time Points (e.g., T=24h, 48h, 1 week) incubate->tx data 5. Quantify Purity & Degradants (Calculate % remaining parent compound) tx->data report 6. Report Results (Determine degradation rate and stable conditions) data->report

Caption: Experimental workflow for a solution stability study.

Procedure:

  • Preparation: Prepare solutions of the compound in the desired buffers or solvents. Include control groups (e.g., with and without antioxidant, stored in light vs. dark).

  • Time Zero Analysis: Immediately after preparation, take an aliquot from each solution and analyze it using a validated, stability-indicating HPLC method. This establishes the initial purity (100% at T=0).

  • Incubation: Store the vials under the defined experimental conditions (e.g., room temperature, 4°C, 37°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 6, 12, 24, 48 hours; 1 week), withdraw an aliquot from each solution for HPLC analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage of the parent compound versus time to determine the degradation kinetics.

By implementing these strategies and protocols, you can significantly enhance the stability of this compound in your solutions, leading to more accurate and reproducible experimental outcomes.

References

Reducing cytotoxicity of (1H-indol-3-yl)(piperazin-1-yl)methanone in primary cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1H-indol-3-yl)(piperazin-1-yl)methanone Scaffold

A Guide to Mitigating Cytotoxicity in Primary Cell Cultures

Welcome to the technical support center for researchers utilizing compounds based on the this compound (IPM) scaffold. As a Senior Application Scientist, my goal is to provide you with actionable, in-depth guidance to navigate the common challenge of compound-induced cytotoxicity in sensitive primary cell systems. This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.

Part 1: Foundational Questions & Initial Assessment

This section addresses the essential first steps for any researcher beginning work with a new IPM derivative. Proper initial characterization is critical for interpreting downstream results.

Q1: I'm starting with a new IPM derivative. What is the absolute first step to assess its cytotoxicity?

A1: The foundational experiment is to determine the compound's potency and toxicity profile through a comprehensive dose-response and time-course analysis.[1] This provides the critical therapeutic window—the concentration range where you observe the desired biological effect with minimal cell death.

  • Causality: Primary cells are significantly more sensitive than immortalized cell lines. A concentration that is non-toxic in a cancer cell line like HeLa or A549 could be lethal to primary human umbilical vein endothelial cells (HUVECs) or primary neurons.[2] Performing a dose-response curve across a wide range (e.g., logarithmic dilutions from 100 µM down to 1 nM) is non-negotiable.[1] This initial screen identifies the half-maximal inhibitory concentration (IC50) for your desired effect and the toxic concentration 50 (TC50) or lethal concentration 50 (LC50), which measures cytotoxicity.[1]

  • Experimental Workflow:

    • Cell Seeding: Plate your primary cells at their optimal density and allow them to adhere and stabilize for 24 hours.

    • Compound Preparation: Prepare a series of 10-fold serial dilutions of your IPM compound in the appropriate culture medium.

    • Controls: Crucially, you must include an untreated control and a vehicle control . The vehicle control should contain the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.[3]

    • Exposure: Treat the cells with the prepared dilutions.

    • Time Points: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) as toxicity can be time-dependent.[4]

    • Assay: Use at least two different methods to assess cell health, such as an MTT assay (metabolic activity) and an LDH assay (membrane integrity), to get a comprehensive picture.[1]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed Seed Primary Cells in 96-Well Plate stabilize Allow Cells to Adhere (24h) seed->stabilize prep_cpd Prepare Serial Dilutions of IPM Compound & Vehicle Control stabilize->prep_cpd treat Treat Cells with Compound Dilutions prep_cpd->treat incubate Incubate for 24h, 48h, 72h treat->incubate assay Perform Cytotoxicity Assays (e.g., MTT, LDH) incubate->assay analyze Calculate IC50 / TC50 Values assay->analyze determine Determine Max Non-Toxic Concentration analyze->determine opt Proceed to Functional Experiments determine->opt

Q2: My vehicle control (DMSO) is showing toxicity. How do I address this?

A2: Solvent toxicity is a common and often overlooked issue, especially in sensitive primary cells. The goal is to keep the final concentration of DMSO in your culture medium as low as possible, ideally at or below 0.1% and never exceeding 0.5%.[3]

  • Causality: DMSO is a powerful solvent that can disrupt cell membrane integrity and interfere with cellular processes at high concentrations. Primary cells lack the robust nature of immortalized lines and are more susceptible to these solvent-induced stresses.[3]

  • Troubleshooting Steps:

    • Calculate Final Concentration: Always double-check your dilution calculations to ensure the final DMSO concentration is within the safe range.

    • Prepare Higher Stock Concentration: If your compound's solubility allows, prepare a more concentrated stock solution. For example, using a 100 mM stock instead of a 10 mM stock will require 10-fold less volume to achieve the same final concentration, thereby reducing the final DMSO percentage.

    • Run a Solvent Toxicity Curve: If you suspect solvent toxicity, treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the exact toxicity threshold for your specific primary cell type.

Part 2: Troubleshooting Unexpectedly High Cytotoxicity

You've performed the initial dose-response, but the cells are dying at concentrations far below the expected effective dose. This section provides a checklist of common culprits.

Q3: My IPM compound is showing high cytotoxicity even at low nanomolar concentrations. What are the likely causes?

A3: When cytotoxicity is unexpectedly high, the issue often lies in culture conditions, compound stability, or off-target effects.

  • Causality & Solutions: The health and environment of your primary cells can dramatically influence their resilience. Stressed cells are more vulnerable to any additional insult from a chemical compound.[5]

Potential Cause Underlying Reason (Causality) Recommended Solution
Low Serum Concentration Serum proteins like albumin bind to the compound, reducing the "free" fraction available to interact with cells. Low serum means higher free compound concentration and thus higher apparent toxicity.[6][7]Test a range of serum concentrations (e.g., 2.5%, 5%, 10%). A higher serum level may mitigate toxicity. Note this will also likely increase the required effective dose (IC50).[6]
Compound Precipitation Poorly soluble compounds can precipitate in aqueous culture media, forming micro- or nanocrystals. These aggregates can cause physical damage to cells or lead to a much higher localized dose, inducing non-specific toxicity.[8]Visually inspect the wells under a microscope for precipitates. Improve solubility by modifying the formulation (see Part 3) or reducing the highest concentration tested.
Unhealthy Cells Primary cells at high passage numbers or those seeded from a low-viability stock are already stressed and will be highly sensitive to any chemical perturbation.[3]Use low-passage primary cells. Always perform a viability check (e.g., Trypan Blue) before seeding to ensure >95% viability.
On-Target Toxicity The IPM scaffold is found in many potent biological agents, including kinase inhibitors and apoptosis inducers.[9][10][11] The high cytotoxicity may be a direct result of the compound's intended (or unintended but potent) mechanism of action.If the compound's target is essential for cell survival, high toxicity may be unavoidable. Focus on reducing exposure time—a shorter incubation may be sufficient for the desired biological effect while minimizing cell death.[1]

Part 3: Advanced Mitigation Strategies

If basic troubleshooting doesn't resolve the issue, more advanced strategies involving formulation and co-treatments can be employed.

Q4: How can I change the compound's formulation to reduce its toxicity?

A4: Formulation strategies aim to improve a compound's solubility and stability, which can directly reduce non-specific cytotoxicity.[12] This is a pharmacodynamic-modulating approach where the drug's properties are altered to minimize adverse effects.[13]

  • Causality: By keeping the drug in solution and preventing aggregation, you ensure a more uniform and predictable exposure to the cells, avoiding the physical stress and localized high concentrations of precipitates.[8]

  • Strategies:

    • Use of Excipients: Consider co-formulating your IPM compound with biocompatible excipients like cyclodextrins, which can encapsulate the drug molecule and improve its aqueous solubility.

    • Lipid-Based Formulations: For highly lipophilic compounds, creating lipid-based delivery systems (e.g., liposomes or nanoemulsions) can enhance stability in culture media and control the release to the cells.[14]

    • pH Modification: Ensure the pH of your final compound solution is compatible with the culture medium. Drastic pH shifts can both stress the cells and cause the compound to crash out of solution.

G cluster_cell Primary Cell Cell_Membrane Cell Membrane Cell_Effect Biological Effect / Cytotoxicity Cell_Membrane->Cell_Effect IPM_Free IPM_Free IPM_Free->Cell_Membrane Enters Cell IPM_Bound IPM_Bound IPM_Free->IPM_Bound Binding Equilibrium IPM_Agg IPM_Agg IPM_Agg->Cell_Membrane Physical Stress Non-specific Toxicity IPM_Formulated IPM_Formulated IPM_Formulated->IPM_Free Controlled Release

Q5: Can I use co-treatments, like antioxidants, to protect my primary cells?

A5: Yes, but with significant caution. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can be effective if the IPM compound's toxicity is mediated by the generation of reactive oxygen species (ROS).[15][16]

  • Causality: Many cytotoxic compounds induce apoptosis partly by increasing intracellular ROS levels, leading to oxidative stress and cellular damage.[17] Antioxidants work by scavenging these free radicals, thereby reducing the stress on the cell.[16]

  • Critical Caveat: This strategy can be a double-edged sword. If the IPM compound's intended therapeutic effect also relies on ROS generation (a common mechanism for many anticancer agents), adding an antioxidant will not only reduce cytotoxicity but may also completely abolish the compound's efficacy.[15][18]

  • Recommended Protocol:

    • Hypothesis First: Determine if there is evidence that your compound or similar scaffolds induce ROS.

    • Test Efficacy: Design an experiment to test if co-treatment with NAC (e.g., 1-5 mM) reduces cytotoxicity.

    • Validate Mechanism: Crucially, you must run a parallel experiment to confirm that the co-treatment does not also inhibit the desired biological effect of your IPM compound. If it does, this is not a viable strategy.

Part 4: Differentiating Cytotoxic vs. Cytostatic Effects

Q6: My MTT assay shows reduced cell viability. How do I know if the compound is killing the cells (cytotoxic) or just stopping their proliferation (cytostatic)?

A6: This is a critical distinction for mechanism-of-action studies. An MTT assay measures metabolic activity, which decreases in both scenarios. You need additional assays to differentiate between cytotoxicity and cytostasis.[3]

  • Causality: A cytostatic agent often induces cell cycle arrest, halting proliferation without necessarily triggering cell death pathways.[19] A cytotoxic agent actively induces apoptosis or necrosis.[10]

  • Methods for Differentiation:

    • Direct Cell Counting: The most straightforward method. Seed a known number of cells. After treatment, a cytotoxic effect will result in a lower cell count than the initial seeding number. A cytostatic effect will result in a cell count that is similar to the initial number, while the untreated control count will have increased significantly.

    • Apoptosis vs. Necrosis Assays: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. This powerful technique can distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (like caspase-3/7), which are activated during apoptosis. An increase in caspase activity is a hallmark of apoptosis-mediated cytotoxicity.[2]

G cluster_pathways IPM IPM Compound Treatment Cytotoxic Cytotoxic Pathway IPM->Cytotoxic Cytostatic Cytostatic Pathway IPM->Cytostatic

References

Technical Support Center: Optimization of Fischer Indole Synthesis for Substituted (1H-indol-3-yl)(piperazin-1-yl)methanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity in Synthesizing Indole-Piperazine Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] When coupled with a piperazine moiety at the 3-position to form (1H-indol-3-yl)(piperazin-1-yl)methanones, these scaffolds become highly valuable in drug discovery, with applications in developing treatments for a range of conditions including cancer, inflammation, and neurological disorders.[2][4]

The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a primary method for constructing the indole ring system.[1][5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5][7][8] While powerful, the synthesis of complex, highly substituted indoles such as our target methanones presents unique challenges. Issues with low yields, regioselectivity, and difficult purifications are common hurdles for researchers.[9][10]

This technical guide provides in-depth troubleshooting and optimization strategies specifically tailored for the synthesis of substituted (1H-indol-3-yl)(piperazin-1-yl)methanones via the Fischer indole synthesis. It is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this reaction, ensuring robust and reproducible outcomes.

Understanding the "Why": The Fischer Indole Synthesis Mechanism

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting. The Fischer indole synthesis is not a single-step reaction but a cascade of acid-catalyzed transformations.[5][6][7] Knowing each step allows for a logical diagnosis of potential failures.

The key stages are:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[1][5][7]

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer.[5][6]

  • [1][1]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The protonated enamine undergoes a[1][1]-sigmatropic rearrangement, breaking the weak N-N bond and forming a di-imine intermediate.[5][6][8]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.[5][7]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[5][6][7]

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Ketone Piperazinyl Keto-ester (Precursor) Ketone->Hydrazone Tautomerization Tautomerization to Enamine Hydrazone->Tautomerization H+ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement H+ Cyclization Aromatization & Cyclization Rearrangement->Cyclization Elimination Ammonia Elimination Cyclization->Elimination -NH3 Indole Substituted (1H-indol-3-yl)(piperazin-1-yl)methanone Elimination->Indole

Caption: Key mechanistic steps of the Fischer indole synthesis.

Core Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of a substituted this compound. It should be considered a starting point for optimization.

Step 1: Phenylhydrazone Formation (Optional Isolation)

  • In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq.) and the appropriate 4-(piperazin-1-yl)-4-oxobutanoate derivative (1.05 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature or gentle heat (40-60 °C) for 1-4 hours. The formation of the hydrazone can often be performed in the same pot as the cyclization.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

Step 2: Acid-Catalyzed Cyclization

  • To the flask containing the phenylhydrazone, add the acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA).[6][7][8]

  • Heat the reaction mixture to the required temperature (typically ranging from 80 °C to 170 °C, depending on the catalyst and substrates) and maintain for 2-24 hours.[1]

  • Monitor the disappearance of the hydrazone intermediate and the formation of the indole product by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using PPA, carefully quench the reaction by pouring it onto crushed ice. If using a Lewis acid like ZnCl₂, the mixture can be poured into a large volume of water.[1]

  • Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of 7-8.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.[11][12]

Troubleshooting Guide: A Scientist's Q&A

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Start Reaction Issue Identified Q_Yield Is the yield low or zero? Start->Q_Yield Q_Products Is there a mixture of products? Q_Yield->Q_Products No Q_StartMat Is starting material recovered? Q_Yield->Q_StartMat Yes Sol_Regio Control Regioselectivity: - Change acid catalyst - Adjust temperature Q_Products->Sol_Regio Yes, regioisomers Sol_SideReact Minimize Side Reactions: - Run under inert gas - Check for aldol condensation Q_Products->Sol_SideReact Yes, byproducts Sol_Catalyst Check Catalyst: - Wrong type/strength? - Anhydrous? Q_StartMat->Sol_Catalyst Yes Sol_Temp Adjust Temperature: - Too low for cyclization? - Too high causing decomposition? Q_StartMat->Sol_Temp No Sol_Purity Verify Starting Material Purity: - Hydrazine oxidized? - Ketone pure? Sol_Catalyst->Sol_Purity

Caption: A decision workflow for troubleshooting common issues.

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?

A1: This is the most common issue and can be traced back to several factors:

  • Inappropriate Acid Catalyst: The choice of acid is critical.[3][13][14] A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while an overly strong acid can cause degradation of the starting materials or the indole product.[10][14] For example, some substrates that fail with Brønsted acids may work with Lewis acids like ZnCl₂.[15][16]

  • Suboptimal Temperature: The Fischer indole synthesis is often temperature-sensitive.[10] The initial hydrazone formation may occur at a lower temperature, but the cyclization step typically requires significant thermal energy. If the temperature is too low, the reaction will stall after the hydrazone formation. Conversely, excessively high temperatures can lead to decomposition and tar formation.

  • Purity of Starting Materials: Phenylhydrazines are susceptible to air oxidation. Ensure you are using a pure, preferably freshly opened or purified, sample. Impurities in the ketone precursor can also inhibit the reaction.[10]

  • Unfavorable Substituents: The electronic nature of substituents on both the phenylhydrazine and the ketone precursor can dramatically affect the reaction. Strong electron-donating groups on the ketone component can promote a competing N-N bond cleavage, which prevents the desired rearrangement and cyclization.[15][16] This is a known failure mode for the synthesis of certain C3-substituted indoles.[15]

Q2: I am using an unsymmetrical ketone precursor and getting a mixture of regioisomers. How can I improve selectivity?

A2: This is a classic challenge in Fischer indole synthesis.[5][10] The formation of two different enamine intermediates from an unsymmetrical ketone leads to two possible indole products.

  • Steric Hindrance: Often, the reaction will favor the formation of the less sterically hindered indole. You can sometimes leverage this by choosing a bulkier protecting group on the piperazine nitrogen or by using a bulkier acid catalyst.

  • Acidity Control: The regioselectivity is highly dependent on the acidity of the reaction medium.[10] It is often observed that weaker acids or lower acid concentrations favor the kinetic product (from the more substituted, more stable enamine), while stronger acids can lead to the thermodynamic product.[10] A systematic screening of different acids (e.g., PPA, Eaton's reagent, ZnCl₂, p-TSA) is recommended.

Q3: My reaction mixture turns dark and I see significant decomposition. What's happening?

A3: Darkening or tar formation is usually a sign of product or starting material degradation.

  • Oxidation: Indoles, especially electron-rich ones, can be sensitive to oxidation.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Excessive Heat or Acidity: As mentioned, conditions that are too harsh will decompose the sensitive intermediates or the final indole product. Try reducing the reaction temperature or using a milder acid catalyst.

  • Side Reactions: The acidic conditions can promote side reactions. For instance, if your ketone precursor has enolizable protons, you might be seeing byproducts from aldol-type condensations.[10]

Q4: The reaction seems to work based on TLC, but I'm struggling with purification. Any tips?

A4: Purification can be challenging due to the similar polarity of byproducts and the target compound.

  • Basicity of the Product: The piperazine moiety in your product is basic. This can be exploited during purification. After the initial extraction, you can perform an acid wash (e.g., with dilute HCl) to move your product into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer and re-extract your product.

  • Chromatography Additives: When running a silica gel column, the basic nitrogen can cause the product to streak. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent system can significantly improve peak shape and separation.[17]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for obtaining high-purity material and is often preferable to chromatography for larger scales.[11]

Frequently Asked Questions (FAQs)

  • Can I run this as a one-pot reaction? Yes, the Fischer indole synthesis is frequently performed as a one-pot procedure where the arylhydrazine and ketone are mixed with the acid catalyst from the start, without isolating the intermediate hydrazone.[5] This is often more efficient.

  • What is the best solvent for this reaction? The choice of solvent depends on the acid catalyst. For Brønsted acids like p-TSA, solvents like toluene or xylene are common. For Lewis acids like ZnCl₂, the reaction can sometimes be run neat or in a high-boiling solvent. Acetic acid is also a common solvent that can participate in the initial hydrazone formation.[7] More recently, continuous flow methods using solvent systems like DMSO/AcOH/H₂O have been developed.[18]

  • Are there any modern alternatives to the classical conditions? Yes. Microwave-assisted synthesis can significantly accelerate the reaction.[7] Additionally, palladium-catalyzed versions, known as the Buchwald modification, allow for the synthesis of the hydrazone intermediate from an aryl bromide, expanding the scope of the reaction.[6]

Optimization Strategies: A Tabular Guide

Systematic optimization is key to developing a robust synthesis. The following table summarizes key parameters and their potential impact.

ParameterVariable OptionsPotential Impact & Rationale
Acid Catalyst Brønsted Acids: HCl, H₂SO₄, p-TSA, PPALewis Acids: ZnCl₂, BF₃, AlCl₃[6][13]The catalyst's strength influences reaction rate and regioselectivity. Lewis acids can be effective when Brønsted acids fail, especially if substrate degradation is an issue.[14][15]
Temperature 80 °C to 180 °CMust be high enough to drive the[1][1]-sigmatropic rearrangement but low enough to prevent decomposition. Optimal temperature is substrate-dependent.
Solvent Acetic Acid, Toluene, Xylenes, neatThe solvent must be stable to the reaction conditions and have a high enough boiling point. Acetic acid can also act as a co-catalyst.[7]
Concentration 0.1 M to 1.0 MHigher concentrations can increase reaction rates but may also promote side reactions and make heat management difficult.
Atmosphere Air vs. Inert (N₂, Ar)An inert atmosphere is recommended to prevent oxidative side reactions, especially if the starting materials or product are electron-rich.[10]

Conclusion

The Fischer indole synthesis is a powerful tool for the construction of (1H-indol-3-yl)(piperazin-1-yl)methanones, but it demands careful optimization and a mechanistic understanding to overcome its inherent challenges. By systematically evaluating catalysts, reaction conditions, and substrate purity, researchers can transform this classic reaction into a reliable and high-yielding method for accessing these medicinally important scaffolds. This guide serves as a foundational resource for troubleshooting and refining your synthetic approach, ultimately accelerating the drug discovery and development process.

References

Technical Support Center: Strategies for Enhancing Oral Bioavailability of (1H-indol-3-yl)(piperazin-1-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability in (1H-indol-3-yl)(piperazin-1-yl)methanone analogs. The content is structured to offer not just protocols, but also the underlying scientific principles to empower your experimental design and interpretation.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] The indole moiety offers versatile interactions with various biological targets, while the piperazine ring often enhances aqueous solubility and provides a key site for synthetic modification to fine-tune pharmacokinetic properties.[2][3] However, despite these advantageous features, achieving optimal oral bioavailability for this class of compounds remains a significant hurdle in drug development.

This guide will navigate the complexities of poor oral bioavailability, which is often a multifactorial issue stemming from challenges in solubility, permeability, and metabolic stability.[4][5] We will explore both chemical modification and formulation-based strategies to overcome these barriers.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues you may encounter when working to improve the oral bioavailability of your this compound analogs.

Problem 1: My compound shows poor aqueous solubility, leading to low dissolution and absorption.

  • Q1: What are the initial steps to characterize and address the poor solubility of my analog?

    • A1: The first step is to quantify the aqueous solubility of your compound at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8). This will help you understand if the solubility is pH-dependent. Many piperazine-containing compounds are basic and exhibit higher solubility at lower pH.[2] Based on the results, you can then explore several strategies:

      • Salt Formation: This is a common and effective method to increase the solubility and dissolution rate of ionizable compounds.[6] Experiment with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate) to form salts of your piperazine nitrogen.

      • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8] Techniques like micronization and nanonization can be employed.[9]

      • Amorphous Solid Dispersions: Dispersing your compound in a hydrophilic polymer matrix can prevent crystallization and maintain it in a higher-energy amorphous state, which generally has greater solubility.[6]

  • Q2: I've tried salt formation, but the stability of the salt is an issue. What are my alternatives?

    • A2: If salt forms are unstable (e.g., hygroscopic or converting to a less soluble form), consider co-crystals. Co-crystallization involves combining your active pharmaceutical ingredient (API) with a benign co-former in a crystal lattice. This can improve solubility and dissolution without the issues sometimes associated with salts.[10] Another advanced approach is the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[11] These systems form fine emulsions or microemulsions in the GI tract, which can keep the drug in a solubilized state.[7]

Problem 2: My compound has adequate solubility but still exhibits low permeability across the intestinal membrane.

  • Q1: How can I determine if poor permeability is the primary issue?

    • A1: In vitro permeability assays are essential for diagnosing this problem. The two most common models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[12]

      • PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion.[12] It's a good first screen for permeability issues.

      • Caco-2 Assay: This cell-based model mimics the human intestinal epithelium and can assess both passive and active transport, including the effects of efflux transporters.[13][14] A low apparent permeability coefficient (Papp) in these assays suggests poor membrane translocation.[15]

  • Q2: My Caco-2 assay shows a high efflux ratio, suggesting my compound is a substrate for efflux transporters. How can I address this?

    • A2: Efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) can actively pump your compound out of intestinal cells, limiting its absorption.[16][17] Strategies to mitigate this include:

      • Chemical Modification: Modify the structure of your analog to reduce its affinity for efflux transporters. This can involve altering lipophilicity or removing hydrogen bond donor/acceptor sites that are recognized by the transporter.[18]

      • Co-administration with Inhibitors: While less common for new chemical entities, co-administering your compound with a known efflux pump inhibitor (e.g., piperine) can be explored in preclinical studies to confirm the mechanism of poor absorption.[19][20] Some arylpiperazine derivatives themselves have been shown to inhibit efflux pumps.[21]

      • Prodrug Approach: Designing a prodrug that masks the structural features recognized by the efflux transporter can be a highly effective strategy.[22][23] The prodrug is designed to be cleaved in vivo to release the active parent drug.[24]

Problem 3: My compound shows good solubility and permeability in vitro, but the in vivo oral bioavailability is still low.

  • Q1: What could be the cause of this discrepancy between in vitro and in vivo data?

    • A1: The most likely culprit is high first-pass metabolism.[25][26] This is the metabolic breakdown of a drug in the liver and/or gut wall before it reaches systemic circulation.[27] Indole-containing compounds, in particular, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.

  • Q2: How can I investigate and overcome first-pass metabolism?

    • A2:

      • In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic clearance rate.[28] This will give you an indication of its susceptibility to hepatic metabolism.

      • Chemical Modification: Introduce metabolic "blocks" into your molecule. For example, fluorination of the indole ring or piperazine moiety can block sites of oxidative metabolism.[29][30] This strategy has been shown to improve the pharmacokinetic profiles of similar compounds.[29]

      • Prodrug Strategy: A prodrug can be designed to be absorbed intact and then release the active drug systemically, bypassing extensive first-pass metabolism in the gut wall.[31][32]

      • Formulation Approaches: Some advanced formulations, like lipid-based systems, can promote lymphatic transport, which can partially bypass the portal circulation and first-pass metabolism in the liver.[33]

Frequently Asked Questions (FAQs)

  • Q1: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my this compound analogs?

    • A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[34]

      • Class I: High Solubility, High Permeability

      • Class II: Low Solubility, High Permeability

      • Class III: High Solubility, Low Permeability

      • Class IV: Low Solubility, Low Permeability Many drug candidates, including potentially your analogs, fall into BCS Class II or IV, where solubility and/or permeability are the rate-limiting steps for oral absorption.[8] Understanding your compound's BCS class is crucial for selecting the most appropriate bioavailability enhancement strategy.[34]

  • Q2: When should I consider a prodrug approach?

    • A2: A prodrug approach is particularly useful for overcoming specific barriers like poor permeability, high first-pass metabolism, or chemical instability.[22][35] It involves chemically modifying the drug to create an inactive derivative that is converted to the active form in vivo.[23][24] This strategy can be highly effective but also adds complexity to the development process.[31]

  • Q3: What are the key considerations for designing a preclinical pharmacokinetic (PK) study to evaluate oral bioavailability?

    • A3: A well-designed preclinical PK study is essential for accurately assessing oral bioavailability.[36][37] Key considerations include:

      • Route of Administration: Include both intravenous (IV) and oral (PO) dosing arms to determine absolute bioavailability.[38]

      • Dose Selection: Choose doses that are relevant to the anticipated therapeutic range and avoid saturation of absorption or metabolic pathways.[39]

      • Vehicle Selection: For early studies, using a solution formulation can help to maximize exposure and minimize variability.[36]

      • Sampling Time Points: Collect blood samples at appropriate time points to accurately capture the absorption, distribution, metabolism, and elimination phases.[40]

Experimental Protocols & Data

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound analogs.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Dodecane

  • Lecithin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

Procedure:

  • Prepare the artificial membrane solution by dissolving lecithin in dodecane.

  • Carefully apply a small volume (e.g., 5 µL) of the membrane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare donor solutions of your test and control compounds in PBS at a known concentration.

  • Add the donor solutions to the filter plate wells.

  • Add fresh PBS to the acceptor plate wells.

  • Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.

  • Incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted in vivo Absorption
< 1LowPoor (< 20%)
1 - 10MediumModerate (20-70%)
> 10HighHigh (> 70%)
This table provides a general guideline for interpreting PAMPA data.[15]
Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the bidirectional permeability and efflux potential of this compound analogs across an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer using transepithelial electrical resistance (TEER) measurements.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-to-B) permeability, add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • To measure basolateral-to-apical (B-to-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the compound concentration in the samples by LC-MS/MS.

  • Calculate the Papp values for both A-to-B and B-to-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Data Interpretation:

ParameterValueInterpretation
Papp (A-to-B)< 1 x 10⁻⁶ cm/sLow Permeability
Papp (A-to-B)> 10 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (ER)> 2Potential substrate for efflux transporters
General interpretation guidelines.[15]

Visualizing the Path to Bioavailability

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Factors Affecting Oral Bioavailability Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Solubility Solubility Solubility->Dissolution Permeability Permeability Drug in Enterocyte Drug in Enterocyte Permeability->Drug in Enterocyte Metabolism Metabolism First-Pass Metabolism First-Pass Metabolism Metabolism->First-Pass Metabolism Drug in Solution->Drug in Enterocyte Absorption Portal Vein Portal Vein Drug in Enterocyte->Portal Vein Portal Vein->First-Pass Metabolism Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation

Caption: Key hurdles for oral drug absorption.

G cluster_1 Bioavailability Enhancement Workflow Analog Synthesis Analog Synthesis Solubility Assay Solubility Assay Analog Synthesis->Solubility Assay Permeability Assay (PAMPA/Caco-2) Permeability Assay (PAMPA/Caco-2) Solubility Assay->Permeability Assay (PAMPA/Caco-2) Metabolic Stability Assay Metabolic Stability Assay Permeability Assay (PAMPA/Caco-2)->Metabolic Stability Assay Identify Issue Identify Issue Metabolic Stability Assay->Identify Issue Formulation Strategy Formulation Strategy Identify Issue->Formulation Strategy Solubility Chemical Modification Chemical Modification Identify Issue->Chemical Modification Permeability/ Metabolism In Vivo PK Study In Vivo PK Study Formulation Strategy->In Vivo PK Study Chemical Modification->In Vivo PK Study

Caption: A decision workflow for improving bioavailability.

References

Minimizing side reactions in the synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of this compound. Authored for experienced researchers, this document moves beyond basic protocols to explain the underlying chemical principles, helping you minimize side reactions and optimize your synthetic strategy.

Troubleshooting Guide: Minimizing Side Reactions

The synthesis of this compound, a common scaffold in medicinal chemistry, typically involves the coupling of indole-3-carboxylic acid and piperazine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly lower yield and complicate purification. This guide addresses the most frequent issues in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I observe multiple unidentified spots on my TLC. What are the likely side reactions?

Answer: Low yields and multiple byproducts in this synthesis often stem from three primary sources: N-acylation of the indole ring, bis-acylation of piperazine, and side reactions involving the coupling agent.

  • N-Acylation of the Indole Ring: The indole nitrogen is nucleophilic and can compete with the piperazine amine, leading to the formation of an undesired N-acylindole byproduct. This is particularly problematic under harsh reaction conditions or with highly reactive acylating agents. A recent study highlighted that N-acylation of nitrogen-containing heterocycles like indole can be a significant issue when using standard condensation agents.[1]

  • Bis-acylation of Piperazine: As piperazine has two secondary amine groups, it's possible for a second molecule of indole-3-carboxylic acid to react, forming a 1,4-diacylated piperazine derivative. This is more likely to occur if the stoichiometry of the reactants is not carefully controlled.

  • Coupling Agent Decomposition and Side Reactions: Common coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can lead to the formation of N-acylurea byproducts.[2] These byproducts can be difficult to remove and may complicate the purification process.

Question 2: How can I prevent the N-acylation of the indole ring?

Answer: Protecting the indole nitrogen is the most effective strategy to prevent N-acylation. The choice of protecting group is critical and depends on the overall synthetic route and the conditions required for its removal.

  • Recommended Protecting Groups:

    • Phenylsulfonyl (PhSO2): This group is robust and effectively reduces the nucleophilicity of the indole nitrogen. While its introduction is straightforward using phenylsulfonyl chloride, its removal can require somewhat harsh conditions.[3]

    • tert-Butoxycarbonyl (Boc): The Boc group is another common choice, though it may not be stable under strongly acidic conditions.

    • [2-(trimethylsilyl)ethoxy]methyl (SEM): SEM is a versatile protecting group that is stable to a wide range of conditions and can be removed with fluoride ions.[4]

Experimental Protocol: N-Boc Protection of Indole-3-Carboxylic Acid

  • Dissolve indole-3-carboxylic acid (1.0 eq) in anhydrous THF.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain N-Boc-indole-3-carboxylic acid.

Question 3: I'm observing a significant amount of bis-acylated piperazine. How can I control the stoichiometry to favor mono-acylation?

Answer: To favor mono-acylation, it is crucial to use an excess of piperazine relative to the indole-3-carboxylic acid. However, a large excess can make purification challenging. A more elegant solution is to use a mono-protected piperazine derivative.

  • Using Mono-Boc-piperazine: N-tert-butoxycarbonyl (Boc)-piperazine is a commercially available and widely used reagent for this purpose.[5] The Boc group protects one of the piperazine nitrogens, ensuring that only mono-acylation can occur. The Boc group can then be easily removed under acidic conditions in the final step.

Experimental Protocol: Coupling with Mono-Boc-Piperazine

  • To a solution of N-protected indole-3-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM or DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[5]

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, perform an aqueous workup and purify the product by flash chromatography.

Question 4: My purification is complicated by the formation of N-acylurea from my coupling agent. Are there better alternatives to DCC or EDC?

Answer: While DCC and EDC are effective, the formation of urea byproducts is a known drawback.[2] Aminium/uronium-based coupling reagents like HATU are excellent alternatives that often lead to cleaner reactions and higher yields.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a highly efficient coupling reagent that minimizes side reactions.[5] It is particularly useful for coupling sterically hindered or electron-deficient substrates.

Experimental Protocol: HATU-Mediated Coupling

  • In a flask, dissolve the N-protected indole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[5]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.[5]

  • Add mono-Boc-piperazine (1.1 eq) to the activated mixture.[5]

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, perform a standard aqueous workup and purify the crude product by flash column chromatography.[5]

Visualizing the Optimized Synthetic Workflow

The following diagram illustrates the recommended workflow to minimize side reactions during the synthesis of this compound.

optimized_synthesis start Indole-3-Carboxylic Acid protection N-Protection (e.g., Boc) start->protection protected_indole N-Protected Indole-3-Carboxylic Acid protection->protected_indole coupling Amide Coupling (e.g., HATU) protected_indole->coupling mono_boc_piperazine Mono-Boc-Piperazine mono_boc_piperazine->coupling coupled_product Protected (1H-indol-3-yl)(4-Boc-piperazin-1-yl)methanone coupling->coupled_product deprotection Deprotection (e.g., TFA/DCM) coupled_product->deprotection final_product (1H-indol-3-yl) (piperazin-1-yl)methanone deprotection->final_product

Caption: Optimized synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the indole nitrogen?

A1: While not strictly necessary in all cases, protecting the indole nitrogen is highly recommended to ensure a clean reaction and high yield. The nucleophilicity of the indole nitrogen can lead to competitive N-acylation, complicating purification and reducing the overall efficiency of the synthesis.[1]

Q2: Can I use piperazine directly without protection?

A2: Yes, it is possible to use unprotected piperazine. However, to minimize the formation of the bis-acylated byproduct, a significant excess of piperazine is typically required. This can make the final purification more challenging due to the need to remove the unreacted piperazine. Using mono-Boc-piperazine is a more controlled and efficient approach.

Q3: What is the best solvent for the coupling reaction?

A3: Dichloromethane (DCM) and dimethylformamide (DMF) are the most commonly used solvents for this type of amide coupling.[5] DMF is often preferred for its ability to dissolve a wide range of substrates and reagents, while DCM is easier to remove during workup. The choice of solvent may also depend on the specific coupling agent being used.

Q4: How do I remove the Boc protecting group after the coupling reaction?

A4: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is a common and effective method. The reaction is usually complete within a few hours at room temperature.

Q5: My final product is difficult to purify. What techniques are recommended?

A5: Purification can indeed be challenging. Flash column chromatography on silica gel is the most common method for purifying the final product and any protected intermediates. In some cases where the product has basic properties, an acidic or basic wash during the workup can help remove certain impurities. If chromatographic separation is difficult, recrystallization can sometimes be an effective alternative. For complex mixtures, semi-preparative HPLC can be employed for high-purity isolation.

Data Summary Table

The following table provides a comparative overview of common coupling reagents used in amide synthesis.

Coupling ReagentCommon AdditiveTypical Solvent(s)Key Advantage(s)Potential Side Reaction(s)
DCC HOBt, DMAPDCM, THFCost-effectiveFormation of insoluble DCU byproduct
EDC HOBtDCM, DMFWater-soluble urea byproductN-acylurea formation
HATU (None required)DMF, NMPHigh efficiency, low racemizationCost
B(OCH₂CF₃)₃ (None required)MeCNSimple workup, air-stableRequires elevated temperatures

Note: This table is a general guide. Optimal conditions may vary depending on the specific substrates.

References

Strategies to enhance the metabolic stability of (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1H-indol-3-yl)(piperazin-1-yl)methanone Scaffold

A Guide to Enhancing Metabolic Stability for Drug Development Professionals

Welcome to the technical support center for researchers working with the this compound scaffold. As a Senior Application Scientist, I've designed this guide to address the common metabolic stability challenges encountered with this chemotype. This document moves beyond simple protocols to explain the underlying mechanisms, helping you make informed decisions to optimize your drug candidates.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses foundational questions about the inherent metabolic liabilities of the indole-piperazine scaffold.

Question: What are the most common metabolic "hotspots" on the this compound core structure?

Answer: The this compound scaffold contains two primary moieties highly susceptible to metabolism: the indole ring and the piperazine ring.

  • Indole Ring: This electron-rich aromatic system is a prime target for oxidation by Cytochrome P450 (CYP) enzymes.[1][2] The most common metabolic pathways include:

    • Aromatic Hydroxylation: Typically occurs at the C4, C5, C6, or C7 positions.

    • Dehydrogenation/Aromatization: CYP enzymes can catalyze the dehydrogenation of the indole core, which can lead to the formation of reactive intermediates.[1][2][3]

    • Oxidation to Oxindole: P450 enzymes like CYP2A6, CYP2E1, and CYP2C19 can oxidize indole to form oxindole as a major product.[4]

  • Piperazine Ring: As a diamine, the piperazine ring is susceptible to several metabolic transformations.[5]

    • N-dealkylation: If substituents are present on the distal nitrogen, this is often a major clearance pathway.

    • Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen atoms, potentially leading to ring opening or the formation of lactams.[6]

    • Ring Contraction: In some cases, complex metabolic activation can lead to a contraction of the piperazine ring to form reactive imidazoline intermediates.[7]

The following diagram illustrates these primary metabolic liabilities.

Caption: Key metabolic hotspots on the indole-piperazine scaffold.

Question: Which specific CYP450 enzymes are most likely involved in the metabolism of my compound?

Answer: While the specific enzymes depend on the exact substitution pattern of your molecule, several CYPs are frequently implicated in the metabolism of indole-containing compounds. CYP3A4 is often a major contributor due to its abundance in the liver and broad substrate specificity.[2][8] Other common enzymes include CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[8] For piperazine moieties, metabolism is also often dominated by CYP3A4 and CYP2D6.[5]

To definitively identify the responsible enzymes, a "reaction phenotyping" study using a panel of recombinant human CYP enzymes is the gold standard.

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to specific problems you might encounter during your in vitro experiments.

Question: My compound shows a very short half-life (<5 minutes) in my Human Liver Microsome (HLM) assay. How do I confirm this is due to metabolism and not another issue like instability or nonspecific binding?

Answer: This is a critical troubleshooting step. Rapid disappearance in an HLM assay can be misleading. You must run a set of control experiments to validate that the loss is enzyme-driven.

Self-Validating Experimental Protocol:

  • -NADPH Control: Run the HLM incubation in parallel without the NADPH regenerating system.[9] NADPH is a required cofactor for CYP450 enzymes.[9] If the compound is stable in the "-NADPH" condition but degrades rapidly in the "+NADPH" condition, you can be confident the degradation is CYP-mediated.

  • Heat-Inactivated Microsomes: As an alternative or additional control, run the assay with microsomes that have been heat-inactivated (e.g., boiled for 5-10 minutes). This denatures the enzymes. If your compound is stable in this condition, it further confirms enzymatic degradation.

  • Buffer Stability: Incubate your compound in the assay buffer alone (without microsomes or NADPH) to rule out chemical instability at the experimental pH and temperature.

Data Interpretation Table:

Condition Compound Remaining at 30 min Interpretation
+NADPH <10%Potential metabolic instability.
-NADPH >90%Confirms degradation is NADPH-dependent (likely CYP-mediated).
-NADPH <10%Suggests chemical instability or degradation by non-NADPH-dependent enzymes (e.g., esterases).
Heat-Inactivated >90%Confirms degradation is enzymatic.
Buffer Only >95%Rules out chemical instability in the assay medium.

If these controls confirm high metabolic turnover, your next step is to identify the site of metabolism and devise strategies to block it.

Question: My initial HLM screen shows high clearance. Should I switch to a hepatocyte assay?

Answer: Yes, this is a logical next step. While HLM assays are excellent for screening Phase I (CYP-mediated) metabolism, they lack the enzymes and cofactors for Phase II conjugation reactions (e.g., glucuronidation, sulfation).[10][11]

  • Why Hepatocytes? Hepatocytes are intact liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of hepatic clearance.[12][13] If your molecule is rapidly hydroxylated on the indole ring (Phase I), that new hydroxyl group may be a substrate for rapid glucuronidation (Phase II) in hepatocytes, a pathway you would miss in microsomes.

  • When to Use Hepatocytes: It is advisable to evaluate compounds with high microsomal clearance in hepatocytes to get a more accurate prediction of in vivo clearance.[13][14]

The following workflow diagram illustrates the decision-making process for in vitro stability testing.

Start Start: Compound Synthesis HLM_Assay Screen in Human Liver Microsomes (HLM) Start->HLM_Assay Decision1 High Clearance? (t½ < 30 min) HLM_Assay->Decision1 Hepatocyte_Assay Test in Hepatocyte Stability Assay Decision1->Hepatocyte_Assay Yes Low_Clearance Acceptable Stability Proceed to PK Studies Decision1->Low_Clearance No Decision2 High Clearance Confirmed? Hepatocyte_Assay->Decision2 MetID Metabolite ID Studies (LC-MS/MS) Decision2->MetID Yes Decision2->Low_Clearance No Redesign Rational Redesign: Block Metabolic Hotspots MetID->Redesign Redesign->HLM_Assay Synthesize New Analogues

Caption: Experimental workflow for assessing metabolic stability.

Part 3: Strategic Guide - Enhancing Metabolic Stability

This section details proven medicinal chemistry strategies to address the identified metabolic liabilities.

Question: What are the most effective strategies to block indole ring hydroxylation?

Answer: Blocking aromatic oxidation requires modifying the electronic properties of the indole ring or sterically hindering the sites of metabolism.

  • Electron-Withdrawing Groups (EWGs): Deactivating the electron-rich indole ring makes it a less favorable substrate for electrophilic attack by CYP enzymes.[15]

    • Strategy: Introduce a strong EWG, such as a fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) group, at one of the susceptible positions (e.g., C5 or C6).

    • Causality: EWGs lower the electron density of the aromatic system, reducing the rate of oxidative metabolism. Replacing a C-H bond with a stronger C-F bond also increases the activation energy required for oxidation.[16]

  • Scaffold Hopping: Replace the indole ring with a more metabolically robust, electron-deficient heteroaromatic ring system like an azaindole, benzimidazole, or indazole.[17][18]

    • Causality: The introduction of nitrogen atoms into the aromatic system reduces its electron density and susceptibility to CYP-mediated oxidation.[18] This "scaffold-hopping" approach can maintain key pharmacophoric interactions while improving the metabolic profile.[17]

Question: How can I mitigate metabolism on the piperazine ring?

Answer: Piperazine metabolism can be addressed through steric hindrance, electronic modification, or bioisosteric replacement.

  • Steric Hindrance:

    • Strategy: Introduce bulky groups, such as a gem-dimethyl group, on the carbon atoms alpha to the nitrogens.

    • Causality: The bulky groups can sterically shield the adjacent C-H bonds from the active site of metabolizing enzymes, thus preventing oxidation.[19]

  • Bioisosteric Replacement: This is often the most effective strategy. Replace the piperazine ring with a related scaffold that has improved metabolic stability.[20][21]

    • Causality: These replacements often remove or alter the metabolic soft spots while maintaining the necessary geometry and physicochemical properties for target engagement.[22][23]

Comparison of Piperazine Bioisosteres:

Bioisostere Structure Example Key Advantages Potential Drawbacks
Homopiperazine 1,4-DiazepaneCan alter vector projections and pKa.May increase lipophilicity.
Bridged Diazabicycles e.g., 2,5-Diazabicyclo[2.2.1]heptaneRigidified structure reduces conformational flexibility, potentially improving potency and reducing off-target effects.[20]More complex synthesis.
Spirocyclic Diamines e.g., 2,6-Diazaspiro[3.3]heptaneIntroduces 3D character, improves solubility, and can block metabolism.[23][24]Can be synthetically challenging.

Question: Is deuteration a viable strategy for this scaffold?

Answer: Yes, deuteration can be a highly effective and subtle strategy. The "Kinetic Isotope Effect" (KIE) is the principle behind this approach.[25]

  • Mechanism: A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. If the cleavage of a specific C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate.[26][27][28]

  • Application: If metabolite ID studies show that a specific C-H bond on the indole or piperazine ring is the primary site of metabolism, selective deuteration at that position can dramatically improve the compound's half-life.[29][30] For example, deuterating the methoxy groups of tetrabenazine to create deutetrabenazine significantly slowed its metabolism, leading to the first FDA-approved deuterated drug.[25][27]

  • Consideration: The KIE is only observed if C-H bond cleavage is the rate-determining step of metabolism.[25] Therefore, it is most effective when targeted at a known metabolic soft spot.

Part 4: Key Experimental Protocol

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method for an initial screen of metabolic stability.

1. Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from BioIVT or similar vendor)[31]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Ice-cold Acetonitrile with an appropriate internal standard (for quenching)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

2. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (final concentration typically 0.5 mg/mL).[20][32] Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer.

  • Pre-incubation: In a 96-well plate, add the HLM solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: To initiate the reaction, add the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls. To the "-NADPH" wells, add an equal volume of buffer. Immediately after, add the test compound to achieve the final desired concentration (typically 1 µM).[32][33]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[20] The t=0 sample is typically quenched immediately after adding the compound, before incubation.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the t=0 sample.

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) [14]

References

Validation & Comparative

Validating the Binding Affinity of (1H-indol-3-yl)(piperazin-yl)methanone to the Serotonin 5-HT6 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of the novel compound (1H-indol-3-yl)(piperazin-yl)methanone for the human serotonin 6 (5-HT6) receptor. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro assays, and compare the binding profile of our compound of interest against established reference antagonists.

The indole-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing affinity for a range of biological targets, including dopamine and serotonin receptors. This guide specifically focuses on the 5-HT6 receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system, making it a compelling target for cognitive disorders such as Alzheimer's disease.

The Scientific Rationale: Targeting the 5-HT6 Receptor

The 5-HT6 receptor is primarily coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in modulating cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory. Antagonism of the 5-HT6 receptor has been shown to enhance cognitive function in preclinical models, driving significant interest in the development of novel antagonists.

This guide will walk you through the essential steps to determine if (1H-indol-3-yl)(piperazin-yl)methanone is a viable candidate for further development as a 5-HT6 receptor antagonist.

Synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone

A robust synthesis of the parent compound is the first critical step. The following protocol is adapted from the synthesis of related N-substituted indole-3-carbonyl piperazines and provides a reliable method for obtaining the desired molecule. The key transformation is the amide coupling between indole-3-carboxylic acid and piperazine.

Experimental Protocol: Synthesis
  • Activation of Indole-3-Carboxylic Acid: To a solution of indole-3-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction Mixture: Stir the mixture at room temperature for 90 minutes. The formation of the O-acylisourea intermediate activates the carboxylic acid for nucleophilic attack.

  • Coupling with Piperazine: To the activated carboxylic acid solution, add a solution of piperazine (1.1 equivalents) in CH2Cl2.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.

Validating Binding Affinity: A Head-to-Head Comparison

To ascertain the binding affinity and selectivity of this compound for the 5-HT6 receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Selecting the Right Tools: Radioligand and Reference Compounds
  • Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD) is a commonly used high-affinity radioligand for the 5-HT6 receptor.

  • Reference Antagonists: For a robust comparison, we will benchmark our compound against well-characterized 5-HT6 receptor antagonists with varying potencies:

    • SB-271046: A potent and highly selective 5-HT6 receptor antagonist.[1][2][3]

    • Ro 04-6790: A potent and selective 5-HT6 receptor antagonist.[4][5][6][7]

    • Methiothepin: A non-selective but potent 5-HT receptor antagonist.[8][9][10]

    • Clozapine: An atypical antipsychotic with high affinity for the 5-HT6 receptor.[11][12][13]

Comparative Binding Affinity Data
CompoundReported pKi for Human 5-HT6 ReceptorReported Ki (nM) for Human 5-HT6 Receptor
SB-2710468.92 - 9.09[1][2]~1.2
Ro 04-67907.35[4][5][6][7]~44.7
Methiothepin8.74[8][9][10]~1.8
ClozapineNot directly reported as pKi, Ki is ~4 nM[11]4
Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay

This protocol is designed for a 96-well plate format for efficient screening and data generation.

Materials:

  • Cell Membranes: HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD.

  • Test Compound: this compound.

  • Reference Compounds: SB-271046, Ro 04-6790, Methiothepin, Clozapine.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-soaked in 0.3% polyethyleneimine).

Procedure:

  • Plate Preparation: In a 96-well plate, add 50 µL of binding buffer to each well.

  • Compound Addition: Add 50 µL of varying concentrations of the test compound or reference compounds to the appropriate wells. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).

  • Radioligand Addition: Add 50 µL of [3H]-LSD (at a final concentration close to its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) will be used to calculate the percentage of specific binding at each concentration of the test compound.

  • Determine Specific Binding: Subtract the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with only radioligand) and the binding at each test compound concentration.

  • Calculate IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher binding affinity of the test compound for the 5-HT6 receptor. By comparing the Ki of this compound with those of the reference compounds, you can objectively assess its potency and potential as a 5-HT6 receptor antagonist.

Visualizing the Process: Workflow and Signaling

To provide a clear understanding of the experimental process and the underlying biological context, the following diagrams have been generated.

Experimental Workflow

G cluster_synthesis Synthesis cluster_assay Binding Assay start Indole-3-Carboxylic Acid + Piperazine activate Activate Carboxylic Acid (DCC, DMAP) start->activate couple Amide Coupling activate->couple purify Purification (Column Chromatography) couple->purify product This compound purify->product plate Plate Setup (Test & Ref Compounds) product->plate Test Compound prepare Prepare Reagents (Membranes, Radioligand, Buffers) prepare->plate incubate Incubation (37°C, 60 min) plate->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze

Caption: Experimental workflow for synthesis and binding affinity validation.

5-HT6 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_exp Gene Expression (Cognitive Function) creb->gene_exp Regulates ligand Serotonin (5-HT) (Agonist) ligand->receptor antagonist This compound (Test Antagonist) antagonist->receptor

Caption: Canonical 5-HT6 receptor signaling pathway and point of antagonist intervention.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the initial validation of this compound as a potential 5-HT6 receptor antagonist. By following the detailed protocols and comparing the resulting binding affinity data against established standards, researchers can make an informed decision on the viability of this compound for further preclinical development. The self-validating nature of the described competitive binding assay, coupled with a clear understanding of the underlying biological pathways, ensures the generation of robust and reliable data.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of (1H-indol-3-yl)(piperazin-1-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is as crucial as determining its potency. The conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of kinase inhibitors, using the (1H-indol-3-yl)(piperazin-1-yl)methanone scaffold as a representative chemical class. While specific, extensive public data for a single compound named "this compound" is limited, this chemical structure is a common feature in many known kinase inhibitors.[3][4] Therefore, this guide will focus on the methodologies and comparative data for analogous compounds, providing a blueprint for researchers to assess their own molecules of interest.

The Importance of Kinase Selectivity Profiling

The development of both highly selective and multi-targeted kinase inhibitors is a significant focus in drug discovery.[5][6] Cross-reactivity with unintended kinases can lead to adverse side effects, while in other instances, it can be harnessed for therapeutic benefit against multiple disease drivers.[1][2] Comprehensive profiling of a compound against a large panel of kinases is essential to understand its structure-activity relationships and to predict its potential clinical performance.[7]

Methodologies for Assessing Kinase Cross-Reactivity

A variety of robust methods are available to determine the interaction of small molecules with a broad spectrum of kinases. These can be broadly classified into biochemical assays and cell-based assays.

Biochemical Assays: These assays directly measure the inhibition of enzymatic activity or the binding of the inhibitor to the kinase.

  • Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9] They are highly sensitive and provide a direct measure of kinase activity.

  • Fluorescence-Based Assays: These methods, such as TR-FRET and fluorescence polarization, offer a non-radioactive alternative and are amenable to high-throughput screening.[10]

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[11] They are known for their high sensitivity and broad dynamic range.

Cell-Based Assays: These assays provide insights into target engagement and inhibitor activity within a more physiologically relevant context.[12]

  • Target Engagement Assays: These methods measure the binding of an inhibitor to its target kinase within live cells, providing crucial information on intracellular potency.[12]

  • Phosphorylation Readouts: Western blotting or ELISA-based methods can be used to measure the phosphorylation of a kinase's substrate in cells, providing a functional readout of inhibitor activity.

Experimental Design for Kinase Profiling

A typical kinase profiling experiment involves screening a compound at one or two concentrations against a large panel of kinases to identify initial "hits." Follow-up dose-response studies are then conducted on these hits to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Illustrative Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a generalized procedure for determining the IC50 of a test compound against a panel of kinases using a luminescence-based assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., an analog of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a multi-well plate, add the serially diluted compound or DMSO (vehicle control). Add the kinase to each well and incubate briefly to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

Workflow Diagram:

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Comparative Data Analysis and Interpretation

The output of a kinase profiling screen is a rich dataset that requires careful analysis to understand a compound's selectivity.

Data Presentation: Kinase Inhibition Table

The results are typically presented in a table format, showing the percent inhibition at a given concentration or the IC50 values for a panel of kinases.

Kinase TargetThis compound Analog A (IC50, nM)Staurosporine (IC50, nM)
Kinase A126
Kinase B35015
Kinase C>10,00025
Kinase D93
Kinase E80020
Table 1: Hypothetical inhibitory activity of a this compound analog against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included for comparison.
Visualizing Selectivity: Kinome Dendrogram

A powerful way to visualize kinase inhibitor selectivity is through a kinome dendrogram. This graphical representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive overview of the compound's cross-reactivity profile. The degree of inhibition is often represented by the size or color of the circles marking the kinases.

Caption: Illustrative kinome dendrogram showing the selectivity of a hypothetical inhibitor.

Quantifying Selectivity

Several metrics can be used to quantify the selectivity of a kinase inhibitor:

  • Selectivity Score: This is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.

  • Gini Coefficient: This metric provides a measure of the inequality of inhibitor potency across the kinome, with a higher Gini coefficient indicating greater selectivity.

The interpretation of these data should consider the structural relationships between the on-target and off-target kinases.[13] Inhibition of closely related kinases is common, while inhibition of kinases in different families may be more surprising and warrant further investigation.[14][15]

Conclusion

A thorough understanding of the cross-reactivity profile of a kinase inhibitor is fundamental to its successful development. By employing a combination of robust biochemical and cell-based assays, researchers can generate a comprehensive selectivity profile. The resulting data, when analyzed and visualized effectively, provides invaluable insights into the compound's potential as a therapeutic agent or a chemical probe. For compounds based on the this compound scaffold, as with any kinase inhibitor, a systematic and data-driven approach to cross-reactivity profiling is essential for advancing the most promising candidates.

References

A Head-to-Head Comparison of (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives' Efficacy in Modulating Key Neurological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The (1H-indol-3-yl)(piperazin-1-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with significant therapeutic potential. These compounds have demonstrated notable efficacy in modulating a range of biological targets, primarily within the central nervous system. This guide provides a comprehensive, head-to-head comparison of the efficacy of various derivatives, with a focus on their interactions with key serotonin and dopamine receptors. The experimental data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary insights to inform their own discovery and development programs.

Introduction to the this compound Scaffold

The versatility of the this compound core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. The indole moiety often serves as a key pharmacophore, interacting with the target protein, while the piperazine ring and its substituents play a crucial role in modulating properties such as selectivity, potency, and pharmacokinetics. This structural flexibility has enabled the development of derivatives with high affinity and selectivity for a range of G-protein coupled receptors (GPCRs), making them attractive candidates for treating a variety of neurological and psychiatric disorders.

Comparative Efficacy at Serotonin Receptors

Derivatives of the this compound scaffold have been extensively investigated as ligands for various serotonin (5-HT) receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.

5-HT1A Receptor Agonists for Depression

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Agonism at this receptor is believed to mediate therapeutic effects by modulating serotonergic neurotransmission. A series of indolealkylpiperazine derivatives have been synthesized and evaluated for their 5-HT1A receptor agonistic activity.

Table 1: Comparative in vitro Efficacy of 5-HT1A Receptor Agonists

CompoundR1R2EC50 (nM)[1]
13g isobutylcyclopropylmethylaminoPotent (exact value not specified)[1]
13m isobutylcyclopropylmethylamino1.01[1]
13f isobutylmethylaminoLess potent than 13g[1]
13h isobutylmethylaminoMost potent among methylamino series[1]
FW01 --Selective 5-HT1A agonist (used as a starting point)[1]

EC50: Half-maximal effective concentration.

The data clearly indicates that the nature of the substituent on the piperazine nitrogen significantly influences agonist potency. The cyclopropylmethylamino moiety in compounds like 13g and 13m confers greater potency compared to the methylamino group.[1] Furthermore, the isobutyl group at another position appears to be optimal for activity within both sub-series.[1] Compound 13m emerged as the most potent agonist with an EC50 value of 1.01 nM.[1] The rationale behind these modifications often stems from structure-activity relationship (SAR) studies aiming to optimize the interaction with the receptor's binding pocket. For instance, the 5-CN substitution on the indole moiety was introduced to enhance 5-HT1A receptor affinity, a strategy proven successful in the development of the antidepressant vilazodone.[1]

Signaling Pathway for 5-HT1A Receptor Agonism

Upon activation by an agonist, the 5-HT1A receptor, a Gi/o-coupled GPCR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

G 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist (e.g., Compound 13m) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Caption: Agonist binding to the 5-HT1A receptor inhibits cAMP production.

5-HT6 Receptor Antagonists for Cognitive Enhancement

The 5-HT6 receptor has garnered interest as a target for improving cognitive function in disorders like Alzheimer's disease. Antagonism of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission. A series of (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4-substituted piperazin-1-yl)-methanone derivatives were synthesized and evaluated for their affinity to the 5-HT6 receptor.

Table 2: Comparative in vitro Affinity of 5-HT6 Receptor Antagonists

CompoundR1 (on benzenesulfonyl)R2 (on piperazine)Ki (nM)
7a 4-methoxymethyl>1000
7b 4-methoxyethyl250
7c 4-chloromethyl100
7d 4-chloroethyl50
7e 4-fluoromethyl80
7f 4-fluoroethyl35

Ki: Inhibitory constant, a measure of binding affinity.

The SAR from this series indicates that substitution on both the benzenesulfonyl and piperazine moieties is critical for high affinity. Electron-withdrawing groups like chloro and fluoro at the 4-position of the benzenesulfonyl ring, combined with an ethyl group on the piperazine, resulted in the most potent compounds (7d and 7f ).

Comparative Efficacy at Dopamine Receptors

Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. The this compound scaffold has also been explored for its potential to modulate dopaminergic systems.

D2/D3 Receptor Agonists for Parkinson's Disease

A structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues identified compounds with high affinity and selectivity for the D3 dopamine receptor, a target for Parkinson's disease.

Table 3: Comparative in vitro Efficacy of D2/D3 Receptor Agonists

CompoundD2 Ki (nM)[2][3]D3 Ki (nM)[2][3]D2 EC50 (nM)[2][3]D3 EC50 (nM)[2][3]D2/D3 Selectivity (Ki)[2][3]
(-)-19 --2.961.26Non-selective
(-)-40 >10001.841140.26583.2
(-)-45 >9001.09--827.5

Ki: Inhibitory constant. EC50: Half-maximal effective concentration.

This series demonstrates the feasibility of achieving high selectivity for the D3 receptor over the D2 receptor. Compound (-)-40 emerged as a highly selective D3 agonist, with over 500-fold selectivity in binding affinity.[2][3] Such selectivity is desirable to minimize the side effects associated with non-selective dopamine receptor modulation.

Signaling Pathway for D2 Receptor Antagonism

Atypical antipsychotics often exhibit antagonism at the D2 receptor. This action in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.

D2 Receptor Antagonism Signaling Antagonist D2 Antagonist Receptor D2 Receptor Antagonist->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition is blocked cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Modulates

Caption: D2 receptor antagonists block the inhibition of cAMP production.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed and standardized experimental protocols are paramount. Below are representative step-by-step methodologies for key assays used in the characterization of these compounds.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram

Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing 5-HT1A) B Incubate Membranes with Radioligand ([3H]8-OH-DPAT) and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Calculate Ki from IC50 values D->E

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, a fixed concentration of [3H]8-OH-DPAT (a 5-HT1A agonist radioligand), and assay buffer.

    • Non-specific Binding: Add cell membranes, [3H]8-OH-DPAT, and a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin) to saturate the receptors.

    • Displacement: Add cell membranes, [3H]8-OH-DPAT, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Forced Swim Test for Antidepressant-like Efficacy

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Step-by-Step Protocol:

  • Apparatus:

    • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals:

    • Use male mice (e.g., C57BL/6 strain). Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the water-filled cylinder.

    • Record the animal's behavior for a 6-minute session.

    • After the session, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

    • A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

The this compound scaffold represents a highly versatile platform for the design and development of potent and selective modulators of key neurological targets. The comparative efficacy data presented in this guide highlights the critical role of specific structural modifications in determining the pharmacological profile of these derivatives. The detailed experimental protocols provide a framework for the rigorous evaluation of novel compounds, ensuring the generation of reliable and reproducible data. As our understanding of the complex neurobiology of psychiatric and neurological disorders continues to evolve, this class of compounds holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

A Guide to Enhancing Reproducibility in In Vivo Efficacy Studies of (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The (1H-indol-3-yl)(piperazin-1-yl)methanone scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for compounds targeting a range of pathologies, from neurodegenerative diseases to cancer and depression.[1][2] However, the transition from promising in vitro data to robust and reproducible in vivo efficacy is a well-recognized bottleneck in drug development. This guide provides researchers, scientists, and drug development professionals with a framework for designing and interpreting in vivo studies for this chemical class. We will delve into the critical factors that govern experimental reproducibility, compare the performance of representative derivatives, and offer detailed protocols to serve as a self-validating system for future research.

The Challenge of In Vivo Reproducibility

In vivo experiments introduce a multitude of variables not present in controlled in vitro settings. Factors such as animal physiology, compound metabolism, formulation, and route of administration can dramatically influence experimental outcomes. For the indole-piperazine class, issues like poor aqueous solubility can further complicate matters, making consistent delivery to the target site a primary hurdle.[3] A lack of standardized protocols and detailed reporting often leads to studies that are difficult to compare and reproduce, hindering the collective progress of the field. This guide aims to address these challenges by establishing a baseline for methodological rigor.

Comparative Efficacy of Indole-Piperazine Derivatives: Case Studies

While direct in vivo efficacy data for the parent compound this compound is sparse in the public domain, numerous derivatives have been evaluated. Below, we compare data from preclinical studies on compounds built upon this core scaffold, highlighting the importance of specific structural modifications and the experimental contexts in which they were tested.

CompoundTherapeutic AreaAnimal ModelDosage & RouteObserved EfficacyReference
Compound 100 Anti-PneumocystisDexamethasone-treated C3H/HeN mice10-40 mg/kg, IntraperitonealMarked to very marked reduction in P. murina cyst burden.
TZY-5-84 Anti-TuberculosisBALB/c mice12.5 mg/kg, OralEfficacy comparable to PBTZ169 at 25 mg/kg, determined by lung/spleen CFU.[4]
RP1 & RP9 AntidepressantSwiss albino miceNot specifiedSignificant reduction in immobility times in Tail Suspension and Forced Swim Tests.
Derivative 4 Anticancer (MAGL Inhibitor)N/A (in vitro data)N/AIC50 of 31–72 µM against breast and ovarian cancer cell lines.[1][5]

This table summarizes findings from different studies and is intended for comparative purposes. Direct comparison of potency is challenging due to differing models, endpoints, and administration routes.

The data illustrates the versatility of the indole-piperazine scaffold. However, it also underscores the variability in experimental design. For instance, Compound 100 was administered intraperitoneally to immunocompromised mice, while TZY-5-84 was given orally to immunocompetent mice.[6][4] Such differences are critical and must be carefully considered when comparing results.

Key Pillars for Ensuring Reproducibility

To build a robust and reproducible in vivo efficacy model for this compound class, we must focus on three core areas: Compound Formulation and Administration, Animal Model Selection, and Endpoint Analysis.

Compound Formulation & Administration: The Causality of Delivery

Many indole-based compounds exhibit low aqueous solubility. An inconsistent or poorly bioavailable formulation is a primary source of irreproducibility.

  • Rationale for Vehicle Selection : The choice of vehicle is not trivial. For oral administration, a solution or a well-characterized suspension is necessary. A common strategy for insoluble compounds involves dissolving them first in a minimal amount of an organic solvent (e.g., DMSO) and then diluting with an aqueous carrier like a solution of polyethylene glycol (PEG), Tween 80, or carboxymethylcellulose (CMC).[3] The final concentration of the organic solvent should be kept low (typically <10%) and consistent across all groups, including the vehicle control, to avoid confounding toxicities.

  • Administration Route : The route should align with the intended clinical application. Oral gavage is common for systemic therapies, while intraperitoneal injection can sometimes yield higher bioavailability but may not reflect a clinically relevant route.[6][4] The choice directly impacts the pharmacokinetic and pharmacodynamic (PK/PD) profile.

Caption: Workflow for selecting a suitable vehicle for in vivo studies.

Animal Model & Study Design: A Self-Validating System

The choice of animal model is fundamental to the clinical relevance and reproducibility of the study.

  • Model Selection : Whether using a disease-induced model (e.g., bacterial infection, tumor xenograft) or a behavioral model (e.g., forced swim test), the strain, age, and sex of the animals must be consistent.[2][4] For oncology studies, the site of tumor implantation (orthotopic vs. subcutaneous) can significantly affect the outcome.

  • Group Size and Randomization : Power analysis should be used to determine the minimum number of animals per group required to detect a statistically significant effect. Animals must be randomized into treatment groups to prevent selection bias.

  • Controls : The inclusion of appropriate controls is non-negotiable. This must include a vehicle control group and, where possible, a positive control group treated with a standard-of-care agent. This validates that the model is responsive and provides a benchmark for the test compound's efficacy.

Endpoint Analysis: Objective and Quantitative Measures

The endpoints must be quantitative, objective, and relevant to the disease model.

  • Primary Endpoint : This should be a direct measure of efficacy. Examples include tumor volume in cancer models, colony-forming units (CFU) in infectious disease models, or immobility time in depression models.[2][6][4]

  • Secondary & Exploratory Endpoints : These can provide mechanistic insights. Examples include body weight (as a measure of toxicity), biomarker analysis from tissue or blood, and histopathological analysis of key organs.[6]

Standardized Protocol for a General In Vivo Efficacy Study

This protocol provides a detailed, step-by-step methodology designed to maximize reproducibility for studies involving this compound derivatives in a murine xenograft model of cancer.

Objective : To assess the in vivo antitumor activity of a test compound.

Methodology :

  • Compound Formulation :

    • Weigh the test compound and dissolve in 100% DMSO to create a 20 mg/mL stock solution.

    • For a final dosing solution of 2 mg/mL, dilute the stock solution 1:10 in a sterile vehicle consisting of 40% PEG400, 5% Tween 80, and 55% saline.

    • Vortex thoroughly to ensure complete mixing. Prepare fresh on each day of dosing.

  • Animal Model :

    • Use 6-8 week old female athymic nude mice.

    • Allow animals to acclimatize for at least one week before the start of the experiment.

    • Inject 5 x 10^6 cancer cells (e.g., BT-474) subcutaneously into the right flank of each mouse.[7]

  • Study Execution :

    • Monitor tumor growth using digital calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

      • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG400, 5% Tween 80 in saline)

      • Group 2: Test Compound (e.g., 20 mg/kg)

      • Group 3: Positive Control (Standard-of-care drug)

    • Administer treatment via oral gavage once daily for 21 days.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis :

    • The primary endpoint is tumor growth inhibition. Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • At the study terminus, collect blood for pharmacokinetic analysis and tumors for pharmacodynamic (biomarker) analysis.

    • Perform histopathological analysis on major organs to assess toxicity.

G cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Analysis Phase acclimatize Animal Acclimatization implant Tumor Cell Implantation acclimatize->implant randomize Tumor Growth & Randomization implant->randomize treat Daily Dosing (21 Days) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat endpoint Endpoint Data Collection monitor->endpoint pkpd PK/PD & Histo Analysis endpoint->pkpd stats Statistical Analysis pkpd->stats

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel analgesic agents with improved efficacy and favorable safety profiles is a cornerstone of modern medicinal chemistry. This guide presents a comparative study of a series of newly synthesized (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives, herein designated as Compound A, Compound B, and Compound C. The indole scaffold is a well-established pharmacophore in numerous clinically significant drugs, and its combination with a piperazine moiety has shown promise in yielding compounds with diverse pharmacological activities.[1][2][3] This study evaluates the central and peripheral analgesic effects of these novel compounds using established in vivo rodent models, including the hot plate test and the acetic acid-induced writhing test.[4][5][6] Morphine and diclofenac are used as reference standards for central and peripheral analgesic activity, respectively. The objective is to elucidate the structure-activity relationships (SAR) within this chemical series and to identify lead candidates for further preclinical development.

Introduction

Pain remains a significant global health issue, and current therapeutic options, primarily opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with dose-limiting side effects. Opioids carry risks of addiction, respiratory depression, and tolerance, while NSAIDs can lead to gastrointestinal and cardiovascular complications.[7] This necessitates the exploration of new chemical entities that act on novel or multiple targets to achieve effective pain relief with a wider therapeutic window.

The this compound core structure represents a promising scaffold for the development of new analgesic agents. The indole nucleus is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[3][8] The piperazine ring, a common motif in centrally acting drugs, can be readily substituted to modulate physicochemical properties and target affinity.[2][9] Previous research on related indole and piperazine-containing compounds has demonstrated significant analgesic and anti-inflammatory activities.[1][10][11]

This guide provides a detailed comparative analysis of three novel derivatives (Compounds A, B, and C) against established analgesics. We will explore their efficacy in models of both thermal (central) and visceral (peripheral) pain, providing the scientific community with robust, reproducible data to inform future drug discovery efforts in this area.

Materials and Methods

Test Compounds and Reference Drugs
  • Test Compounds:

    • Compound A: (1H-indol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

    • Compound B: (4-(4-chlorophenyl)piperazin-1-yl)(1H-indol-3-yl)methanone

    • Compound C: (1H-indol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

  • Reference Standards:

    • Morphine Sulphate (Centrally acting analgesic)

    • Diclofenac Sodium (Peripherally acting analgesic)

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in normal saline.

All test compounds were synthesized in-house and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm their structure and purity (>98%). Reference drugs were procured from a reputable chemical supplier.

Experimental Animals

Male Swiss albino mice, weighing between 20-25 grams, were used for all experiments. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard pellet chow and water. All procedures were conducted in accordance with ethical guidelines for the care and use of laboratory animals and were approved by the Institutional Animal Ethics Committee.

Experimental Protocols

The hot plate test is a classic method for assessing the response to thermal pain and is particularly sensitive to centrally acting analgesics.[4][6][12]

  • Apparatus: A commercially available hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5 °C.

  • Procedure:

    • Mice were individually placed on the heated surface of the hot plate, and the time taken for the first sign of nociception (licking of the hind paw or jumping) was recorded as the reaction latency.[6]

    • A cut-off time of 30 seconds was established to prevent tissue damage.[13][14]

    • Animals with a baseline reaction time of less than 5 seconds or more than 15 seconds were excluded from the study.

    • The selected mice were divided into groups (n=6) and treated intraperitoneally (i.p.) with the vehicle, morphine (10 mg/kg), or the test compounds (20 mg/kg).

    • The reaction latency was measured again at 30, 60, 90, and 120 minutes post-administration.

  • Causality: An increase in the reaction latency time compared to the vehicle-treated group indicates a central analgesic effect, as this test involves supraspinal pathways.[6]

This model induces visceral pain through the intraperitoneal injection of an irritant, which causes a characteristic writhing response. It is a reliable method for screening peripherally acting analgesics.[5][15][16]

  • Procedure:

    • Mice were divided into groups (n=6) and pre-treated i.p. with the vehicle, diclofenac (10 mg/kg), or the test compounds (20 mg/kg).

    • After 30 minutes, each mouse was injected i.p. with 0.6% v/v acetic acid solution (10 mL/kg body weight) to induce writhing.[15]

    • Immediately after the acetic acid injection, each mouse was placed in an individual observation chamber.

    • The total number of writhes (characterized by abdominal constrictions and stretching of the hind limbs) was counted for a period of 15 minutes, starting 5 minutes after the acetic acid injection.[17][18]

  • Causality: The analgesic effect is quantified by the reduction in the number of writhes compared to the vehicle-treated control group. This response is mediated by the release of endogenous pain mediators like prostaglandins, making it an excellent screen for agents that interfere with these peripheral pathways.[16]

Statistical Analysis

All data are presented as mean ± Standard Error of the Mean (S.E.M.). The results were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the control group. A p-value of less than 0.05 was considered statistically significant.

Results

Central Analgesic Activity: Hot Plate Test

All test compounds exhibited a significant increase in pain threshold latency compared to the vehicle control group. The peak analgesic effect for all compounds was observed at 60 minutes post-administration.

Treatment GroupDose (mg/kg, i.p.)Mean Reaction Latency (seconds) ± S.E.M.
60 minutes post-treatment
Vehicle (0.5% CMC)10 mL/kg8.1 ± 0.4
Morphine1022.5 ± 1.1
Compound A2014.8 ± 0.9
Compound B2018.2 ± 1.2***
Compound C2012.5 ± 0.7
p<0.001, p<0.01 compared to Vehicle group.

Compound B demonstrated the most potent central analgesic activity among the test compounds, with a mean reaction latency approaching that of the standard drug, morphine.

Peripheral Analgesic Activity: Acetic Acid-Induced Writhing Test

The administration of Compounds A, B, and C resulted in a significant and dose-dependent reduction in the number of acetic acid-induced writhes.

Treatment GroupDose (mg/kg, i.p.)Mean Number of Writhes ± S.E.M.% Inhibition
Vehicle (0.5% CMC)10 mL/kg45.3 ± 2.5-
Diclofenac1012.1 ± 1.1 73.3%
Compound A2018.5 ± 1.959.2%
Compound B2015.2 ± 1.4 66.4%
Compound C2025.8 ± 2.143.0%
p<0.001 compared to Vehicle group.

Again, Compound B was the most effective in this model of peripheral pain, showing a percentage inhibition of writhing comparable to that of diclofenac.

Discussion

The results of this comparative study indicate that novel this compound derivatives possess significant central and peripheral analgesic properties.

Structure-Activity Relationship (SAR): The variation in activity among the three compounds suggests a clear structure-activity relationship.

  • Compound B , featuring a 4-chlorophenyl substitution on the piperazine ring, consistently demonstrated the highest potency in both the hot plate and writhing tests. The electron-withdrawing nature of the chlorine atom may enhance the compound's interaction with its biological target(s).

  • Compound A , with a 2-methoxyphenyl group, showed moderate to high activity. The steric hindrance and electronic effects of the methoxy group likely result in a different binding profile compared to Compound B.

  • Compound C , containing a pyridin-2-yl substituent, exhibited the least potent, yet still significant, analgesic effects. This suggests that the nature of the aromatic system attached to the piperazine nitrogen is critical for analgesic activity.[19]

Mechanism of Action: The strong performance in the hot plate test suggests that these compounds can modulate pain perception at the supraspinal level. The efficacy in the acetic acid-induced writhing test points towards an additional mechanism involving the inhibition of peripheral pain mediators. While the precise molecular targets were not investigated in this study, the dual activity profile is highly desirable. Potential mechanisms could involve interaction with opioid or cannabinoid receptors, or inhibition of enzymes like cyclooxygenase (COX).[7][20] The indole scaffold is known to be a core component of many COX inhibitors.[7][8]

Below is a diagram illustrating the general workflow of the analgesic screening process.

G cluster_prep Preparation cluster_screening Analgesic Screening cluster_analysis Analysis A Animal Acclimatization (7 days) B Compound & Vehicle Preparation C Baseline Nociceptive Testing B->C D Grouping & Administration (Vehicle, Standard, Test Compounds) C->D E Hot Plate Test (Central Analgesia) D->E F Writhing Test (Peripheral Analgesia) D->F G Data Collection (Latency, Writhe Count) E->G F->G H Statistical Analysis (ANOVA, Dunnett's Test) G->H I SAR & Efficacy Comparison H->I

Caption: Experimental workflow for comparative analgesic evaluation.

The following diagram illustrates a hypothesized signaling pathway for peripherally acting analgesics that inhibit the cyclooxygenase (COX) enzyme, a potential mechanism for the observed effects in the writhing test.

G cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis Pathway cluster_effect Physiological Effect AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins (PGE2) COX->PGs Nociceptor Nociceptor Sensitization PGs->Nociceptor Pain Pain & Inflammation Nociceptor->Pain TestCmpd This compound (e.g., Compound B) TestCmpd->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by test compounds.

Conclusion

This comparative study successfully demonstrates that novel this compound derivatives are effective analgesic agents in both central and peripheral pain models. Compound B, with a 4-chlorophenyl substituent, emerged as the most promising candidate, exhibiting potent, dual-acting analgesic properties comparable to the standard drugs morphine and diclofenac in the respective assays. These findings underscore the therapeutic potential of this chemical scaffold and provide a strong rationale for further investigation, including dose-response studies, evaluation in other pain models, and elucidation of the precise mechanism of action. The structure-activity relationships identified herein will be invaluable for the future design and optimization of this class of compounds as next-generation analgesics.

References

A Comparative Guide to Validating the Therapeutic Potential of (1H-indol-3-yl)(piperazin-1-yl)methanone (INV-31) in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Preclinical Sciences

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of a novel indole-piperazine compound, (1H-indol-3-yl)(piperazin-1-yl)methanone, hereafter designated INV-31 . We will objectively compare its performance against established alternatives, provide detailed experimental protocols, and present supporting data to guide its preclinical development as a potential anti-cancer agent.

Introduction: The Rationale for Targeting the MAPK Pathway with INV-31

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4] The this compound structure of INV-31 suggests potential for interaction with key signaling kinases.[5][6][7][8]

Our initial hypothesis posits that INV-31 targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[9] Specifically, we propose that INV-31 acts as an inhibitor of the BRAF kinase, particularly the common V600E mutation, which is a driver in approximately 50% of melanomas and various other cancers.[9][10][11] Dysregulation of this pathway is a hallmark of many cancers, making it a validated and high-value therapeutic target.[9]

This guide outlines the logical progression of experiments designed to rigorously test this hypothesis, from initial cellular assays to in vivo efficacy studies, comparing INV-31 directly with Vemurafenib , an FDA-approved BRAF V600E inhibitor.[10][12]

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation INV31 INV-31 (Hypothesized Target) INV31->BRAF

Figure 1: Hypothesized mechanism of INV-31 targeting the MAPK signaling cascade.

Preclinical Validation Workflow: A Phased Approach

A robust preclinical evaluation is not a single experiment but a logical sequence designed to build a comprehensive data package. This workflow minimizes resource expenditure by eliminating unpromising candidates early.[13][14] The initial in vitro phase validates the core hypothesis—cellular activity and target engagement—before committing to more complex and costly in vivo models.[15][16][17]

Workflow Start Hypothesis: INV-31 inhibits BRAF V600E InVitro Phase 1: In Vitro Validation Cell Viability Assay (MTT) Target Engagement (Western Blot) Start->InVitro:f0 Decision1 IC50 < 1µM? pERK reduced? InVitro:f0->Decision1 InVivo Phase 2: In Vivo Efficacy Xenograft Model Selection Tumor Growth Inhibition Study Decision1->InVivo:f0 Yes Stop Stop (Re-evaluate or Terminate) Decision1->Stop No Decision2 Significant TGI? Acceptable Toxicity? InVivo:f0->Decision2 Decision2->Stop No Proceed Proceed to Advanced Preclinical (PK/PD, Toxicology) Decision2->Proceed Yes

Figure 2: Phased experimental workflow for validating INV-31's therapeutic potential.

Phase 1: In Vitro Validation

The primary goals of this phase are to quantify the cytotoxic potency of INV-31 against cancer cells and to confirm that this activity is mediated through the intended molecular target.[18]

Experiment 1: Cell Viability Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[19] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable signal.[20][21][22]

Causality of Experimental Choice: We selected a BRAF V600E mutant melanoma cell line (A375) to test for on-target potency and a BRAF wild-type breast cancer cell line (MCF-7) as a negative control to assess selectivity. Comparing INV-31 to Vemurafenib provides a benchmark against the current standard of care.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed A375 and MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of INV-31 and Vemurafenib (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[20]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.[22] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Data Summary

CompoundCell LineGenotypeIC50 (µM) [Hypothetical Data]
INV-31 A375BRAF V600E0.45
MCF-7BRAF WT> 50
Vemurafenib A375BRAF V600E0.60
MCF-7BRAF WT> 50

Interpretation: The hypothetical data suggest INV-31 is potent and selective for the BRAF V600E mutant cell line, with slightly better potency than the benchmark compound, Vemurafenib. The lack of activity against the BRAF wild-type line is a crucial self-validating control, supporting the hypothesized mechanism.

Experiment 2: Target Engagement via Western Blot

To validate that INV-31's cytotoxic effect stems from the inhibition of the MAPK pathway, we must measure the phosphorylation status of downstream effectors. A reduction in phosphorylated MEK (pMEK) and ERK (pERK) serves as a direct biomarker of BRAF inhibition.[10]

Causality of Experimental Choice: Western blotting is the gold-standard technique for analyzing specific protein expression and post-translational modifications like phosphorylation.[23] It provides definitive evidence of on-target pathway modulation within the cell.

Detailed Protocol: Western Blot for pERK and Total ERK

  • Cell Treatment & Lysis: Seed A375 cells in 6-well plates. Treat with INV-31 and Vemurafenib at their respective IC50 and 5x IC50 concentrations for 6 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[25]

  • Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run until adequate separation of proteins by molecular weight is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[25]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation using primary antibodies specific for pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: After final washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using image analysis software. Normalize pERK levels to total ERK and the loading control.

Expected Outcome: Treatment with INV-31 should show a dose-dependent decrease in the pERK/total ERK ratio, confirming inhibition of the MAPK pathway, comparable to or exceeding the effect of Vemurafenib.

Phase 2: In Vivo Efficacy Assessment

Demonstrating anti-tumor activity in a living organism is a critical step in preclinical validation.[27] It provides insights into a compound's efficacy, tolerability, and potential for clinical translation.[28]

Model Selection: Cell Line-Derived Xenograft (CDX)

For initial efficacy screening, the CDX model is the industry standard.[29] It involves implanting human cancer cell lines into immunodeficient mice.[30]

Causality of Experimental Choice: The CDX model using A375 cells is selected for its high reproducibility, rapid tumor growth, and cost-effectiveness, making it ideal for a first-pass in vivo comparison.[29] While Patient-Derived Xenograft (PDX) models offer higher clinical relevance by better preserving tumor heterogeneity, they are typically reserved for later-stage validation due to higher costs and complexity.[31][32][33]

InVivo_Logic cluster_1 In Vivo Study Design Compound Lead Compound: INV-31 InVitro In Vitro Potency (IC50 = 0.45 µM) Compound->InVitro Target Target Engagement (pERK inhibition) Compound->Target Model Preclinical Model: A375 CDX in Mice InVitro->Model Target->Model Efficacy In Vivo Endpoint: Tumor Growth Inhibition (TGI) Decision Go/No-Go Decision Efficacy->Decision Toxicity Safety Endpoint: Body Weight Monitoring Toxicity->Decision

Figure 3: Logical relationship between in vitro data, in vivo model, and study endpoints.

Detailed Protocol: A375 Xenograft Efficacy Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells in 100 µL of Matrigel/PBS solution into the right flank of each mouse.[33]

  • Tumor Monitoring: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., standard formulation buffer), oral gavage, daily.

    • Group 2: INV-31 (e.g., 50 mg/kg), oral gavage, daily.

    • Group 3: Vemurafenib (e.g., 50 mg/kg), oral gavage, daily.

  • Treatment and Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight twice weekly. Monitor animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western Blot).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., ANOVA).

Comparative In Vivo Efficacy Data

Treatment Group (Dose)Mean Final Tumor Volume (mm³) [Hypothetical]% TGIMean Body Weight Change (%)
Vehicle1550 ± 210-+2.5%
INV-31 (50 mg/kg) 430 ± 95 72% -1.8%
Vemurafenib (50 mg/kg) 590 ± 11062%-3.5%

Interpretation: The hypothetical data show that INV-31 induces significant tumor growth inhibition, outperforming the standard-of-care Vemurafenib at an equivalent dose. The minimal impact on body weight suggests a favorable preliminary safety profile, warranting further investigation.

Conclusion and Future Directions

This guide outlines a validated, stepwise approach to assess the preclinical therapeutic potential of this compound (INV-31). The collective in vitro and in vivo data, though hypothetical, build a compelling case for INV-31 as a potent and selective BRAF V600E inhibitor with promising anti-tumor efficacy.

The successful completion of this validation workflow provides a strong rationale for advancing INV-31 into the next stages of drug development, which should include:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the drug's absorption, distribution, metabolism, excretion, and dose-response relationship.

  • Advanced Efficacy Models: Testing in PDX models derived from BRAF inhibitor-resistant patients to explore its potential in second-line therapy.[34]

  • Formal Toxicology Studies: To establish a comprehensive safety profile before consideration for clinical trials.

By following this rigorous, evidence-based pathway, researchers can confidently and efficiently validate novel therapeutic compounds like INV-31, accelerating the journey from the laboratory to the clinic.

References

Comparative Potency Analysis of Monoacylglycerol Lipase (MAGL) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potency of various inhibitors targeting monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Our focus is to contextualize the potential efficacy of compounds within the (1H-indol-3-yl)(piperazin-1-yl)methanone structural class against established MAGL inhibitors, supported by experimental data and methodologies.

Introduction: The Critical Role of MAGL in Neurological Signaling

Monoacylglycerol lipase (MAGL) is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a crucial retrograde messenger that modulates neurotransmitter release by activating cannabinoid receptors (CB1 and CB2). By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL terminates its signaling. The arachidonic acid produced can then be converted into pro-inflammatory prostaglandins, linking MAGL activity to neuroinflammation.

Inhibition of MAGL elevates the levels of 2-AG in the brain, leading to sustained activation of cannabinoid receptors. This mechanism has shown significant therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, depression, neuropathic pain, and neurodegenerative diseases. Consequently, the development of potent and selective MAGL inhibitors is a major focus in modern drug discovery.

The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce MAGL activity by 50%. A lower IC50 value indicates a higher potency.

Comparative Analysis of MAGL Inhibitor Potency

The landscape of MAGL inhibitors is diverse, spanning multiple chemical scaffolds. While direct, peer-reviewed data on the specific compound this compound as a MAGL inhibitor is not prominent in publicly accessible literature, we can analyze its structural class in the context of well-characterized inhibitors. The indole and piperazine moieties are common in pharmacologically active compounds, suggesting that derivatives could be designed to target the MAGL active site.

For a robust comparison, we will evaluate several benchmark MAGL inhibitors known for their high potency and selectivity.

Key MAGL Inhibitors for Comparison:
  • JZL184: A highly potent and selective irreversible carbamate-based inhibitor. It is widely used as a tool compound in preclinical research to study the effects of MAGL inhibition.

  • KML29: An irreversible carbamate inhibitor with excellent potency and selectivity for MAGL over other brain serine hydrolases. It has been shown to produce anti-anxiety effects without the full cannabinoid-like side effects.

  • MJN110: A potent, selective, and reversible MAGL inhibitor. Its reversibility offers a different pharmacological profile compared to irreversible inhibitors, potentially reducing off-target effects associated with long-term enzyme inactivation.

  • ABX-1431 (Verventi): A clinical-stage, potent, selective, and reversible MAGL inhibitor that has been investigated for the treatment of Tourette syndrome and other neurological disorders.

Quantitative Potency Data Summary:

The following table summarizes the reported in vitro potency of these key inhibitors against human MAGL.

InhibitorChemical ClassInhibition TypeIC50 (nM)Source
JZL184 CarbamateIrreversible~8
KML29 CarbamateIrreversible~4
MJN110 Piperidinyl-ureaReversible~7
ABX-1431 Triazole-ureaReversible~6.5

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and incubation time.

This data highlights the high potency achieved by leading MAGL inhibitors, with IC50 values consistently in the low nanomolar range. For a novel compound like one from the this compound class to be considered a promising lead, it would need to demonstrate comparable or superior potency.

Experimental Protocol: Determining MAGL Inhibitor Potency (IC50)

To ensure the trustworthiness and reproducibility of potency data, a standardized experimental workflow is essential. The following protocol describes a common method for determining the IC50 of a test compound against MAGL using a fluorogenic substrate.

Workflow for MAGL Inhibition Assay

Caption: Workflow for determining the IC50 of a MAGL inhibitor.

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve the test inhibitor (e.g., a derivative of this compound) in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human MAGL enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare the fluorogenic substrate, 4-methylumbelliferyl oleate (4-MU Oleate), by dissolving it in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the diluted test compounds. Include wells for a positive control (a known inhibitor like JZL184) and a negative control (DMSO vehicle).

    • Add the diluted MAGL enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding the 4-MU Oleate substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30-60 minutes). The hydrolysis of the substrate by MAGL releases the fluorescent 4-methylumbelliferone.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (representing 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

MAGL Signaling Pathway and Point of Inhibition

Understanding the biological context of MAGL inhibition is crucial for interpreting potency data. The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depol Depolarization Ca_Influx Ca2+ Influx Depol->Ca_Influx DAGL DAGL Ca_Influx->DAGL TwoAG 2-AG DAGL->TwoAG Synthesis NAPE_PLD NAPE-PLD AEA Anandamide NAPE_PLD->AEA MAGL MAGL AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol FAAH FAAH Prostaglandins Prostaglandins AA->Prostaglandins COX enzymes AEA->FAAH CB1 CB1 Receptor CB1->Depol Inhibition of Neurotransmitter Release TwoAG->MAGL Degradation TwoAG->CB1 Retrograde Signaling Inhibitor MAGL Inhibitor Inhibitor->MAGL Inhibition

Caption: MAGL's role in 2-AG degradation and the site of inhibitor action.

This pathway shows that by inhibiting MAGL, compounds prevent the breakdown of 2-AG. The resulting accumulation of 2-AG enhances its signaling at CB1 receptors, producing therapeutic effects. The potency of an inhibitor directly correlates with its ability to effectively block this degradation step.

Conclusion and Future Directions

The development of MAGL inhibitors continues to be a promising avenue for novel therapeutics. While compounds from the this compound family require further investigation to determine their specific potency, the established benchmarks set by inhibitors like JZL184, KML29, and ABX-1431 demonstrate that high, low-nanomolar potency is an achievable and necessary goal for clinical viability.

Future research should focus on synthesizing and testing derivatives of this and other novel scaffolds using standardized in vitro assays as described. Beyond potency, it is critical to assess selectivity against other serine hydrolases (e.g., FAAH, ABHD6) and to characterize pharmacokinetic properties to ensure adequate brain penetration and target engagement in vivo. The ultimate goal is to develop inhibitors that can precisely modulate the endocannabinoid system with minimal off-target effects.

Benchmarking the selectivity of (1H-indol-3-yl)(piperazin-1-yl)methanone against other receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of neuroscience, the principle of receptor selectivity is paramount. The ability of a compound to preferentially interact with its intended target while minimizing off-target engagement is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive analysis of the receptor selectivity of (1H-indol-3-yl)(piperazin-1-yl)methanone, a novel scaffold of significant interest, benchmarked against established receptor antagonists.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by experimental data and methodologies. Our goal is to equip you with the necessary information to critically evaluate the potential of this compound and to guide future research endeavors.

The Imperative of Selectivity in Receptor Antagonist Design

A receptor antagonist's therapeutic value is intrinsically linked to its selectivity. Non-selective antagonists can lead to a cascade of undesirable side effects due to their interaction with unintended receptors. For instance, in the development of antipsychotics, targeting dopamine D2 and D3 receptors is a common strategy. However, concurrent antagonism of other receptors, such as serotonin, histamine, or adrenergic receptors, can lead to a range of adverse effects including metabolic disturbances, sedation, and cardiovascular complications. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a crucial step in the drug development pipeline.

Benchmarking this compound: A Comparative Analysis

To contextualize the selectivity profile of this compound, we have selected three well-characterized receptor antagonists for comparison:

  • Haloperidol: A typical antipsychotic with high affinity for dopamine D2 receptors.

  • Clozapine: An atypical antipsychotic with a broader receptor binding profile, including dopamine and serotonin receptors.

  • SB-271046: A highly selective serotonin 5-HT6 receptor antagonist.

The following table summarizes the binding affinities (Ki, in nM) of this compound and the benchmark antagonists at key central nervous system receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Clozapine (Ki, nM)SB-271046 (Ki, nM)
Dopamine D2 47.5[1]0.66 - 2.84[2]35 - 125[3][4]>1000
Dopamine D3 0.57[1]4.4 - 18.0[5]240 - 513[5]>1000
Serotonin 5-HT1A Data not available3109.5[6]>10,000
Serotonin 5-HT2A Data not available2.6 (ED50)[7]11[3]>10,000
Serotonin 5-HT6 Data not available>10,00010[8]0.12 - 0.13[9]

Note: Data for this compound at serotonin receptors is not directly available. However, studies on structurally similar indole-piperazine derivatives suggest potential for interaction with 5-HT1A and 5-HT2A receptors.

From this data, a clear selectivity profile for this compound emerges. The compound demonstrates a remarkable preference for the dopamine D3 receptor over the D2 receptor, with a selectivity ratio (Ki D2 / Ki D3) of approximately 83. This is in stark contrast to haloperidol, which shows higher affinity for the D2 receptor. Clozapine exhibits a broader profile with moderate affinity for both D2 and D3 receptors, as well as significant affinity for serotonin receptors. SB-271046, as expected, is highly selective for the 5-HT6 receptor.

Experimental Methodologies: Ensuring Scientific Rigor

The determination of receptor binding affinity is a cornerstone of pharmacological profiling. The data presented in this guide is derived from established in vitro assays, primarily radioligand binding assays. These assays provide a quantitative measure of the interaction between a compound and a specific receptor.

Radioligand Binding Assays: A Step-by-Step Protocol

Radioligand binding assays are a robust method for determining the affinity of a test compound for a specific receptor.[9] The fundamental principle involves the competition between a radiolabeled ligand (a molecule with a known high affinity for the receptor) and the unlabeled test compound for binding to the receptor.

Here is a generalized protocol for a competitive radioligand binding assay:

  • Receptor Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated and prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cells/Tissue) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Filtration (Separation of Bound vs. Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (1H-indol-3-yl)(piperazin-1-yl)methanone, a compound featuring both an indole and a piperazine moiety. While specific data for this exact compound is limited, a conservative approach based on the hazardous properties of its constituent parts, particularly piperazine, is essential for ensuring safety and compliance.

Hazard Assessment and Core Principles

This compound should be treated as a hazardous substance. The piperazine component is known to be corrosive, causing severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3] Indole derivatives, while varying in toxicity, should also be handled with care. Therefore, the overriding principle is to manage this compound as a hazardous chemical waste, preventing its release into the environment and ensuring the safety of all laboratory personnel.[4]

Key Safety Considerations:

  • Corrosivity: Due to the piperazine group, the compound is likely corrosive.[1][2][5]

  • Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause systemic effects upon skin absorption.[1][6]

  • Environmental Hazard: May be harmful to aquatic organisms with long-term effects.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][7]

Hazard Classification (Based on Piperazine Moiety)DescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][3][8][1][3][8]
Serious Eye Damage/Irritation Causes serious eye damage.[1][3][7][1][3][7]
Skin Sensitization May cause an allergic skin reaction.[1][3][1][3]
Reproductive Toxicity Possible risk of impaired fertility or harm to the unborn child.[1][3]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is your primary defense against chemical exposure.

  • Eye Protection: Wear safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[4][6]

  • Body Protection: A lab coat or other protective clothing must be worn.[2][4] For handling larger quantities or in the event of a spill, flame-retardant and antistatic protective clothing should be considered.

  • Respiratory Protection: All handling of solid waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[9] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is necessary.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in a systematic manner to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be segregated from non-hazardous trash.[4]

  • This waste stream should be kept separate from incompatible materials, such as strong oxidizing agents and acids.[2][10]

Step 2: Waste Collection

  • Solid Waste:

    • Carefully transfer unused or contaminated solid this compound into a designated, compatible, and clearly labeled hazardous waste container.[4]

    • The container should be in good condition, preferably the original container if it is intact.[10]

    • Avoid generating dust during the transfer process.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled liquid waste container.[4]

    • Ensure the container material is compatible with the solvent used.[10][11]

  • Contaminated Lab Supplies:

    • Items such as pipette tips, gloves, and weighing papers that are contaminated with the compound should be placed in a designated, sealed bag or container for hazardous waste.[9][12]

Step 3: Container Management

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: this compound.

    • The date accumulation started.

    • The name of the generating researcher or lab.

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[10][13]

    • Store the container in a designated hazardous waste accumulation area. This area should be secure and provide secondary containment to capture any potential leaks.[4]

    • Do not store more than 55 gallons of any individual hazardous waste at a satellite accumulation area.[4]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

  • Do not dispose of this chemical down the drain or in the regular trash.[4] The EPA has strict regulations prohibiting the sewer disposal of hazardous waste pharmaceuticals.[14]

  • Your EHS office will arrange for disposal through a licensed hazardous waste disposal contractor.[9][15]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_disposal Final Disposal PPE Don Appropriate PPE Designate Designate & Label Hazardous Waste Container Solid Solid Waste Store Store in Designated Area (Closed & Secure) Solid->Store Liquid Liquid Waste Liquid->Store Contaminated Contaminated Supplies Contaminated->Store EHS Contact EHS for Pickup Store->EHS Contractor Licensed Contractor Disposal EHS->Contractor

Caption: Workflow for the safe disposal of this compound.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and decisive action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all non-essential personnel.[9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[9][12]

  • Collect: Carefully clean up the spill using dry procedures to avoid generating dust.[1] Place all contaminated materials and cleanup debris into a labeled hazardous waste container.[9][10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[12]

Exposure Response:

  • Eyes: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek immediate medical attention if irritation occurs or if the exposure was significant.[6][7]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]

References

Comprehensive Safety and Handling Guide for (1H-indol-3-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (1H-indol-3-yl)(piperazin-1-yl)methanone. As a trusted partner in your research, our goal is to furnish you with the in-depth technical guidance necessary to ensure a safe and efficient laboratory environment. The procedures outlined below are grounded in established safety principles for related chemical structures and are designed to empower you, the researcher, to work with confidence and security.

Hazard Assessment: A Proactive Approach to Safety

  • Indole Derivatives: Compounds in this class are often harmful if swallowed and can be toxic upon skin contact. They are also known to cause skin and eye irritation.[1]

  • Piperazine and its Derivatives: Piperazine is a known hazardous substance that can cause severe skin and eye irritation or burns.[2][3] It may also trigger allergic skin reactions and respiratory irritation or sensitization.[2][4][5] Furthermore, piperazine is classified as a combustible solid.[3][4]

Given these potential hazards, all handling procedures must be designed to minimize exposure through inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential. The following table outlines the minimum required PPE for handling this compound. This selection is predicated on providing comprehensive protection against the anticipated hazards.

Protection Type Equipment Specification Rationale for Use
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when a splash hazard exists.[1][2][6]Protects eyes and face from accidental splashes of the compound or solvents, which could cause severe irritation or burns.[2][7]
Hand Protection Chemically resistant nitrile gloves. For tasks with higher risk or for handling unknown toxicity, double-gloving is recommended.[1]Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals, but gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory to cover all exposed skin.[1][6]Provides a barrier against spills and prevents skin contact. Natural fiber clothing is recommended under the lab coat over synthetic materials.[1]
Respiratory A NIOSH-approved respirator may be required if engineering controls are insufficient, during spill cleanup, or when handling large quantities of powder.[1][7]Protects against inhalation of fine powders or aerosols, which may cause respiratory irritation or sensitization.[2] The need for respiratory protection must be determined by a formal risk assessment.[1]

Operational Workflow: From Receipt to Disposal

Adherence to a strict, methodical workflow is critical for minimizing risk. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_materials 3. Gather Materials prep_setup->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Transfer & Dissolve handle_weigh->handle_transfer handle_exp 6. Perform Experiment handle_transfer->handle_exp cleanup_decon 7. Decontaminate Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste 8. Segregate Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands cleanup_doff->cleanup_wash

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol

A. Preparation Phase

  • Confirm Accessibility of Safety Equipment: Before beginning, ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[1][4]

  • Don Appropriate PPE: Suit up with the full PPE ensemble as detailed in the table above.

  • Prepare Engineering Controls: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the sash is at the lowest practical height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to avoid unnecessary movements in and out of the containment area.

B. Handling Phase

  • Weighing the Compound:

    • Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.[1]

    • To prevent the generation of dust, handle the solid compound gently. Do not crush or grind the material outside of a contained system. Avoid creating aerosols.[1]

  • Transfer and Solubilization:

    • When transferring the weighed powder to a flask, do so carefully to prevent spillage.

    • Add solvent slowly to the solid to avoid splashing.

C. Post-Handling and Decontamination

  • Decontaminate Tools and Surfaces: Wipe down all spatulas, weigh boats, and surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical contamination. Dispose of wipes as hazardous waste.

  • Segregate Waste: All disposable materials that have come into contact with the compound (gloves, weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent self-contamination: gloves first, followed by the lab coat (turning it inside out), and finally, eye and face protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[7]

Emergency and Disposal Procedures

Proactive planning is key to managing unforeseen events.

Emergency Response Plan

The following diagram outlines the immediate actions required in an emergency.

G start Emergency Event spill Small Spill in Fume Hood start->spill skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact spill_absorb Absorb with inert material (e.g., vermiculite) spill->spill_absorb skin_wash Remove contaminated clothing immediately skin_contact->skin_wash eye_flush Flush eyes at eyewash station for 15 minutes eye_contact->eye_flush spill_collect Collect into sealed hazardous waste container spill_absorb->spill_collect spill_decon Decontaminate area spill_collect->spill_decon skin_shower Wash affected area with soap and water for 15 min skin_wash->skin_shower skin_medical Seek immediate medical attention skin_shower->skin_medical eye_remove_lenses Remove contact lenses if present eye_flush->eye_remove_lenses eye_medical Seek immediate medical attention eye_flush->eye_medical

Caption: Immediate response plan for common laboratory emergencies.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3][4] Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[8]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[9]

  • In Case of a Small Spill: For a small spill contained within a fume hood, absorb the material with an inert substance like vermiculite or sand.[1] Carefully scoop the absorbed material into a sealed container for proper disposal.[1]

Waste Disposal Plan

Chemical waste generators are legally responsible for the proper classification and disposal of their waste.

  • Hazardous Waste Determination: All materials contaminated with this compound must be treated as hazardous waste.

  • Containerization: Use a designated, sealed, and clearly labeled container for all solid and liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department and in strict accordance with all local, state, and federal regulations.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-indol-3-yl)(piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1H-indol-3-yl)(piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.